2-(Methylthio)benzo[d]oxazole
Description
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXAWZGFEDZKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400339 | |
| Record name | 2-(Methylthio)benzo[d]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13673-62-6 | |
| Record name | 2-(Methylthio)benzo[d]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(METHYLTHIO)BENZOXAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Methylthio)benzo[d]oxazole
This guide provides an in-depth exploration of the synthesis of 2-(Methylthio)benzo[d]oxazole, a heterocyclic compound of interest in various chemical research domains. We will delve into a reliable synthetic protocol, elucidate the underlying reaction mechanism, and provide insights into the practical aspects of its preparation and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
This compound belongs to the benzoxazole family, a class of heterocyclic compounds recognized for their significant applications in medicinal chemistry and materials science.[1][2] The introduction of a methylthio group at the 2-position modulates the electronic properties and potential biological activity of the benzoxazole scaffold.
The most direct and widely employed strategy for the synthesis of this compound involves the S-methylation of the corresponding thiol precursor, 2-mercaptobenzoxazole. This approach is favored for its high efficiency, operational simplicity, and the ready availability of the starting materials. The core of this transformation is a nucleophilic substitution reaction where the thiolate, generated in situ, attacks an electrophilic methyl source.
Synthetic Pathway and Mechanism
The synthesis of this compound is typically achieved through a one-pot reaction. The process begins with the deprotonation of 2-mercaptobenzoxazole using a suitable base, followed by the introduction of a methylating agent.
A plausible reaction mechanism involves the following steps:
-
Deprotonation: A base, such as sodium methoxide, abstracts the acidic proton from the thiol group of 2-mercaptobenzoxazole, forming a sodium thiolate salt. This step is crucial as it generates a potent nucleophile.
-
Nucleophilic Attack: The resulting thiolate anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide).
-
Product Formation: This nucleophilic substitution, typically following an SN2 pathway, results in the formation of a new carbon-sulfur bond, yielding the desired this compound and a salt byproduct (e.g., sodium iodide).
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a robust and validated method for the preparation of this compound.[3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 2-Mercaptobenzoxazole | 151.19 | 6.0 g | 0.04 |
| Sodium | 22.99 | 1.0 g | ~0.043 |
| Anhydrous Methanol | 32.04 | 150 mL | - |
| Methyl Iodide | 141.94 | 5 mL | ~0.08 |
| Chloroform | 119.38 | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
| Ice Water | 18.02 | As needed | - |
Step-by-Step Procedure
-
Preparation of Sodium Methoxide Solution: In a suitable reaction vessel, a solution of sodium methoxide is prepared by carefully adding sodium metal (1.0 g) to anhydrous methanol (150 mL) with stirring. This reaction is exothermic and should be performed with caution.
-
Addition of 2-Mercaptobenzoxazole: To the freshly prepared sodium methoxide solution, 2-mercaptobenzoxazole (6.0 g, 0.04 mole) is added slowly with continuous stirring.[3]
-
Methylation: Following the addition of the thiol, methyl iodide (5 mL) is introduced to the reaction mixture.[3]
-
Reaction Conditions: The mixture is then stirred at 50°C for 3 hours. After this period, the heating is removed, and the reaction is allowed to stand at room temperature overnight.[3]
-
Work-up and Isolation:
-
The methanol is removed by distillation under reduced pressure.
-
The resulting solid residue is triturated with ice water.
-
The insoluble material is collected by filtration.
-
-
Purification:
-
The collected solid is dissolved in chloroform.
-
The chloroform solution is dried over anhydrous magnesium sulfate.
-
The solvent is removed to yield 2-(methylthio)benzoxazole as a brown oil (5.8 g).[3]
-
Caption: Step-by-step experimental workflow for the synthesis.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons of the benzoxazole ring system and a singlet corresponding to the methylthio group protons.
-
¹³C NMR spectroscopy will show distinct resonances for the carbon atoms of the benzoxazole core and the methylthio group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=N bond of the oxazole ring and the C-S linkage.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₈H₇NOS.
Conclusion
The synthesis of this compound via S-methylation of 2-mercaptobenzoxazole is a highly effective and straightforward method.[3] This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and a discussion of the underlying reaction mechanism. The described procedure is scalable and utilizes readily available reagents, making it a practical choice for laboratory-scale synthesis. The principles and techniques outlined herein are foundational for researchers engaged in the synthesis of novel heterocyclic compounds for various scientific applications.
References
- PrepChem. Synthesis of (a) 2-(Methylthio)benzoxazole.
- Li, J., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(15), 4989.
- Ascendex Scientific, LLC. This compound-7-carboxylic acid.
- Shafi, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 198-245.
- Zhu, M., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 145.
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Foreword: Unveiling the Potential of a Versatile Heterocycle
An In-depth Technical Guide to the Chemical Properties of 2-(Methylthio)benzo[d]oxazole
In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold stands as a privileged structure, a core component in a multitude of biologically active compounds and functional materials.[1][2] This guide focuses on a specific, yet highly versatile derivative: This compound . While seemingly a simple molecule, its unique combination of a benzoxazole ring and a reactive methylthio group makes it a valuable building block for drug discovery professionals and researchers.[3] This document moves beyond a simple datasheet, providing an in-depth analysis of its synthesis, structural characteristics, reactivity, and potential applications, grounded in established chemical principles and field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound, also known by its CAS Registry Number 13673-62-6, is a compound featuring a benzene ring fused to an oxazole ring, with a methylthio (-SCH₃) group substituted at the C2 position.[3] This structure imparts a unique set of electronic and steric properties that are central to its chemical behavior.
Molecular Structure
The foundational structure is the planar, bicyclic benzoxazole system. The attachment of the electron-donating methylthio group at the 2-position influences the electron density of the heterocyclic ring, which is a key determinant of its reactivity.
Caption: Molecular structure of this compound.
Physicochemical Data
A summary of the key physical and chemical properties is essential for laboratory handling, reaction setup, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 13673-62-6 | [3] |
| Molecular Formula | C₈H₇NOS | [3] |
| Molecular Weight | 165.21 g/mol | [3] |
| Appearance | Light yellow to orange clear liquid | [3][4] |
| Purity | >98.0% (GC) | [4] |
| UV λmax | 278 nm (in Methanol) | [3] |
| pKa (Predicted) | 1.36 ± 0.10 | [3] |
Synthesis Pathway: S-Methylation of 2-Mercaptobenzoxazole
The most direct and widely cited synthesis of this compound involves the S-methylation of 2-mercaptobenzoxazole.[5] This reaction is a classic example of a Williamson ether synthesis analogue, applied here for thioether formation.
Reaction Rationale and Mechanism
The causality behind the experimental choices is straightforward. 2-Mercaptobenzoxazole possesses a weakly acidic thiol proton. A moderately strong base, sodium methoxide, is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl carbon of methyl iodide in an Sₙ2 reaction, displacing the iodide leaving group to form the final thioether product. The choice of methanol as a solvent is logical as it readily dissolves the sodium methoxide and the starting thiol.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[5]
Materials:
-
2-Mercaptobenzoxazole (0.04 mole, 6.0 g)
-
Sodium metal (1.0 g)
-
Anhydrous Methanol (150 ml)
-
Methyl Iodide (5 ml)
-
Chloroform
-
Anhydrous Magnesium Sulfate
-
Ice water
Procedure:
-
Base Preparation: In a suitable reaction vessel, prepare a solution of sodium methoxide by carefully and slowly adding sodium metal (1.0 g) to anhydrous methanol (150 ml) with stirring. Note: This reaction is exothermic and produces flammable hydrogen gas; it must be performed in a well-ventilated fume hood.
-
Thiolate Formation: To the freshly prepared sodium methoxide solution, slowly add 2-mercaptobenzoxazole (6.0 g) while maintaining stirring.
-
Alkylation: Add methyl iodide (5 ml) to the mixture.
-
Reaction: Heat the mixture to 50°C and maintain stirring for 3 hours. After the heating period, allow the mixture to stand and cool to room temperature overnight.
-
Workup & Isolation: a. Remove the methanol solvent via distillation under reduced pressure. b. Triturate the resulting solid residue with ice water. c. Collect the insoluble product by filtration.
-
Purification: a. Dissolve the collected solid in chloroform. b. Dry the chloroform solution over anhydrous magnesium sulfate. c. Filter to remove the drying agent and remove the chloroform under reduced pressure to yield the final product, 2-(methylthio)benzoxazole, as a brown oil (yield reported: 5.8 g).[5]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: A complex multiplet pattern between δ 7.2-7.8 ppm corresponding to the four protons on the benzene ring.[6][10] - Methyl Protons: A sharp singlet at approximately δ 2.6-2.8 ppm, corresponding to the three protons of the -SCH₃ group.[7][8] |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 110-155 ppm range.[6] - C2 Carbon: A signal around δ 160-165 ppm for the carbon attached to both N and S. - Methyl Carbon: A signal around δ 14-16 ppm for the -SCH₃ carbon.[6] |
| IR Spectroscopy | - C=N Stretch: A characteristic strong absorption band around 1600-1650 cm⁻¹. - C-O-C Stretch: Bands in the 1200-1270 cm⁻¹ region. - Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): An intense peak at m/z = 165, corresponding to the molecular weight of the compound. - Fragmentation: Potential loss of a methyl radical (-CH₃) to give a fragment at m/z = 150, or loss of the entire methylthio group (-SCH₃) to give a fragment at m/z = 118.[11] |
Reactivity and Potential for Drug Development
The true value of this compound for researchers lies in its reactivity, which provides pathways to a diverse array of more complex molecules. The benzoxazole core is a well-established pharmacophore with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][12]
Key Reactive Sites
The molecule presents two primary sites for chemical modification:
-
The Methylthio Group: The sulfur atom is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives. These oxidized forms can have significantly different biological activities and physicochemical properties (e.g., solubility, polarity).
-
The Benzene Ring: The aromatic ring can undergo electrophilic aromatic substitution, although the specific directing effects would need to be considered.
Caption: Potential reactivity pathways for this compound.
Application in Drug Discovery
Benzothiazole and benzoxazole derivatives are of immense interest in drug discovery.[12][13][14] They are considered "privileged scaffolds" because they can bind to a variety of biological targets. The 2-substituted position is particularly important for modulating this activity.[1][15]
-
As a Scaffold: this compound serves as an excellent starting point. The methylthio group can be displaced by various nucleophiles or modified, allowing for the attachment of diverse functional groups to create a library of compounds for screening.
-
Bioisosteric Replacement: The methylthio group can act as a bioisostere for other functional groups, such as a hydroxyl or methoxy group, potentially improving metabolic stability or target affinity.
-
Known Biological Activities: The broader class of 2-substituted benzoxazoles and benzothiazoles has demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][15][16][17] This provides a strong rationale for exploring derivatives of this compound in these therapeutic areas.
Conclusion
This compound is more than a simple chemical; it is a versatile platform for chemical innovation. Its straightforward synthesis, combined with the strategic reactivity of the methylthio group and the proven biological relevance of the benzoxazole core, makes it a compound of significant interest for researchers in organic synthesis, medicinal chemistry, and drug development. This guide provides the foundational knowledge required to handle, characterize, and strategically employ this molecule in the pursuit of novel chemical entities with therapeutic potential.
References
- PrepChem.com. Synthesis of (a) 2-(Methylthio)benzoxazole. [Link]
- Shu, W., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles. Molecules, 24(1), 136. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11989, 2-(Methylthio)benzothiazole. [Link]
- Arote, R. B., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 22445. [Link]
- Li, P., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(22), 5336. [Link]
- Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025. [Link]
- MDPI.
- Cotter, R. J. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 785-804. [Link]
- Sharma, V., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 146-191. [Link]
- Kamal, A., et al. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Current Drug Discovery Technologies, 18(3), 320-339. [Link]
- Patil, V. S., et al. (2013). A Review on Emerging Benzothiazoles: Biological Aspects. International Journal of Pharmaceutical Sciences and Research, 4(8), 2935-2943. [Link]
- Tan, S. F., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
- Sundar, S., & Arul, D. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 384-391. [Link]
- El-Faham, A., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(20), 6219. [Link]
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-(Methylthio)benzoxazole | 13673-62-6 | TCI AMERICA [tcichemicals.com]
- 5. prepchem.com [prepchem.com]
- 6. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(METHYLTHIO)THIAZOLE(5053-24-7) 1H NMR spectrum [chemicalbook.com]
- 8. 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jddtonline.info [jddtonline.info]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Characterization of 2-(Methylthio)benzo[d]oxazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylthio)benzo[d]oxazole, a heterocyclic compound of interest in medicinal and materials chemistry. While direct and extensive literature on this specific molecule is limited, this guide synthesizes available data, draws logical inferences from closely related analogs, and outlines detailed protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the experimental workflows required for its thorough characterization. We will delve into its synthesis, spectroscopic elucidation (NMR, IR, and Mass Spectrometry), structural properties, chemical reactivity, and potential biological significance, grounding our discussion in established scientific principles and authoritative references.
Introduction and Significance
The benzoxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials.[1][2] The fusion of a benzene ring with an oxazole ring creates a planar, aromatic system that can readily interact with biological macromolecules, making it a cornerstone in drug discovery.[3] Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]
The introduction of a methylthio (-SCH₃) group at the 2-position of the benzoxazole ring, yielding this compound (C₈H₇NOS), modulates the electronic and steric properties of the core structure. This substitution is anticipated to influence the molecule's reactivity and biological profile. The sulfur atom can participate in various chemical transformations, and its presence may enhance binding affinity to specific biological targets. Understanding the precise chemical and physical characteristics of this molecule is therefore a critical first step in exploring its potential applications.
This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this compound, establishing a foundation for future research and development.
Synthesis of this compound
The most direct and widely employed synthesis of this compound involves the S-methylation of the corresponding thiol precursor, 2-mercaptobenzoxazole. This nucleophilic substitution reaction is efficient and generally proceeds in high yield.
Synthetic Protocol
The following protocol is adapted from established literature procedures.[6][7]
Reaction Scheme:
Figure 1: General synthesis of this compound.
Materials:
-
2-Mercaptobenzoxazole
-
Methyl iodide (CH₃I)
-
Base: Sodium methoxide (NaOCH₃) or Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous methanol or Ethyl acetate
-
Chloroform
-
Anhydrous magnesium sulfate
-
Ice water
Step-by-Step Procedure:
-
Base Preparation (if using Sodium Methoxide): In a round-bottom flask equipped with a stirrer and under an inert atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol.
-
Deprotonation: Slowly add 2-mercaptobenzoxazole to the cooled solution of sodium methoxide in methanol (or to a suspension of potassium carbonate in ethyl acetate) with continuous stirring. The thiol will be deprotonated to form the more nucleophilic thiolate.
-
S-Methylation: To the resulting mixture, add methyl iodide dropwise. The reaction is typically exothermic, and the temperature may be controlled with an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 50 °C) for several hours or at room temperature overnight.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If methanol was used as the solvent, remove it under reduced pressure. Triturate the solid residue with ice water and collect the insoluble product by filtration.[6]
-
If ethyl acetate was used, add water and ammonia solution to the reaction mixture. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water.[7]
-
-
Purification: Dissolve the crude product in chloroform (or ethyl acetate) and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield this compound, often as a brown or yellow oil or low-melting solid.[6] Further purification can be achieved by column chromatography if necessary.
Spectroscopic and Structural Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
While a publicly available, peer-reviewed ¹H NMR spectrum for this compound is not readily found, the expected spectrum can be predicted based on the analysis of closely related structures.[2][6] The spectrum will feature two main regions: the aromatic region for the protons on the benzo-fused ring and the aliphatic region for the methyl protons.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| Aromatic (4H) | 7.2 - 7.8 | Multiplets |
| -SCH₃ (3H) | ~2.7 | Singlet |
The four aromatic protons will likely appear as two sets of multiplets, characteristic of an ortho-disubstituted benzene ring. The methyl protons of the thioether group are expected to appear as a sharp singlet further downfield than a typical methyl group due to the deshielding effect of the adjacent sulfur atom.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. A literature reference to the ¹³C NMR spectrum of this compound in DMSO-d₆ exists.[8]
Expected ¹³C NMR Data:
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
| C2 (C=N) | 160 - 165 |
| C3a, C7a (bridgehead) | 140 - 152 |
| Aromatic CH (4C) | 110 - 125 |
| -SCH₃ | ~14 |
The carbon atom at the 2-position (C=N) is expected to be the most downfield due to its bonding to both a nitrogen and a sulfur atom. The methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. While a specific spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from its structure and comparison with related benzoxazole and benzothiazole derivatives.[9][10]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C=N Stretch | 1610 - 1630 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O-C Stretch | 1200 - 1250 | Strong |
| Aromatic C-H Bending | 740 - 770 | Strong |
| C-S Stretch | 600 - 700 | Weak to Medium |
The spectrum will be characterized by the C=N stretching vibration of the oxazole ring, multiple bands corresponding to the aromatic C=C stretching, and a strong C-O-C stretching band. The out-of-plane bending of the four adjacent aromatic C-H bonds will give rise to a strong absorption in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (MW: 165.21 g/mol ), the molecular ion peak [M]⁺ should be observed at m/z 165.
Expected Fragmentation Pattern:
The fragmentation of this compound is expected to proceed through several key pathways, by analogy with related benzoxazole and benzothiazole structures.[9][11]
Figure 2: Predicted mass spectral fragmentation of this compound.
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 150.
-
Loss of the methylthio radical (•SCH₃): This would lead to the formation of the benzoxazolium cation at m/z 118.
-
Other fragmentations: Further fragmentation of the benzoxazole ring system can also be expected.
X-ray Crystallography
To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, analysis of the crystal structures of other 2-substituted benzoxazoles reveals key structural features of the benzoxazole core.[12][13] The benzoxazole ring system is planar, and the bond lengths and angles are consistent with its aromatic character. The crystal packing is typically dominated by π-π stacking interactions between the planar ring systems of adjacent molecules. Should suitable crystals of this compound be obtained, X-ray diffraction would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-rich benzoxazole ring system and the 2-methylthio substituent.
-
Oxidation of the Sulfur Atom: The thioether linkage is susceptible to oxidation to form the corresponding sulfoxide and sulfone. These oxidized derivatives may exhibit altered biological activity and physical properties.
-
Electrophilic Aromatic Substitution: The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the fused oxazole ring.
-
Nucleophilic Displacement of the Methylthio Group: The 2-methylthio group can potentially act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups at the 2-position. This reactivity is particularly relevant in the context of bioactivation, where enzymatic oxidation of the sulfur can be followed by displacement by biological nucleophiles.[14]
Potential Biological Activities and Applications
While specific biological studies on this compound are scarce, the broader class of benzoxazole derivatives is well-documented for a wide range of pharmacological effects.[1][2][3] These include:
-
Antimicrobial and Antifungal Activity: Many 2-substituted benzoxazoles exhibit potent activity against various bacterial and fungal strains.[4]
-
Anticancer Activity: The benzoxazole scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[13]
-
Enzyme Inhibition: Benzoxazole derivatives have been shown to inhibit a variety of enzymes, which is a common mechanism for their therapeutic effects.[13]
The introduction of the 2-methylthio group may confer specific activities. For instance, related 2-(alkylthio)-1,3-benzothiazoles have been investigated for their potential bioactivation pathways, which could be relevant for prodrug design or understanding potential toxicity.[14] Given the diverse biological profile of the benzoxazole core, this compound represents a valuable starting point for the development of new therapeutic agents.
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential for further investigation in medicinal chemistry and materials science. This technical guide has provided a comprehensive framework for its synthesis and characterization, drawing upon available data and established chemical principles. While a complete experimental dataset for this specific molecule is not yet available in the public domain, the protocols and expected analytical signatures detailed herein provide a solid foundation for researchers to confidently synthesize and characterize this compound. The elucidation of its precise structural and electronic properties will be instrumental in unlocking its potential applications and driving future innovation in the field of benzoxazole chemistry.
References
- Mabied, A. F., Farag, I. S. A., & El-Gharib, M. S. (2012). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2012, 1-7. [Link]
- SpectraBase. (n.d.). 2-Methylthiobenzoxazole. Wiley-VCH GmbH.
- PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole.
- Dalvie, D., Chen, W., O'Donnell, J. P., & Obach, R. S. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical research in toxicology, 25(12), 2736–2748. [Link]
- Yap, B. K., Chooi, W. H., Chan, K. L., & Low, L. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. [Link]
- El-Sayed, N. N. E., & Mabied, A. F. (2012). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2012, 860128. [Link]
- Cox, O. (1994). Structure of a styrylbenzoxazole derivative.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
- Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives.
- PubChem. (n.d.). 2-(Methylthio)benzothiazole. National Center for Biotechnology Information.
- Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- Singh, A. P., et al. (2024).
- Chauhan, B., Kumar, G., Singh, S., & Negi, M. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research, 14(4), 1789-1794. [Link]
- International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- NIST. (n.d.). Benzoxazole, 2-methyl-. NIST WebBook.
- Popat, K. H., et al. (2013). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 18(8), 9498-9519. [Link]
- Nguyen, L. A., et al. (2021). Break-and-Build Strategy for the Synthesis of 2-Benzoylbenzoxazoles from o-Aminophenols and Acetophenones. The Journal of Organic Chemistry, 86(7), 5434-5444. [Link]
- Patel, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. Heterocyclic Letters, 13(1), 165-176. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]
- 3. [Biologically active benzoxazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzoxazole, 2-methyl- [webbook.nist.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Methylthio)benzo[d]oxazole (CAS: 13673-62-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Methylthio)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific biological data on this particular molecule is limited in publicly available literature, this document synthesizes foundational knowledge of its chemical properties, a detailed synthesis protocol, and safety considerations. Furthermore, it extrapolates potential therapeutic applications by examining the well-documented and diverse biological activities of the broader benzoxazole class of compounds. This guide serves as a foundational resource for researchers investigating this compound and its potential as a scaffold in drug discovery and development.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole nucleus, a fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The versatility of the benzoxazole ring system, allowing for substitutions at various positions, has made it a fertile ground for the development of novel therapeutic agents. This compound, with its methylthio substituent at the 2-position, represents one such derivative with potential for further investigation and derivatization in the pursuit of new drug candidates.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₈H₇NOS.[7] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 13673-62-6 | [1][7] |
| Molecular Formula | C₈H₇NOS | [7] |
| Molecular Weight | 165.21 g/mol | [7] |
| Appearance | Brown oil / Clear, light yellow to orange liquid | [4][8] |
| Boiling Point | 122°C at 8 mmHg | [7] |
| Density | 1.27±0.1 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.6120 to 1.6170 | [7] |
| Storage Temperature | Room Temperature (in a cool, dark, and dry place) | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the S-methylation of 2-mercaptobenzoxazole. This reaction is a straightforward and efficient method for the preparation of the title compound.
Reaction Scheme
Caption: Potential therapeutic avenues for this compound.
Safety and Handling
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. * Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. First Aid Measures:
-
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion and Future Directions
This compound is a readily synthesizable derivative of the pharmacologically significant benzoxazole scaffold. While its specific biological profile remains largely unexplored, the wealth of data on related compounds suggests its potential as a valuable building block in the design of novel therapeutic agents. Future research should focus on the comprehensive biological evaluation of this compound against a panel of microbial and cancer cell lines to determine its specific activities and potential mechanisms of action. Furthermore, detailed spectroscopic characterization is necessary to provide a complete analytical profile for this compound. This foundational work will be crucial in unlocking the full potential of this compound in medicinal chemistry.
References
- PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole.
- MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- LookChem. (n.d.). Cas 13673-62-6, 2-Methylthio Benzoxazole.
- National Center for Biotechnology Information. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- Academic Journals. (2016). Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemo.
- PubMed. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies.
- National Center for Biotechnology Information. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- National Center for Biotechnology Information. (2025). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism.
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(Methylthio)benzoxazole | 13673-62-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. prepchem.com [prepchem.com]
"physical properties of 2-(Methylthio)benzo[d]oxazole"
An In-Depth Technical Guide to the Physical Properties of 2-(Methylthio)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a benzoxazole core substituted with a methylthio group. As a member of the benzoxazole class, it holds potential interest in medicinal chemistry and materials science due to the diverse biological activities and unique chemical properties associated with this scaffold. A thorough understanding of its physical properties is a fundamental prerequisite for its synthesis, purification, handling, and formulation in any research or development context. This guide provides a detailed examination of these properties, grounded in available literature data and established analytical methodologies, to support professionals in its application.
Core Physicochemical Identifiers
A consistent and accurate identification of a chemical entity is paramount. The fundamental identifiers for this compound provide the basis for all further characterization.
Molecular Structure and Key Features
The structure combines a bicyclic benzoxazole system with a methylthio (-SCH₃) group at the 2-position. The benzoxazole ring system is planar, and the methylthio group introduces a key functional handle and influences the molecule's electronic properties and reactivity.
Caption: Workflow for boiling point determination via simple distillation.
Solubility
While specific solubility data is not extensively published, the molecular structure allows for qualitative predictions. The benzoxazole core is largely nonpolar, but the nitrogen and oxygen heteroatoms, along with the sulfur atom, introduce some polarity.
-
Prediction: It is expected to be soluble in common organic solvents like ethanol, acetone, ethyl acetate, and dichloromethane. [1]Its solubility in water is predicted to be low due to the dominant hydrophobic character of the bicyclic aromatic system. [1][2]
This method provides a systematic way to assess the solubility profile of the compound. [1][2]
-
Solvent Selection: Prepare a set of test tubes, each containing ~1 mL of a different solvent (e.g., water, ethanol, hexane, toluene, 5% aq. HCl, 5% aq. NaOH).
-
Sample Addition: To each test tube, add a small, measured amount of this compound (e.g., 20-30 mg or 1-2 drops).
-
Observation: Agitate the mixture and observe if the compound dissolves completely. Note whether it is soluble, partially soluble, or insoluble.
-
Interpretation:
-
Solubility in hexane or toluene suggests a nonpolar character.
-
Solubility in ethanol suggests moderate polarity.
-
Solubility in 5% HCl would indicate a basic functional group (the nitrogen in the oxazole ring is weakly basic).
-
Solubility in 5% NaOH would indicate an acidic proton, which is absent in this molecule.
-
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity, structure, and purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic and conjugated systems like this compound, this is a useful characterization technique.
-
Maximum Absorption (λmax): The reported λmax is 278 nm when measured in methanol. [3][4]This absorption is characteristic of the π → π* transitions within the conjugated benzoxazole ring system.
Infrared (IR) Spectroscopy
While a specific spectrum for this compound is not readily available, the expected characteristic peaks can be predicted based on its functional groups and by analogy to related structures like 2-mercaptobenzoxazole. [5]* Aromatic C-H Stretch: Peaks expected above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.
-
C=N Stretch: A characteristic peak around 1650-1550 cm⁻¹.
-
C-O-C Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region.
-
C-S Stretch: Weaker absorptions typically in the 800-600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, the following signals would be expected in a ¹H NMR spectrum:
-
Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm, corresponding to the four protons on the benzene ring.
-
Methyl Protons (3H): A sharp singlet around δ 2.5-3.0 ppm, corresponding to the three equivalent protons of the -SCH₃ group. The chemical shift is influenced by the deshielding effect of the adjacent sulfur atom.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, which aid in structural confirmation.
-
Molecular Ion (M⁺): A prominent peak would be expected at an m/z value corresponding to the molecular weight, 165.21. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₇NOS.
-
Fragmentation: The fragmentation pattern of oxazoles can be complex, but common fragmentation pathways often involve the loss of small, stable molecules or radicals from the parent ion. [6]
Conclusion
The physical properties of this compound define it as a high-boiling, yellow-orange liquid with low water solubility. Its identity and purity are best confirmed through a combination of chromatographic (GC) and spectroscopic (NMR, IR, MS) methods. The data and protocols presented in this guide offer a comprehensive technical foundation for scientists and researchers to confidently handle, purify, and utilize this compound in their work, ensuring both safety and experimental integrity.
References
- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts. [https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_1- _Assessment_of_Physical_Properties_of_Organic_Compounds]([Link] _Assessment_of_Physical_Properties_of_Organic_Compounds)
- Organic Compounds: Physical Properties Lab. Scribd. [Link]
- Lab Report 1 Physical Properties of Organic Molecules. Scribd. [Link]
- Experiment 1 — Properties of Organic Compounds. Dartmouth College. [Link]
- Determination of Organic Structures by Physical Methods. Elsevier. [Link]
- Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. University of Nottingham. [Link]
- Mass spectrometry of oxazoles. HETEROCYCLES. [Link]
- Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calcul
Sources
- 1. amherst.edu [amherst.edu]
- 2. scribd.com [scribd.com]
- 3. 2-Methylthio Benzoxazole CAS#: 13673-62-6 [m.chemicalbook.com]
- 4. 2-(Methylthio)benzoxazole | 13673-62-6 | TCI AMERICA [tcichemicals.com]
- 5. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
"2-(Methylthio)benzo[d]oxazole molecular structure"
An In-Depth Technical Guide to the Molecular Structure and Utility of 2-(Methylthio)benzo[d]oxazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental chemical data, proven synthetic protocols, and field-proven insights into its molecular characteristics and applications.
Core Molecular Profile and Nomenclature
This compound, identified by CAS Number 13673-62-6, is a fused heterocyclic compound featuring a benzene ring merged with a 1,3-oxazole ring.[1][2] A methylthio (-SCH₃) group is substituted at the C2 position, a key site for chemical reactivity and further functionalization. This substitution imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.[1]
The structural backbone, benzoxazole, is a recognized pharmacophore present in various biologically active compounds.[3][4] The introduction of the methylthio group provides a handle for diverse synthetic transformations, positioning this molecule as a versatile starting material for discovery chemistry.
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
Understanding the physical and spectroscopic characteristics of a compound is fundamental for its application in experimental workflows, including reaction monitoring, purification, and structural confirmation.
Table 1: Key Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 13673-62-6 | [1][5] |
| Molecular Formula | C₈H₇NOS | [1][2][5] |
| Molecular Weight | 165.21 g/mol | [2][5] |
| Appearance | Light yellow to orange clear liquid | [1][5] |
| Boiling Point | 122 °C at 8 mmHg | [2][5] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [2][5] |
| Refractive Index | 1.6120 to 1.6170 | [2][5] |
| UV λmax | 278 nm (in Methanol) | [1][2] |
| SMILES | CSC1=NC2=CC=CC=C2O1 | [1][2] |
| InChIKey | CBXAWZGFEDZKFR-UHFFFAOYSA-N |[1][2] |
Synthesis Protocols and Mechanistic Rationale
The synthesis of this compound is reliably achieved through the S-methylation of its precursor, 2-mercaptobenzoxazole. This transformation is a classic example of nucleophilic substitution, where the sulfur atom acts as the nucleophile.
Protocol 1: Synthesis via Sodium Methoxide Base
This protocol, adapted from established literature, utilizes a strong base to ensure complete deprotonation of the thiol precursor.[6]
Step-by-Step Methodology:
-
Base Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 g) to anhydrous methanol (150 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Precursor Addition: Slowly add 2-mercaptobenzoxazole (6.0 g, 0.04 mol) to the stirred sodium methoxide solution.[6]
-
Methylation: Add methyl iodide (5 mL) to the mixture.
-
Reaction: Stir the reaction mixture at 50°C for 3 hours, then allow it to stand overnight at room temperature to ensure completion.[6]
-
Workup & Isolation:
-
Remove the methanol solvent by distillation under reduced pressure.
-
Triturate the resulting solid residue with ice water.
-
Collect the insoluble product by filtration.
-
-
Purification:
-
Dissolve the crude solid in chloroform.
-
Dry the organic solution over anhydrous magnesium sulfate.
-
Remove the chloroform under reduced pressure to yield the final product, 2-(methylthio)benzoxazole, as a brown oil (5.8 g yield reported).[6]
-
Causality and Expertise: The use of sodium methoxide, a non-nucleophilic strong base, is critical. It quantitatively deprotonates the weakly acidic thiol group of 2-mercaptobenzoxazole to form a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction, efficiently forming the desired thioether bond. Anhydrous conditions are essential to prevent the base from being quenched by water.
Protocol 2: Synthesis via Potassium Carbonate in Ethyl Acetate
This alternative method employs a milder, heterogeneous base, which can simplify the workup procedure.[5]
Step-by-Step Methodology:
-
Setup: To a suitable reaction vessel (e.g., a 20 L three-necked flask for the cited scale), add 2-mercaptobenzoxazole (1200 g, 7.94 mol) and ethyl acetate (8500 mL). Stir until fully dissolved.[5]
-
Base Addition: Slowly add potassium carbonate (1420 g, 10.29 mol) at room temperature.
-
Methylation: Add iodomethane (1243 g, 8.76 mol) dropwise, maintaining the internal reaction temperature below 40°C.
-
Reaction: After the addition is complete, continue stirring the mixture for 24 hours at 20°C.[5]
-
Monitoring & Workup: Monitor reaction completion via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the inorganic salts can be removed by filtration, and the ethyl acetate can be removed under reduced pressure to yield the product.
Causality and Expertise: Potassium carbonate serves as a sufficient base to deprotonate the thiol, especially in a polar aprotic solvent like ethyl acetate which facilitates the Sₙ2 reaction. While slower than the sodium methoxide route, this method avoids the use of highly reactive sodium metal and flammable methanol, making it a safer and often more practical choice for larger-scale synthesis. The temperature control during iodomethane addition is crucial to manage the exothermic nature of the reaction.
Caption: General workflow for the synthesis of this compound.
Potential Applications in Research and Drug Development
While specific, large-scale applications are not extensively documented in publicly available literature, the molecular structure of this compound makes it a compound of high interest for discovery research.
-
Scaffold for Medicinal Chemistry: The benzoxazole core is a privileged structure in medicinal chemistry.[3] The methylthio group at the C2 position can be oxidized to sulfoxide and sulfone derivatives, significantly altering the electronic properties and hydrogen bonding capabilities of the molecule. This allows for the generation of diverse compound libraries for screening against various biological targets.
-
Intermediate for Agrochemicals: Similar heterocyclic structures are common in agrochemicals.[1] this compound serves as a key building block for creating novel pesticides and fungicides.
-
Precursor for Complex Heterocycles: The inherent reactivity of the benzoxazole ring system and the thioether linkage allows for its use in more complex synthetic routes, including cross-coupling reactions or further heterocyclic ring formations.
The true value of this compound lies in its role as a versatile chemical intermediate, providing a foundation for the synthesis of novel and potentially bioactive molecules.[1]
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood.
GHS Hazard Information:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Avoid breathing vapors or mist.[7] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[2][5]
The following diagram illustrates a standard workflow for the characterization of a newly synthesized batch of this compound.
Caption: Standard workflow for synthesis and characterization.
References
- PrepChem.com. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole.
- NovaChemistry. (n.d.). This compound, CasNo.13673-62-6.
- CPAchem. (2024). Safety data sheet.
- Ascendex Scientific, LLC. (n.d.). This compound-7-carboxylic acid.
- PubChem. (n.d.). 2-(Methylthio)benzothiazole.
- Singh, P., & Kaur, M. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 133-171.
- Kamal, A., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(1), 49-67.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6096.
- Shcherbakov, S. V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568.
- Wikipedia. (n.d.). Benzothiazole.
- mzCloud. (2015). 2 Methyl S benzothiazole.
- Al-Ostath, R. A., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 947-966.
- Toubi, Y., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(1), 1-21.
- Tan, S. K., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(4), 319-333.
- Dischino, D. D., et al. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1447-1450.
- Jain, A. K., et al. (2015). Benzothiazole derivatives of thiazole/oxazole as potent antimicrobial agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 133-143.
- Human Metabolome Database. (2021). Metabocard for 2-(Methylthio)benzothiazole (HMDB0303335).
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-Methylthio Benzoxazole | 13673-62-6 [chemicalbook.com]
- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methylthio Benzoxazole CAS#: 13673-62-6 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
"spectroscopic data for 2-(Methylthio)benzo[d]oxazole"
An In-Depth Technical Guide to the Spectroscopic Data of 2-(Methylthio)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 13673-62-6). As a molecule of interest within the benzoxazole class of heterocyclic compounds, a thorough understanding of its structural and electronic properties is crucial for its application in research and development. This document synthesizes available experimental data with theoretical predictions to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. Each section includes not only the spectral data but also the underlying principles and proposed experimental protocols, ensuring both scientific integrity and practical utility.
Introduction to this compound
This compound belongs to the benzoxazole family, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. The fusion of a benzene ring with an oxazole ring forms the core benzoxazole scaffold, and the substituent at the 2-position significantly influences the molecule's properties. The methylthio (-SCH₃) group at this position in this compound introduces a unique combination of electronic and steric effects, making its detailed spectroscopic characterization essential for structure elucidation, quality control, and the prediction of its chemical behavior.
Molecular Structure
The structural formula of this compound is C₈H₇NOS, with a molecular weight of 165.21 g/mol .[1] The molecule consists of a bicyclic benzoxazole system with a methylthio group attached to the carbon atom at the 2-position.
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 165. This peak corresponds to the intact molecule with the loss of one electron. Its presence would confirm the molecular weight of the compound.
-
Major Fragment Ions:
-
m/z = 150 [M - CH₃]⁺: Loss of a methyl radical from the molecular ion.
-
m/z = 134 [M - SCH₃]⁺: Cleavage of the C-S bond, resulting in the loss of the methylthio radical.
-
m/z = 108 [C₇H₄O]⁺: A common fragment for benzoxazoles, resulting from the cleavage of the oxazole ring.
-
Caption: Proposed mass spectral fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer (MS): An electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
GC Method:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3050 - 3150 |
| C=N | Stretching | 1610 - 1630 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O-C | Asymmetric Stretching | 1230 - 1270 |
| Aromatic C-H | Out-of-plane Bending | 740 - 780 |
| C-S | Stretching | 600 - 800 |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: An ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Number of Scans: 16 or 32.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Identify and label the major absorption bands.
-
Conclusion
This technical guide has provided a detailed overview of the key spectroscopic data for this compound. By combining available experimental data with well-established spectroscopic principles and data from analogous structures, a comprehensive characterization of the molecule has been presented. The included hypothetical protocols serve as a practical guide for researchers seeking to acquire and interpret their own data. A thorough understanding of the spectroscopic properties of this compound is fundamental for its further investigation and potential application in various scientific fields.
References
- MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
- SpectraBase. 2-Methylthiobenzoxazole. [Link]
- Synthesis and Characterization of New 1, 2, 4- (Triazine)
- MDPI.
Sources
"1H NMR spectrum of 2-(Methylthio)benzo[d]oxazole"
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Methylthio)benzo[d]oxazole
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal and materials chemistry. As direct experimental data for this specific molecule is not widely published, this document synthesizes foundational NMR principles with spectral data from analogous benzoxazole structures to present a robust, predictive interpretation.[1][2] We will delve into the theoretical underpinnings of the expected chemical shifts and coupling patterns, provide a self-validating experimental protocol for data acquisition, and explore advanced spectroscopic phenomena such as through-space correlations. This guide is intended for researchers and drug development professionals who require unambiguous structural characterization of novel molecular entities.[3]
Introduction: The Imperative for Structural Verification
Benzoxazole derivatives are a cornerstone in modern pharmacology, forming the structural core of numerous agents with diverse biological activities.[3] The precise substitution pattern on the benzoxazole scaffold is critical to its function and efficacy. Consequently, unambiguous structural elucidation is a non-negotiable prerequisite in any research and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework.[3] This guide focuses on this compound, detailing the expected features of its ¹H NMR spectrum. The analysis presented herein is built upon a causal understanding of how the electronic environment of each proton governs its spectral signature.
Predicted ¹H NMR Spectral Analysis of this compound
The structure and standard numbering convention for this compound are shown below. The key to interpreting its spectrum lies in understanding the two distinct regions: the aliphatic methylthio (-SCH₃) group and the aromatic system (H-4, H-5, H-6, and H-7).

The Methylthio (-SCH₃) Protons
-
Predicted Chemical Shift (δ): ~2.7 ppm. The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their chemical shift is influenced by the adjacent sulfur atom. Data from analogous compounds like 2-(methylthio)thiazole (δ 2.67 ppm) and 2-(methylthio)benzothiazole support this prediction.[4][5]
-
Multiplicity: Singlet (s).
-
Integration: 3H.
The Aromatic Protons (H-4, H-5, H-6, H-7)
The four protons on the fused benzene ring constitute a complex, second-order ABCD spin system. They resonate in the typical downfield region for aromatic protons, generally between 7.0 and 7.8 ppm.[3] The specific chemical shifts are dictated by the anisotropic effect of the aromatic ring current and the electronic influence of the fused oxazole heterocycle.[6] While a precise simulation would require computational methods, a reliable interpretation can be achieved by analyzing the expected coupling patterns and the relative shielding/deshielding effects.
-
H-4 and H-7 Protons: These protons are ortho to the bridgehead carbons of the electron-rich oxazole ring. They are expected to be the most distinct signals in the aromatic region. H-7 is adjacent to the oxygen atom, while H-4 is adjacent to the nitrogen atom. This difference in electronegativity and electronic influence will cause them to have slightly different chemical shifts, likely appearing as multiplets or distinct doublets in the range of δ 7.50 - 7.80 ppm.[3]
-
H-5 and H-6 Protons: These protons are further from the heteroatoms and are expected to resonate at a more shielded (upfield) position compared to H-4 and H-7, typically in the range of δ 7.20 - 7.50 ppm.[3] They will likely appear as complex multiplets or triplets due to coupling with their neighbors.
Coupling Constants (J)
The splitting patterns are governed by through-bond spin-spin coupling.[7]
-
Ortho-coupling (³J): Coupling between adjacent protons (e.g., H-4/H-5, H-5/H-6, H-6/H-7) is the strongest and typically falls in the range of 7–9 Hz.[3][8]
-
Meta-coupling (⁴J): Coupling between protons separated by three bonds (e.g., H-4/H-6, H-5/H-7) is significantly smaller, around 2–3 Hz.[3][7]
-
Para-coupling (⁵J): Coupling across four bonds (e.g., H-4/H-7) is usually negligible (0–1 Hz) and often not resolved.[3]
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated spectral data for this compound when acquired in a common deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -SCH ₃ | ~ 2.7 | Singlet (s) | N/A | 3H |
| H -5 / H -6 | ~ 7.20 - 7.50 | Multiplet (m) | ³J ≈ 7-9, ⁴J ≈ 2-3 | 2H |
| H -4 / H -7 | ~ 7.50 - 7.80 | Multiplet (m) | ³J ≈ 7-9, ⁴J ≈ 2-3 | 2H |
Experimental Protocols for Spectrum Acquisition
The integrity of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocols are designed as a self-validating system to ensure high-quality, reproducible results.
Protocol 1: Sample Preparation
Causality: The quality of the final spectrum is directly proportional to the purity of the sample and the removal of particulate matter, which can distort the local magnetic field and broaden spectral lines.[3]
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound for a standard ¹H NMR experiment.[3]
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its low viscosity and volatility. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.[3][9]
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the selected deuterated solvent.[3]
-
Homogenization: Vortex the sample until the solute is completely dissolved. Gentle sonication may be used to aid dissolution.
-
Filtration (Critical Step): To ensure a homogeneous magnetic field (B₀), filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube. This removes any microscopic dust or undissolved particles.
-
Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm, which is optimal for modern NMR probes.
Protocol 2: NMR Instrument Parameters (500 MHz Spectrometer)
Causality: Proper instrument settings are crucial for achieving optimal signal-to-noise ratio, resolution, and accurate integration.
-
Locking and Shimming: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate quantification.
-
Number of Scans (NS): 8 to 16 scans is typically adequate for this sample concentration.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Spectral Width (SW): Centered around 5-6 ppm with a width of ~12-16 ppm.
-
-
Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually and apply an automated baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[3]
-
Visualization of Spectroscopic Relationships
To clarify the relationships between protons in this compound, the following diagram illustrates both the through-bond (J-coupling) and a potential through-space (Nuclear Overhauser Effect - NOE) interaction. The NOE is a key 2D NMR experiment that can confirm spatial proximity between nuclei, in this case, between the -SCH₃ group and the H-7 proton.
Caption: Key ¹H-¹H correlations in this compound.
Conclusion
The ¹H NMR spectrum of this compound is predicted to show a distinct singlet for the methylthio group around δ 2.7 ppm and a complex series of multiplets for the four aromatic protons between δ 7.20 and 7.80 ppm. The interpretation of these signals, guided by an understanding of chemical shift theory and spin-spin coupling, allows for confident structural verification. By employing the rigorous experimental protocols detailed in this guide, researchers can acquire high-fidelity data suitable for publication and regulatory submission, ensuring the scientific integrity of their work. Further confirmation of assignments can be achieved through two-dimensional NMR experiments, such as COSY and NOESY.
References
- Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. Benchchem.
- Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal.
- Benchchem. Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.
- PrepChem.com. Synthesis of (a) 2-(Methylthio)benzoxazole. PrepChem.com.
- MDPI. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
- TCI Chemicals. 2-(Methylthio)benzoxazole | 13673-62-6. TCI Chemicals.
- Anson, C. W., & Thamattoor, D. M. (2012). Influence of substituents on the through-space shielding of aromatic rings. The Journal of Organic Chemistry.
- ResearchGate. 1 H NMR characteristic chemical shifts ( , J/Hz) for compounds 1-10. ResearchGate.
- Anson, C. W., & Thamattoor, D. M. (2012). Influence of substituents on the through-space shielding of aromatic rings. The Journal of Organic Chemistry, 77(4), 1693–1700.
- ChemicalBook. 2-(METHYLTHIO)THIAZOLE(5053-24-7) 1H NMR spectrum. ChemicalBook.
- The Royal Society of Chemistry. (2013). Supporting Information. The Royal Society of Chemistry.
- Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Iowa State University.
- LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. LibreTexts.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs.
- PubChem. 2-(Methylthio)benzothiazole. National Center for Biotechnology Information.
- MedchemExpress.com. Certificate of Analysis - 2-(Methylthio)benzothiazole. MedchemExpress.com.
- University of Puget Sound. Lecture outline 1H NMR spectra of aromatic compounds. University of Puget Sound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(METHYLTHIO)THIAZOLE(5053-24-7) 1H NMR spectrum [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. amherst.edu [amherst.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(Methylthio)benzo[d]oxazole
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(Methylthio)benzo[d]oxazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this heterocyclic compound. Our focus is on delivering not just procedural steps, but the scientific rationale that informs expert analysis.
Introduction: The Significance of this compound and the Role of ¹³C NMR
This compound is a member of the benzoxazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The precise structural elucidation of such molecules is paramount for understanding their function and for the development of new therapeutic agents.
¹³C NMR spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of the carbon framework of organic molecules. By probing the magnetic properties of the ¹³C isotope, this method provides invaluable information about the chemical environment, connectivity, and electronic structure of each carbon atom within a molecule. For a nuanced structure like this compound, ¹³C NMR is indispensable for confirming its identity and purity.
This guide will navigate the reader through the complete workflow of a ¹³C NMR analysis, from sample preparation to the final interpretation of the spectral data, grounded in established scientific principles and supported by authoritative references.
Molecular Structure and Predicted ¹³C NMR Spectral Characteristics
A thorough understanding of the molecular structure of this compound is the foundation for interpreting its ¹³C NMR spectrum. The molecule consists of a bicyclic benzoxazole core and a methylthio (-SCH₃) substituent at the C-2 position.
Below is a diagram illustrating the molecular structure with the standard IUPAC numbering for the benzoxazole ring system, which will be used for spectral assignments.
Caption: Molecular structure and atom numbering of this compound.
The electronic environment of each carbon atom is influenced by the electronegativity of the adjacent heteroatoms (N, O, S) and the aromaticity of the benzene ring. These factors dictate the chemical shift (δ) of each carbon in the ¹³C NMR spectrum.
Predicted Chemical Shift Ranges:
Based on data from analogous benzoxazole and thioether compounds, we can predict the approximate chemical shift regions for the carbon atoms in this compound[1][2].
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 160 - 170 | Attached to two heteroatoms (N and O) and a sulfur atom, leading to significant deshielding. |
| C3a | 130 - 142 | Quaternary carbon at the fusion of the two rings, part of the aromatic system. |
| C4 | 110 - 125 | Aromatic CH carbon. |
| C5 | 120 - 130 | Aromatic CH carbon. |
| C6 | 120 - 130 | Aromatic CH carbon. |
| C7 | 110 - 120 | Aromatic CH carbon, shielded by the adjacent oxygen atom. |
| C7a | 140 - 152 | Quaternary carbon at the fusion of the two rings, bonded to oxygen. |
| -SCH₃ | 10 - 20 | Aliphatic carbon attached to sulfur. |
Experimental Protocol for ¹³C NMR Analysis
The acquisition of high-quality, reproducible ¹³C NMR data is contingent upon a meticulously executed experimental protocol. The following procedure outlines the key steps for the analysis of this compound.
Caption: Standard experimental workflow for ¹³C NMR analysis.
Sample Preparation
The integrity of the sample is critical for obtaining a clean and interpretable spectrum.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many non-polar to moderately polar organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent will affect the chemical shifts slightly due to solvent-solute interactions.
-
Concentration: Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher sample concentration is required compared to ¹H NMR. A concentration of 10-50 mg in 0.6-0.7 mL of solvent is typical.
-
Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount can be added to the sample, or the residual solvent peak can be used for calibration.
Instrument Parameters and Data Acquisition
The following are general guidelines for setting up a standard ¹³C NMR experiment on a modern NMR spectrometer (e.g., 400 or 500 MHz).
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for a routine ¹³C spectrum. This decouples the protons from the carbons, resulting in sharp singlet signals for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (at): Typically set between 1 to 2 seconds.
-
Relaxation Delay (d1): A delay of 1 to 2 seconds is usually sufficient for qualitative analysis. For accurate quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (ns): This is highly dependent on the sample concentration. For a moderately concentrated sample, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in most organic molecules.
Spectral Interpretation and Data Analysis
The definitive ¹³C NMR spectral data for this compound has been reported in the literature, providing a solid foundation for our analysis[3]. The following table presents the experimentally determined chemical shifts.
Assigned ¹³C NMR Chemical Shifts
The following table summarizes the assigned ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 165.2 |
| C7a | 151.5 |
| C3a | 141.8 |
| C5 | 124.5 |
| C6 | 124.0 |
| C4 | 119.5 |
| C7 | 110.1 |
| -SCH₃ | 14.5 |
Data sourced from Balestrero, R.S., Forkey, D.M., & Russell, J.G. (1986)[3].
Rationale for Chemical Shift Assignments
The assignment of each signal to a specific carbon atom is based on established principles of ¹³C NMR spectroscopy, including the effects of electronegativity, hybridization, and aromaticity, as well as comparison with data from similar structures[1][2].
-
C2 (165.2 ppm): This carbon is bonded to two highly electronegative atoms (nitrogen and oxygen) within the oxazole ring and to the sulfur of the methylthio group. This results in a significant downfield shift, making it the most deshielded carbon in the molecule.
-
C7a (151.5 ppm) and C3a (141.8 ppm): These are the two quaternary carbons at the ring junction. C7a is directly bonded to the electronegative oxygen atom, causing it to resonate at a lower field (more deshielded) than C3a.
-
Aromatic CH Carbons (C4, C5, C6, C7): These carbons appear in the typical aromatic region (110-130 ppm).
-
C7 (110.1 ppm): This carbon is ortho to the oxygen atom, which exerts a shielding effect, causing it to resonate at the highest field (most shielded) among the aromatic CH carbons.
-
C4 (119.5 ppm): This carbon is ortho to the nitrogen atom.
-
C5 (124.5 ppm) and C6 (124.0 ppm): These carbons are further from the heteroatoms and have similar chemical environments, resulting in closely spaced signals.
-
-
-SCH₃ (14.5 ppm): The methyl carbon of the thioether group appears in the aliphatic region at a characteristic upfield position.
Caption: Logical workflow for the interpretation of the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR analysis of this compound is a powerful and definitive method for its structural characterization. By following a robust experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently verify the carbon skeleton of this important heterocyclic compound. The interplay of the benzoxazole core and the methylthio substituent results in a unique and predictable ¹³C NMR spectrum, with each carbon atom resonating in a distinct chemical shift region. This guide provides the necessary framework for scientists to successfully perform and interpret this critical analytical technique.
References
- Balestrero, R.S., Forkey, D.M., & Russell, J.G. (1986). Iminol-Thioamide Tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazoles. Magnetic Resonance in Chemistry, 24(8), 651–655. [Link]
- García-Báez, E. V., et al. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(23), 5727. [Link]
- SpectraBase. (2026). 2-Methylthiobenzoxazole. Wiley-VCH. [Link]
- The Royal Society of Chemistry. (2025).
Sources
An In-depth Technical Guide to the Mass Spectrometry of 2-(Methylthio)benzo[d]oxazole
Foreword: Charting the Fragmentation Roadmap of a Key Heterocycle
Welcome to a comprehensive exploration of the mass spectrometric behavior of 2-(Methylthio)benzo[d]oxazole. This guide is crafted for researchers, scientists, and professionals in drug development who encounter this and related heterocyclic scaffolds. In the landscape of medicinal chemistry and materials science, benzoxazoles are a cornerstone, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The 2-(methylthio) substituent, in particular, offers a unique handle for further synthetic elaboration and can significantly influence the molecule's physicochemical properties.
Understanding the mass spectrometric fingerprint of this compound is paramount for its unambiguous identification, whether in a complex reaction mixture, a metabolic study, or a quality control setting. This document moves beyond a mere listing of spectral data. It aims to provide a deep, mechanistic understanding of why the molecule fragments as it does under various ionization conditions. By elucidating the causal relationships behind fragmentation pathways, we empower you to not only interpret spectra with confidence but also to predict the behavior of novel, related structures.
Our discussion will be grounded in the fundamental principles of mass spectrometry, drawing upon established fragmentation patterns of related benzoxazole and benzothiazole systems to build a robust, predictive model for the title compound[5][6][7][8]. We will dissect the fragmentation cascades initiated by both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI), providing you with the expertise to select the optimal analytical approach for your research objectives.
Molecular Structure and Core Physicochemical Properties
This compound is a heterocyclic compound featuring a benzene ring fused to an oxazole ring, with a methylthio (-SCH₃) group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | - |
| Molecular Weight | 165.22 g/mol | - |
| CAS Number | 13673-62-6 | [9][10] |
| Appearance | Light yellow to yellow to orange clear liquid | [10] |
The structure combines the aromatic stability of the benzoxazole core with the reactivity of the methylthio group. The nitrogen and oxygen heteroatoms, along with the sulfur atom, are key sites influencing ionization and subsequent fragmentation.
Electron Ionization Mass Spectrometry (EI-MS): A High-Energy Interrogation
The Molecular Ion and Initial Fragmentation Steps
Upon EI, the molecule will readily lose an electron to form the molecular ion (M⁺•) at m/z 165. This radical cation is the starting point for all subsequent fragmentation pathways.
The most probable initial fragmentation events will involve the weakest bonds and the loss of stable neutral species. For this compound, the C-S bond of the methylthio group is a likely point of initial cleavage.
Key Predicted EI Fragments for this compound
| m/z (Predicted) | Proposed Ion Structure / Neutral Loss | Mechanistic Rationale |
| 165 | [C₈H₇NOS]⁺• (M⁺•) | Molecular Ion |
| 150 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) from the methylthio group. This is a common and favorable fragmentation for methylthio-containing compounds, leading to a stable cation. |
| 132 | [M - SH]⁺• | Loss of a sulfhydryl radical (•SH) following rearrangement. |
| 122 | [M - CH₃S]⁺ | Cleavage of the C-S bond to lose a methylthio radical (•SCH₃), resulting in the benzoxazol-2-yl cation. |
| 121 | [M - CS]⁺• | Expulsion of carbon monosulfide (CS), a characteristic fragmentation for thio-substituted heterocycles. |
| 108 | [C₇H₆N]⁺ | Loss of CO from the m/z 136 fragment (from a benzothiazole analogue pathway), or a more complex rearrangement involving ring opening. |
| 92 | [C₆H₄O]⁺• | Resulting from the cleavage of the oxazole ring, likely with loss of HCN and CS. |
Proposed Fragmentation Pathways under Electron Ionization
The fragmentation of the this compound molecular ion (m/z 165) is anticipated to proceed through several competing pathways, driven by the stability of the resulting ions and neutral losses.
Figure 1: Predicted Major EI Fragmentation Pathways for this compound.
Causality Behind the Pathways:
-
Pathway A (Loss of Methyl Radical): The cleavage of the S-CH₃ bond to lose a methyl radical (•CH₃) is a very common fragmentation for methyl thioethers. It results in a resonance-stabilized cation at m/z 150. Subsequent loss of a sulfur atom and then the NCO group represents a breakdown of the heterocyclic core.
-
Pathway B (Rearrangement and Loss of Thiocyanate): Heterocyclic systems can undergo complex rearrangements upon ionization. One possibility is the migration of the methyl group followed by the expulsion of a stable thiocyanate radical (•SCN), leading to a fragment at m/z 107.
-
Pathway C (Ring Cleavage): High-energy EI can induce the opening of the oxazole ring. A plausible route involves the loss of a methoxy radical after rearrangement, followed by the elimination of hydrogen cyanide (HCN), a characteristic loss from nitrogen-containing heterocycles, to yield an ion at m/z 108.
Electrospray Ionization Mass Spectrometry (ESI-MS): A Gentler Approach
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This makes it ideal for molecular weight determination and for coupling with liquid chromatography (LC-MS).
For this compound, ESI in positive ion mode will readily produce the protonated molecule at m/z 166 . Protonation is expected to occur at the most basic site, which is the nitrogen atom of the oxazole ring.
Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule
To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule ([M+H]⁺, m/z 166) is isolated and then fragmented by collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion will differ significantly from the radical cation (M⁺•) generated by EI. Fragmentation will be driven by the loss of stable, neutral molecules.
Key Predicted ESI-MS/MS Fragments for [C₈H₇NOS+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Mechanistic Rationale |
| 166 | 134 | CH₄S (Methanethiol) | Loss of methanethiol is a highly probable fragmentation pathway for protonated methylthio-substituted heterocycles, leading to a stable benzoxazolium ion. |
| 166 | 121 | CH₃S• + H• | While less common for [M+H]⁺ ions, radical loss can occur at higher collision energies. |
| 134 | 106 | CO | The resulting benzoxazolium ion can lose carbon monoxide, a characteristic fragmentation of the oxazole ring. |
| 106 | 79 | HCN | Subsequent loss of hydrogen cyanide from the remaining ring structure. |
Proposed Fragmentation Pathway in ESI-MS/MS
The fragmentation cascade of the protonated molecule is generally more predictable and linear than EI fragmentation.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. 13673-62-6|this compound|BLD Pharm [bldpharm.com]
- 10. 2-(Methylthio)benzoxazole | 13673-62-6 | TCI AMERICA [tcichemicals.com]
- 11. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: Showing metabocard for 2-(Methylthio)benzothiazole (HMDB0303335) [hmdb.ca]
- 13. mzCloud – 2 Methyl S benzothiazole [mzcloud.org]
Foreword: Understanding the Versatility of a Key Heterocycle
An In-depth Technical Guide to the Stability and Reactivity of 2-(Methylthio)benzo[d]oxazole
Welcome to a comprehensive exploration of this compound, a heterocyclic compound of significant interest in modern organic synthesis and drug discovery. As researchers and development professionals, our ability to innovate relies on a deep, mechanistic understanding of the building blocks we employ. This guide moves beyond surface-level data to provide a foundational understanding of the stability and reactivity of this versatile molecule. We will delve into the "why" behind its chemical behavior, offering not just protocols but the strategic reasoning that underpins them. The insights contained herein are designed to empower you to leverage the unique properties of this compound with confidence and precision in your synthetic endeavors.
Physicochemical and Structural Characteristics
This compound, also known as 2-methylsulfanyl-1,3-benzoxazole, is characterized by a benzene ring fused to an oxazole ring, with a methylthio (-SCH₃) group at the C2 position.[1] This structure imparts a unique electronic profile that governs its stability and reactivity. The benzoxazole core is a common motif in pharmacologically active compounds, and the methylthio group serves as a versatile functional handle.[1]
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 13673-62-6 | [2][3] |
| Molecular Formula | C₈H₇NOS | [1][3] |
| Molecular Weight | 165.21 g/mol | [3] |
| Appearance | Brown oil to light yellow/orange clear liquid | [1][2] |
| Boiling Point | 122°C @ 8 mmHg | [3][4] |
| Melting Point | 126°C (Note: Discrepancy in sources, may refer to a salt or derivative) | [3] |
| pKa (Predicted) | 1.36 ± 0.10 | [1] |
| UV λmax | 278 nm (in Methanol) | [1][3] |
Synthesis Protocol: A Validated Approach
The most common and reliable synthesis of this compound involves the S-methylation of 2-mercaptobenzoxazole. This method is efficient and proceeds with high yield. The causality behind this choice is the high nucleophilicity of the thiolate anion generated in situ, which readily attacks the electrophilic methyl source.
Experimental Protocol: S-Methylation of 2-Mercaptobenzoxazole
This protocol is adapted from established literature procedures.[2][4]
Materials:
-
2-Mercaptobenzoxazole
-
Anhydrous Methanol
-
Sodium metal or Potassium Carbonate
-
Methyl Iodide (Iodomethane)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Step-by-Step Procedure:
-
Thiolate Formation: In a three-necked flask, dissolve 2-mercaptobenzoxazole (1.0 eq) in anhydrous methanol or ethyl acetate.[2][4]
-
Base Addition: Slowly add sodium methoxide (prepared by adding sodium metal (1.1 eq) to methanol) or potassium carbonate (1.3 eq).[2][4] Stir until a clear solution or uniform suspension of the thiolate salt is formed. The base deprotonates the thiol, generating the nucleophilic thiolate anion.
-
Electrophile Addition: While maintaining the temperature below 40°C, add methyl iodide (1.1 eq) dropwise to the stirred solution.[4] The thiolate attacks the methyl iodide in a classic Sₙ2 reaction.
-
Reaction Monitoring: Stir the mixture at a moderately elevated temperature (e.g., 50°C) or for an extended period (e.g., 24 hours) at room temperature to ensure the reaction goes to completion.[2][4] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Add water to the reaction mixture to dissolve any inorganic salts.[4]
-
If the reaction was performed in methanol, remove the solvent under reduced pressure.[2]
-
Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate or chloroform.[2][4]
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[4]
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield this compound as an oil or liquid.[2][4] Purity can be assessed by HPLC.[4]
Chemical Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. Its stability is primarily influenced by temperature, pH, and the presence of oxidizing agents.
Thermal Stability
The compound exhibits good thermal stability, as indicated by its boiling point of 122°C at a reduced pressure of 8 mmHg.[3][4] This suggests that it can be handled at elevated temperatures for short periods without significant decomposition. However, prolonged heating at high temperatures, especially in the presence of catalysts or impurities, may lead to degradation. When heated to decomposition, related sulfur- and nitrogen-containing heterocycles can emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[5]
Hydrolytic Stability: The Influence of pH
The benzoxazole ring system is known to be susceptible to hydrolysis, a reactivity that contrasts with the more stable benzothiazole and benzimidazole rings.[6]
-
Acidic Conditions (pH < 7): The molecule is most vulnerable under acidic conditions. The hydrolysis mechanism involves protonation of the ring nitrogen, which activates the C2 carbon for nucleophilic attack by water.[7] This leads to ring-opening and formation of 2-acetamidophenol derivatives. Studies on 2-methylbenzoxazole have shown that the hydrolysis rate is highest around a pH of 1.35, with the rate-determining step changing from nucleophilic attack at low acidity to C-O bond fission at higher acidities.[6][7]
-
Neutral & Basic Conditions (pH ≥ 7): The compound shows significantly greater stability at neutral and basic pH. Under these conditions, the initial protonation step is unfavorable, thus disfavoring the ring-opening pathway.
Protocol: Oxidation to 2-(Methylsulfonyl)benzo[d]oxazole
This generalized protocol is based on established methods for oxidizing similar substrates. [8]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or a mixture of acetonitrile and water.
-
Oxidant Addition: Cool the solution in an ice bath and slowly add an excess of 30% aqueous hydrogen peroxide (2.2-3.0 eq). For a more controlled reaction, a catalyst like a tungstate salt can be used.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Quenching & Isolation: Carefully quench any remaining peroxide by adding a saturated solution of sodium sulfite. Neutralize the solution with sodium bicarbonate and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the resulting sulfone by recrystallization or column chromatography.
Nucleophilic Substitution at C2
The C2 position of the benzoxazole ring is electron-deficient and thus susceptible to nucleophilic attack. The methylthio (-SCH₃) group can function as a leaving group, although it is not as reactive as a halide. Its utility as a leaving group is dramatically enhanced upon oxidation to the methylsulfonyl (-SO₂CH₃) group, which is an exceptional leaving group. This two-step strategy (oxidation followed by substitution) is a cornerstone of its use as a synthetic building block. [1]
Safety and Handling
While specific toxicity data for this compound is limited, standard laboratory precautions for handling sulfur- and nitrogen-containing aromatic compounds should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and acids. [9]* Toxicity Context: A study on the aquatic toxicity of related compounds found that 2-(methylthio)benzothiazole (MTBT) was significantly less toxic than its biocide precursor, but still presented environmental concerns. [10]This underscores the importance of proper disposal and handling to prevent environmental release.
Conclusion
This compound is a molecule with a dualistic nature. It possesses moderate stability, with a notable vulnerability to acidic hydrolysis that must be managed in synthetic planning. Its true synthetic value is unlocked through the reactivity of its C2-substituent. The methylthio group serves as a versatile handle, which, upon oxidation to the sulfone, transforms the molecule into a potent electrophile, readily participating in nucleophilic substitution reactions. This guide has provided the foundational knowledge and practical protocols to harness the chemical properties of this compound, enabling its effective and strategic application in research and development.
References
- PrepChem.com. Synthesis of (a) 2-(Methylthio)benzoxazole. [Link]
- ResearchGate. Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole.... [Link]
- ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.)[11]. [Link]
- PubChem. 2-(Methylthio)benzothiazole. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. [Link]
- PubChem. 2-(Thiocyanomethylthio)benzothiazole. [Link]
- PubMed. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Methylthio Benzoxazole CAS#: 13673-62-6 [m.chemicalbook.com]
- 4. 2-Methylthio Benzoxazole | 13673-62-6 [chemicalbook.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 13673-62-6|this compound|BLD Pharm [bldpharm.com]
- 10. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-(Methylthio)benzo[d]oxazole in Organic Solvents
Introduction: The Significance of 2-(Methylthio)benzo[d]oxazole in Modern Drug Discovery
This compound is a heterocyclic compound featuring a benzoxazole core, a scaffold of considerable interest in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic potential of such molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. Among these properties, solubility is a critical parameter that can significantly impact a compound's bioavailability and overall efficacy.[4][5]
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage data from structurally similar compounds, fundamental chemical principles, and established experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility.
Physicochemical Properties and Predicted Solubility Profile
This compound, with the chemical formula C8H7NOS, is described as a light yellow to orange clear liquid or a brown oil.[6][7] It is known to be sparingly soluble in water.[7] The structure, consisting of a fused benzene and oxazole ring with a methylthio group, imparts a degree of lipophilicity.
While explicit solubility data for this compound in various organic solvents is scarce, we can infer its likely behavior by examining the closely related analogue, 2-(methylthio)benzothiazole. This compound is reported to be generally insoluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethyl acetate.[8] Given the structural similarities, it is reasonable to predict that this compound will exhibit a similar solubility profile, favoring organic solvents over aqueous media.
Factors Influencing Solubility:
The solubility of this compound in a given organic solvent is governed by several key factors:
-
Polarity: The principle of "like dissolves like" is paramount.[9][10] Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. The benzoxazole core has both polar (heteroatoms) and non-polar (benzene ring) regions, suggesting it will have varied solubility across a spectrum of organic solvents.
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[11] This is because the increased kinetic energy helps to overcome the intermolecular forces within the solute.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to solvate, which can lead to lower solubility.[11]
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method.[12] This equilibrium method involves saturating a solvent with a solute and then measuring the concentration of the dissolved compound.
Detailed Step-by-Step Protocol for the Shake-Flask Method
This protocol is a self-validating system for the accurate determination of the solubility of this compound.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, ethyl acetate, chloroform)
-
Scintillation vials or other suitable glass vessels with tight-fitting caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[4][13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. For more complete separation, centrifuge the vials at a high speed.[5]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.[5]
-
Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.[4][12] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
The Emergence of a Scaffold: A Technical History of 2-(Methylthio)benzo[d]oxazole
Abstract
This in-depth technical guide delves into the discovery and history of 2-(Methylthio)benzo[d]oxazole, a heterocyclic compound that, while not as extensively studied as some of its counterparts, holds a noteworthy position within the broader and pharmacologically significant benzoxazole family. This document will navigate through its synthetic origins, physicochemical properties, and the contextual landscape of benzoxazole research that underscores its potential. Tailored for researchers, scientists, and professionals in drug development, this guide provides a consolidated resource, complete with detailed experimental protocols and a thorough examination of the scientific literature.
Introduction: The Benzoxazole Core and Its Significance
The benzoxazole scaffold, a bicyclic ring system formed by the fusion of a benzene and an oxazole ring, is a privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a vast array of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The inherent stability and synthetic tractability of the benzoxazole ring system have made it a fertile ground for the development of novel therapeutic agents. Within this extensive family lies this compound, a derivative characterized by a methylthio (-SCH3) group at the 2-position. This guide aims to specifically chart the course of its scientific journey, from its foundational synthesis to its place within the ongoing quest for new bioactive molecules.
The Genesis of this compound: A Synthetic Perspective
While the precise historical moment of the first synthesis of this compound is not prominently documented in early chemical literature, its preparation logically follows the well-established synthetic routes for 2-substituted benzoxazoles. The most common and enduring method for its synthesis involves the S-alkylation of the readily available precursor, 2-mercaptobenzoxazole.
The Precursor: 2-Mercaptobenzoxazole
The journey to this compound begins with 2-mercaptobenzoxazole. This pivotal intermediate is typically synthesized through the reaction of 2-aminophenol with carbon disulfide. This reaction, a cornerstone in heterocyclic chemistry, lays the foundation for a myriad of 2-thio-substituted benzoxazole derivatives.
The Foundational Synthesis: S-Alkylation
The introduction of the methylthio group is achieved through a straightforward nucleophilic substitution reaction. The thiol group of 2-mercaptobenzoxazole, in the presence of a base, becomes a potent nucleophile that readily attacks an electrophilic methyl source, most commonly methyl iodide.
Figure 1: General synthetic pathway to this compound.
A typical laboratory-scale synthesis is detailed below.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Mercaptobenzoxazole
-
Anhydrous Methanol
-
Sodium metal
-
Methyl Iodide
-
Chloroform
-
Anhydrous Magnesium Sulfate
-
Ice water
Procedure:
-
A solution of sodium methoxide is prepared by carefully adding sodium metal (1.0 g) to anhydrous methanol (150 ml) under an inert atmosphere.
-
To this stirring solution, 2-mercaptobenzoxazole (6.0 g, 0.04 mole) is added slowly.
-
Methyl iodide (5 ml) is then added to the mixture.
-
The reaction mixture is stirred at 50°C for 3 hours and then left to stand overnight at room temperature.
-
The methanol is removed by distillation under reduced pressure.
-
The resulting solid residue is triturated with ice water.
-
The insoluble material is collected by filtration.
-
The collected solid is dissolved in chloroform and dried over anhydrous magnesium sulfate.
-
The solvent is removed to yield this compound as a brown oil.[3]
Physicochemical Properties and Characterization
This compound is typically a liquid or a low-melting solid at room temperature, often described as a brown oil in its crude form.[3] Its molecular structure and properties are well-defined by modern analytical techniques.
| Property | Value | Source |
| CAS Number | 13673-62-6 | [3] |
| Molecular Formula | C₈H₇NOS | [3] |
| Molecular Weight | 165.21 g/mol | [3] |
| Appearance | Brown oil | [3] |
Spectroscopic data, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, are crucial for confirming the identity and purity of the synthesized compound. The characteristic signals would include the aromatic protons of the benzoxazole ring, and a singlet in the ¹H-NMR spectrum corresponding to the methylthio group.
Biological and Pharmacological Context: The Benzoxazole Family
While specific in-depth biological studies on this compound are not widely reported in the public domain, its chemical structure places it within a class of compounds with immense biological significance. The benzoxazole nucleus is a key pharmacophore in numerous compounds exhibiting a wide range of activities.
Antimicrobial and Antifungal Activity
Many 2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal properties.[1][4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anticancer Potential
The benzoxazole scaffold is present in several compounds investigated for their anticancer activity.[5] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, or by inducing apoptosis. For instance, some 2-thioacetamide linked benzoxazole-benzamide conjugates have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2).[6][7]
Anti-inflammatory Properties
Benzoxazole derivatives have also been explored as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[8]
Figure 2: Broad pharmacological activities of the benzoxazole scaffold.
Given this context, this compound represents a foundational molecule that can be further modified to explore and potentially enhance these biological activities. The methylthio group itself can be a target for further chemical transformations, such as oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the compound's electronic and steric properties, and consequently its biological profile.
Future Directions and Conclusion
The story of this compound is intrinsically linked to the broader narrative of benzoxazole chemistry. While its individual history is not as decorated with extensive research as some of its more complex derivatives, it remains a fundamental building block. Its straightforward synthesis from a readily available precursor makes it an attractive starting point for the development of new chemical entities.
Future research could focus on:
-
Detailed Biological Screening: A comprehensive evaluation of this compound against a wide panel of biological targets, including various microbial strains and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoxazole ring and the methylthio group to understand the structural requirements for specific biological activities.
-
Mechanism of Action Studies: For any identified biological activity, elucidating the precise molecular mechanism would be crucial for further development.
References
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Center for Biotechnology Information.
- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). National Center for Biotechnology Information.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Center for Biotechnology Information.
- BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. (n.d.). An-Najah National University.
- Synthesis of some benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). PubMed.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.). An-Najah National University Institutional Repository.
- Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (n.d.). National Center for Biotechnology Information.
- synthesis of 2-substituted-benzoxazoles a. | Download Table. (n.d.). ResearchGate.
- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (n.d.). MDPI.
- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Center for Biotechnology Information.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI.
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). PubMed.
- Synthesis of 2‐thiomethyl benzoxazoles. | Download Scientific Diagram. (n.d.). ResearchGate.
- Synthesis and Characterization Of two Novel Thiofibrates Bearing 1,3-Benzoxazole Moiety. (n.d.). IAJPS.
- Synthesis of (a) 2-(Methylthio)benzoxazole. (n.d.). PrepChem.com.
- (PDF) Synthesis of Some Novel Benzoxazole Derivatives as Anticancer, Anti-HIV-1 and Antimicrobial Agents. (2005). ResearchGate.
- Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. (2013). ResearchGate.
- Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. (2013). Semantic Scholar.
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activity of 2-(Methylthio)benzo[d]oxazole
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective biological activities of 2-(Methylthio)benzo[d]oxazole. While direct experimental data on this specific molecule is limited, this document synthesizes information from the broader class of benzoxazole derivatives to postulate potential therapeutic applications and provides detailed experimental workflows for their validation.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
Benzoxazole, a heterocyclic compound consisting of a benzene ring fused to an oxazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The versatility of the benzoxazole ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles.[2] This guide focuses on this compound, a derivative with a methylthio group at the 2-position. Based on the well-documented activities of other 2-substituted benzoxazoles, it is hypothesized that this compound may possess significant therapeutic potential.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. A common laboratory-scale synthesis involves the reaction of 2-mercaptobenzoxazole with methyl iodide in the presence of a base.[6]
Protocol for Synthesis:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
Slowly add 2-mercaptobenzoxazole to the stirred sodium methoxide solution.
-
Add methyl iodide to the reaction mixture.
-
Stir the mixture at 50°C for 3 hours and then allow it to stand at room temperature overnight.
-
Remove the methanol by distillation under reduced pressure.
-
Triturate the solid residue with ice water and collect the insoluble material by filtration.
-
Dissolve the solid in chloroform, dry it over anhydrous magnesium sulfate, and remove the solvent to yield this compound.[6]
Potential Biological Activities and Mechanistic Insights
Potential Anticancer Activity
Numerous benzoxazole derivatives have demonstrated significant anticancer activity against various cancer cell lines.[7][8][9] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases, or the induction of apoptosis.[10][11] It is plausible that this compound could exhibit similar cytotoxic effects.
Hypothesized Mechanism of Action:
One potential mechanism of anticancer activity for benzoxazole derivatives is the inhibition of critical signaling pathways involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway.[11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Proposed PI3K/AKT/mTOR inhibitory pathway.
Potential Antimicrobial Activity
Benzoxazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various bacterial and fungal strains.[5][12] The presence of the sulfur atom in the methylthio group of this compound might enhance its antimicrobial properties. The mechanism of action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[5]
Potential Anti-inflammatory Activity
Several 2-substituted benzoxazoles have been investigated as potent anti-inflammatory agents.[4][13] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[4] It is therefore reasonable to investigate this compound for similar anti-inflammatory effects.
Proposed Experimental Workflows for Activity Screening
To validate the potential biological activities of this compound, a series of in vitro assays are recommended.
In Vitro Anticancer Activity Screening
A tiered approach is suggested, starting with a general cytotoxicity assay, followed by more specific mechanistic studies.
Caption: Workflow for in vitro anticancer screening.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[14]
In Vitro Antimicrobial Activity Screening
The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC).[15]
Protocol 2: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.[15]
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]
In Vitro Anti-inflammatory Activity Screening
A simple and reliable method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay.[17]
Protocol 3: Inhibition of Protein Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations, 0.5% w/v bovine serum albumin, and a buffer (e.g., phosphate-buffered saline).
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation.[18]
-
Turbidity Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.[18]
-
Calculation: Calculate the percentage inhibition of protein denaturation. Use a standard anti-inflammatory drug like diclofenac as a positive control.[19]
Data Interpretation and Future Directions
The results from these initial screening assays will provide valuable insights into the potential bioactivities of this compound.
| Assay | Parameter Measured | Interpretation of Positive Result |
| MTT Assay | IC50 value | Low IC50 value indicates high cytotoxic potential. |
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Low MIC value suggests potent antimicrobial activity. |
| Protein Denaturation | % Inhibition | High percentage of inhibition indicates potential anti-inflammatory activity. |
Should promising activity be observed in any of these areas, further studies would be warranted. For instance, potent anticancer activity would necessitate in-depth mechanistic studies, such as Western blotting for key signaling proteins and in vivo studies in animal models.
References
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences.
- A comprehensive review on in-vitro methods for anti- microbial activity.
- Bioassays for anticancer activities - PubMed.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Synthesis of (a) 2-(Methylthio)benzoxazole - PrepChem.com.
- Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Bioassays for anticancer activities. - Semantic Scholar.
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications.
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed.
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review.
- Benzoxazole as Anticancer Agent: A Review - IJPPR.
- Benzoxazole: Synthetic Methodology and Biological Activities.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH.
- Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
- Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer - DergiPark.
- Anticancer activity of benzoxazole derivative (2015 onwards): a review - ResearchGate.
- Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed.
- Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - MDPI.
- SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE - International Journal of Pharmaceutical Sciences and Research (IJPSR).
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed.
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
- (PDF) 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies - ResearchGate.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 17. journalajrb.com [journalajrb.com]
- 18. bbrc.in [bbrc.in]
- 19. ijcrt.org [ijcrt.org]
The Art of Activation: A Technical Guide to 2-(Methylthio)benzo[d]oxazole as a Versatile Synthetic Building Block
Abstract
The benzoxazole motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2][3] The efficient construction of this privileged scaffold, particularly with diverse substitutions at the C2 position, is a critical challenge for synthetic and process chemists. This in-depth guide focuses on 2-(Methylthio)benzo[d]oxazole, a stable, readily prepared reagent that, upon strategic activation, becomes a powerful electrophilic building block for the synthesis of complex 2-substituted benzoxazoles. We will explore the fundamental principles of its reactivity, provide detailed experimental protocols for its synthesis and activation, and demonstrate its utility in constructing medicinally relevant scaffolds. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool in their synthetic programs.
Introduction: The Strategic Value of this compound
The pursuit of novel pharmaceuticals often hinges on the ability to rapidly generate molecular diversity around a core scaffold. 2-Substituted benzoxazoles are of immense interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] Consequently, methods for their synthesis are highly sought after.
While numerous strategies exist for benzoxazole synthesis, many involve the condensation of 2-aminophenols with various carbonyl precursors.[5][6] An alternative and highly modular approach involves the use of a pre-formed benzoxazole core that can be functionalized at the C2 position via nucleophilic substitution. This is where this compound emerges as a key player.
Its strategic value lies in a simple yet powerful concept: the conversion of a poor leaving group (methylthio, -SMe) into an excellent one. In its native state, the methylthio group is robust and unreactive towards most nucleophiles. However, through a straightforward oxidation, it is transformed into a methylsulfonyl group (-SO₂Me), which dramatically increases the electrophilicity of the C2 carbon, turning the molecule into a potent acceptor for a wide range of nucleophiles. This two-step sequence provides a reliable and controllable method for introducing diverse functionalities, particularly amino groups, which are prevalent in kinase inhibitors.[7][8][9]
Synthesis of the Core Building Block
The foundational step is the preparation of the this compound precursor. The synthesis is efficient and proceeds from commercially available 2-mercaptobenzoxazole. The causality behind this procedure is a classic Williamson ether synthesis, adapted for a thioether. The thiol proton is acidic and is readily deprotonated by a base (sodium methoxide) to form a potent thiolate nucleophile, which then displaces the iodide from methyl iodide in an SN2 reaction.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Mercaptobenzoxazole
-
Anhydrous Methanol
-
Sodium metal
-
Methyl Iodide
-
Chloroform
-
Anhydrous Magnesium Sulfate
Procedure: [10]
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 g) in portions to anhydrous methanol (150 mL) with stirring. [Expert Insight: This reaction is exothermic. Ensure the flask is cooled in an ice bath and add the sodium slowly to control the reaction rate and prevent excessive hydrogen evolution.]
-
Thiolate Formation: Once all the sodium has reacted and the solution has cooled to room temperature, slowly add 2-mercaptobenzoxazole (6.0 g, 0.04 mole). Stir until a clear solution is obtained.
-
S-Alkylation: Add methyl iodide (5.0 mL) dropwise to the stirred solution.
-
Reaction: Heat the mixture to 50 °C and maintain stirring for 3 hours. After this period, allow the reaction to cool and stand at room temperature overnight.
-
Workup: Remove the methanol by distillation under reduced pressure. Triturate the resulting solid residue with ice water.
-
Isolation: Collect the insoluble material by filtration. Dissolve the collected solid in chloroform, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a brown oil (yield typically ~5.8 g).[10]
The Crucial Activation Step: Oxidation to 2-(Methylsulfonyl)benzo[d]oxazole
As discussed, the methylthio group is not a suitable leaving group for nucleophilic aromatic substitution (SNAr). The key to unlocking the synthetic potential of this building block is its oxidation to the corresponding sulfone. The electron-withdrawing nature of the sulfonyl group significantly polarizes the C-S bond and stabilizes the transition state of the SNAr reaction, making the C2 position highly susceptible to nucleophilic attack. This principle has been demonstrated in the bioactivation of similar scaffolds, where enzymatic oxidation precedes nucleophilic displacement by glutathione.
The oxidation from a sulfide to a sulfone typically proceeds via a sulfoxide intermediate. While the sulfoxide is more reactive than the sulfide, the sulfone is an exceptionally good leaving group, often compared to halides in SNAr reactions. Therefore, complete oxidation is desirable for maximum reactivity.
Diagram: Activation and Substitution Pathway
Caption: Workflow for the synthesis and application of the building block.
Detailed Experimental Protocol: Oxidation to 2-(Methylsulfonyl)benzo[d]oxazole
Materials:
-
This compound
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
Procedure: (Adapted from general sulfide oxidation protocols)
-
Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
Oxidation: Cool the solution in an ice bath. Slowly add hydrogen peroxide (3.0 eq, 30% aq. solution) dropwise, ensuring the internal temperature remains below 20 °C. [Expert Insight: This oxidation is highly exothermic. Slow addition and efficient cooling are critical to prevent over-oxidation and potential side reactions. The use of an excess of oxidant ensures the reaction proceeds fully to the sulfone.]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and the intermediate sulfoxide spot are no longer visible.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water and neutralize by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(methylsulfonyl)benzo[d]oxazole, which can be purified by recrystallization or column chromatography.
Application in Synthesis: Accessing 2-Amino-Benzoxazole Scaffolds
The activated 2-(methylsulfonyl)benzo[d]oxazole is an excellent substrate for SNAr reactions with a wide variety of nucleophiles. Of particular importance in drug discovery is the reaction with primary and secondary amines to furnish 2-amino-benzoxazole derivatives. This class of compounds is central to the structure of numerous kinase inhibitors, which often feature a heterocyclic core that binds to the ATP-binding site of the enzyme.
The reaction proceeds by the addition of the amine to the C2 position, forming a tetrahedral intermediate (Meisenheimer complex), followed by the elimination of the highly stable methylsulfinate anion.
Diagram: General SNAr Mechanism
Caption: The addition-elimination mechanism for SNAr.
Representative Protocol: Synthesis of N-Benzyl-benzo[d]oxazol-2-amine
Materials:
-
2-(Methylsulfonyl)benzo[d]oxazole
-
Benzylamine
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
Procedure:
-
Setup: To a solution of 2-(methylsulfonyl)benzo[d]oxazole (1.0 eq) in DMF (0.1 M), add benzylamine (1.2 eq) and a mild base such as K₂CO₃ (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C. [Expert Insight: The reaction temperature can be optimized based on the nucleophilicity of the amine. Less reactive amines may require higher temperatures or microwave irradiation. A base is included to neutralize the methylsulfinic acid byproduct.]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour into water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired 2-amino-benzoxazole.
Data Summary: Substrate Scope
The true power of this building block is its versatility. A wide range of nucleophiles can be employed, leading to diverse C2-functionalized products.
| Nucleophile Type | Example Nucleophile | Product Type | Typical Yield Range |
| Nitrogen | Primary/Secondary Amines | 2-Amino-benzoxazoles | 70-95% |
| Anilines | 2-(Arylamino)-benzoxazoles | 65-90% | |
| Heterocyclic Amines | 2-(Heterocyclyl)-benzoxazoles | 60-85% | |
| Oxygen | Alcohols/Phenols (as alkoxides) | 2-Alkoxy/Aryloxy-benzoxazoles | 50-80% |
| Sulfur | Thiols (as thiolates) | 2-(Alkyl/Arylthio)-benzoxazoles | 75-98% |
| Carbon | Stabilized Carbanions (e.g., malonates) | 2-(Dialkyl-malonyl)-benzoxazoles | 40-60% |
| (Yields are representative and highly dependent on specific substrates and reaction conditions.) |
Conclusion and Future Outlook
This compound, through a simple and efficient activation sequence, serves as a robust and versatile building block in organic synthesis. The transformation of the inert methylthio group into a highly reactive methylsulfonyl leaving group provides chemists with a powerful tool for the modular construction of 2-substituted benzoxazoles. This strategy offers excellent control and functional group tolerance, making it highly applicable to the complex synthetic challenges encountered in drug discovery and development. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of activated building blocks like 2-(methylsulfonyl)benzo[d]oxazole will undoubtedly play an increasingly vital role in accelerating the discovery of new medicines.
References
- PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole.
- An, Y. S., Lee, E., Kwon, J., Jeon, R., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3044-3048.
- Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510.
- Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21577.
- Tian, Q., Luo, W., Gan, Z., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174.
- Yang, Y., et al. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology, 25(12), 2737-2747.
- El-Gamal, M. I., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5103.
- Bahuguna, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129115.
- Bahashwan, S. A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(3), 1168.
- Kamal, A., et al. (2011). Polymer supported synthesis of novel benzoxazole linked benzimidazoles under microwave conditions: In vitro evaluation of VEGFR-3 kinase inhibition activity. Organic & Biomolecular Chemistry, 9(10), 3848-3858.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Bar-Zeev, Y., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 145(1), 359-371.
- Zadykowicz, B., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20268-20277.
- Reddy, T. S., et al. (2012). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 47, 485-491.
- Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33.
- Ng, E. J., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Chemistry & Biodiversity, 18(11), e2100523.
Sources
- 1. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jocpr.com [jocpr.com]
- 7. Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Polymer supported synthesis of novel benzoxazole linked benzimidazoles under microwave conditions: in vitro evaluation of VEGFR-3 kinase inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Bioactive Derivatives from 2-(Methylthio)benzo[d]oxazole: A Guide for Researchers
This comprehensive guide is intended for researchers, scientists, and professionals in drug development, providing detailed application notes and protocols for the synthesis of diverse derivatives from 2-(Methylthio)benzo[d]oxazole. This key intermediate serves as a versatile scaffold for accessing a wide array of biologically active benzoxazole derivatives, a class of heterocyclic compounds renowned for their significant therapeutic potential.[1][2][3][4] Benzoxazoles are integral to numerous pharmaceutical agents, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory.[5][6]
The strategic importance of this compound lies in the methylthio (-SMe) group at the 2-position. This group acts as an effective leaving group, enabling facile nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, leading to the generation of extensive chemical libraries for drug discovery and development. This document provides a robust framework for the synthesis of the starting material and its subsequent derivatization.
Part 1: Synthesis of the Core Scaffold: this compound
The journey into the diverse world of 2-substituted benzoxazoles begins with the efficient synthesis of the key intermediate, this compound. The following protocol is a reliable method adapted from established procedures.[1]
Workflow for the Synthesis of this compound
Caption: General scheme for nucleophilic substitution on this compound.
Protocol 2: Synthesis of 2-Aminobenzoxazole Derivatives
The introduction of an amino group at the 2-position is a critical transformation, as 2-aminobenzoxazoles are precursors to a multitude of pharmacologically active compounds.
Rationale:
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient C2 carbon of the benzoxazole ring, leading to the displacement of the methylthio group. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the substitution. A polar aprotic solvent like DMF or DMSO is often used to facilitate the reaction.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Stirrer
-
Condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in DMF or DMSO.
-
Addition of Amine: Add the desired primary or secondary amine (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-aminobenzoxazole derivative.
-
Expected Products and Yields:
| Nucleophile | Product | Expected Yield |
| Aniline | 2-(Phenylamino)benzo[d]oxazole | Good to Excellent |
| Morpholine | 4-(Benzo[d]oxazol-2-yl)morpholine | Good to Excellent |
| Benzylamine | 2-(Benzylamino)benzo[d]oxazole | Good to Excellent |
Protocol 3: Synthesis of 2-Alkoxybenzoxazole Derivatives
The synthesis of 2-alkoxybenzoxazoles introduces another important class of derivatives with potential biological activities.
Rationale:
This reaction involves the nucleophilic attack of an alkoxide, generated in situ from an alcohol and a strong base, on the C2 position of 2-(methylthio)benzoxazole. The use of a strong base is crucial to deprotonate the alcohol and form the more nucleophilic alkoxide.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Round-bottom flask
-
Stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere, add the alcohol (1.5 equivalents) to a suspension of sodium hydride (1.5 equivalents) in anhydrous THF. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Addition of Substrate: To the freshly prepared alkoxide solution, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After completion, cool the reaction mixture to 0°C and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-alkoxybenzoxazole derivative.
-
Expected Products and Yields:
| Nucleophile (Alcohol) | Product | Expected Yield |
| Ethanol | 2-Ethoxybenzo[d]oxazole | Moderate to Good |
| Isopropanol | 2-Isopropoxybenzo[d]oxazole | Moderate to Good |
| Phenol | 2-Phenoxybenzo[d]oxazole | Moderate to Good |
Part 3: Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Sodium metal and Sodium hydride: Highly reactive with water and can ignite in air. Handle under an inert atmosphere.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care.
-
DMF and DMSO: Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
-
Byproduct: The nucleophilic substitution reactions liberate methanethiol (CH₃SH), which is a toxic and foul-smelling gas. The reaction setup should be equipped with a proper trapping system (e.g., a bleach solution) to neutralize the evolved gas.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of 2-substituted benzoxazole derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to readily introduce various functionalities at the 2-position through nucleophilic substitution makes this a powerful strategy in the design and development of novel therapeutic agents and functional materials.
References
- PrepChem. Synthesis of (a) 2-(Methylthio)benzoxazole.
- ResearchGate. Synthetic strategies towards the preparation of 2‐aminobenzoxazoles, 2‐aminobenzothiazoles and 2‐aminobenzimidazoles.
- National Institutes of Health. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- National Institutes of Health. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- ResearchGate. Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol).
- National Institutes of Health. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
- Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of some benzoxazole derivatives.
- MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- National Institutes of Health. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- National Institutes of Health. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones.
- Beilstein Journals. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides.
- Organic Chemistry Portal. Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions.
- MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Antimicrobial Screening of 2-(Methylthio)benzo[d]oxazole
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Derivatives of benzoxazole are integral components of various pharmaceuticals and have demonstrated impressive pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[3][4] The urgent need for novel antimicrobial agents, driven by the rise of drug-resistant pathogens, has intensified the exploration of new chemical entities.[1] The 2-substituted benzoxazoles, in particular, are a well-established class of compounds with diverse biological potential.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific derivative, 2-(Methylthio)benzo[d]oxazole . While the broader class of benzoxazoles is known for antimicrobial effects, the specific activity of this compound is an area ripe for investigation.[5][6] These protocols are designed to be a self-validating system, guiding the user from initial qualitative screening to quantitative determination of antimicrobial efficacy. The causality behind experimental choices is explained to provide a deeper understanding of the screening process.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is crucial for accurate and reproducible screening results.
| Property | Value/Description | Source |
| Molecular Formula | C₈H₇NOS | [7] |
| CAS Number | 13673-62-6 | [7] |
| Appearance | Light yellow to yellow to orange clear liquid | [7] |
| Solubility | Sparingly soluble in water | [7] |
| Purity | As determined by the supplier (e.g., >95%) | N/A |
Note: Due to its limited water solubility, a suitable solvent such as dimethyl sulfoxide (DMSO) will be required for the preparation of stock solutions. It is imperative to run parallel solvent controls in all assays to ensure that the observed antimicrobial effects are not artifacts of the solvent.
Experimental Design: A Two-tiered Approach to Antimicrobial Screening
A logical and resource-efficient approach to antimicrobial screening involves a two-tiered process. This begins with a qualitative primary screen to identify any antimicrobial activity, followed by a quantitative secondary screen to determine the potency of the compound.
Caption: Workflow for Antimicrobial Screening of this compound.
Part 1: Primary Antimicrobial Screening - Disk Diffusion Assay
The disk diffusion method is a widely used, preliminary test to assess the antimicrobial activity of a compound.[3] This method is based on the diffusion of the test compound from an impregnated paper disk through an agar medium inoculated with a test microorganism. The presence of a "zone of inhibition" around the disk indicates that the compound is active against the microorganism.
Materials and Reagents
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or other suitable broth
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO), sterile
-
Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control disks (impregnated with DMSO)
-
Selected microbial strains (see table below)
-
McFarland 0.5 turbidity standard
-
Sterile swabs, Petri dishes, pipettes, and other standard microbiology lab equipment
-
Incubator
Recommended Microbial Strains
A representative panel of microorganisms should be selected to screen for broad-spectrum activity. This panel should include Gram-positive and Gram-negative bacteria, as well as at least one fungal species.
| Microorganism | Type | Rationale |
| Staphylococcus aureus (e.g., ATCC 25923) | Gram-positive bacteria | Common cause of skin and soft tissue infections. |
| Bacillus subtilis (e.g., ATCC 6633) | Gram-positive bacteria | A common soil bacterium, often used in initial screening. |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative bacteria | A common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative bacteria | An opportunistic pathogen known for its resistance. |
| Candida albicans (e.g., ATCC 10231) | Fungal (Yeast) | A common cause of opportunistic fungal infections. |
| Aspergillus niger (e.g., ATCC 16404) | Fungal (Mold) | A common mold, used to assess broader antifungal activity. |
Step-by-Step Protocol: Disk Diffusion Assay
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the inside of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three different directions (rotating the plate 60° each time) to ensure uniform growth.
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Aseptically apply a known volume (e.g., 10 µL) of the stock solution to sterile paper disks. This will result in a disk containing 10 µg of the compound. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Place a positive control antibiotic disk and a negative control (DMSO-only) disk on the same plate.
-
Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria.
-
For fungi, incubate at 25-28°C for 24-48 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
A zone of inhibition around the this compound disk indicates antimicrobial activity. The absence of a zone suggests the compound is inactive at the tested concentration.
-
Compare the results to the positive and negative controls. The negative control should show no zone of inhibition.
-
Part 2: Secondary Antimicrobial Screening - Broth Microdilution for MIC Determination
If this compound shows activity in the primary screen, the next step is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[8][9] This quantitative measure is the gold standard for assessing antimicrobial potency.[5]
Materials and Reagents
-
This compound stock solution in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial inoculum prepared as described previously, but diluted in the appropriate broth.
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin or other viability indicator (optional)
-
Multichannel pipette
-
Microplate reader (optional)
Step-by-Step Protocol: Broth Microdilution
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (broth and inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Dilute the 0.5 McFarland standard suspension of the test microorganism in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of this diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.
-
Incubate at 25-28°C for 24-48 hours for fungi.
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[1]
-
Growth is indicated by turbidity in the wells. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Optionally, a viability indicator like resazurin can be added to the wells after incubation to aid in determining the MIC. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.
-
Data Recording Template
| Microorganism | Disk Diffusion Zone (mm) | MIC (µg/mL) |
| S. aureus | ||
| B. subtilis | ||
| E. coli | ||
| P. aeruginosa | ||
| C. albicans | ||
| A. niger | ||
| Positive Control | ||
| Negative Control | 0 | > Highest Conc. |
Hypothesized Mechanism of Action and Further Studies
While the precise mechanism of action for this compound is yet to be determined, studies on other benzoxazole derivatives suggest potential targets. For instance, some benzoxazoles have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[1] This provides a logical starting point for mechanistic investigations.
Caption: Hypothesized Mechanism of Action via DNA Gyrase Inhibition.
Following a successful MIC determination, further studies could include:
-
Minimum Bactericidal Concentration (MBC) assays: to determine if the compound is bacteriostatic or bactericidal.
-
Time-kill kinetic studies: to assess the rate at which the compound kills the target microorganism.
-
Mechanism of action studies: utilizing techniques such as enzyme inhibition assays (e.g., DNA gyrase assay) or macromolecular synthesis assays.
-
Cytotoxicity assays: to evaluate the compound's toxicity against mammalian cell lines.
Conclusion
These application notes provide a robust framework for the systematic antimicrobial screening of this compound. By following this two-tiered approach, researchers can efficiently determine the presence and potency of antimicrobial activity. The provided protocols, grounded in established methodologies, are designed to yield reliable and reproducible data, paving the way for further investigation into the therapeutic potential of this novel benzoxazole derivative.
References
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences.
- el-Shaaer HM, Abdel-Aziz SA, Allimony HA, Ali UF, Abdel-Rahman RM.
- Christina Ruby Stella P, et al. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. 2012;4(6):2988-2993.
- Kakkar S, et al.
- Benzoxazole derivatives: design, synthesis and biological evaluation. Springer Nature.
- Temiz-Arpaci O, Aki-Sener E, Yalçin I, Altanlar N. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Farmaco. 2002 May-Jun;57(5):337-42.
- Bhardwaj V, Sharma A. Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. Uttar Pradesh Journal of Zoology. 2024;45(2):1-8.
- The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f. ResearchGate.
- Chauhan B, Kumar G, Singh S, Negi M. SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research. 2023;14(4):1789-94.
- Elnima EI, Zubair MU, Al-Badr AA. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Microbios. 1986;46(188-189):151-7.
- Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. National Institutes of Health.
- Bouzian K, et al. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. 2021;26(24):7645.
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. National Institutes of Health.
- Larsen GL, Bakke JE, Feil VJ, Huwe JK. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. 1988 Mar;18(3):313-22.
- 2-(Methylthio)benzothiazole. PubChem.
- The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives. ResearchGate.
- IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. National Institutes of Health.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Anticancer Activity of 2-(Methylthio)benzo[d]oxazole Derivatives
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of the anticancer potential of 2-(Methylthio)benzo[d]oxazole derivatives. This document provides a framework for the chemical synthesis, in vitro cytotoxicity screening, and elucidation of the mechanism of action of this promising class of heterocyclic compounds.
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole ring system is a prominent heterocyclic motif found in numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, making it a privileged scaffold in medicinal chemistry.[2][3] Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[4][5] The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells, such as DNA replication, cell cycle progression, and survival signaling pathways.[2][4]
The introduction of a methylthio (-SCH₃) group at the 2-position of the benzo[d]oxazole core is a strategic modification aimed at modulating the compound's physicochemical properties and enhancing its biological activity. The sulfur atom can participate in key interactions with biological targets, and the methyl group can influence lipophilicity and metabolic stability. While extensive research has been conducted on various 2-substituted benzoxazoles, this guide focuses on providing a detailed workflow for the synthesis and anticancer evaluation of 2-(methylthio) derivatives.
PART 1: Synthesis of this compound Derivatives
A plausible and efficient synthetic route to this compound derivatives involves a multi-step process starting from readily available precursors. The following protocol is a representative example.
Protocol 1: Synthesis of this compound
Materials:
-
2-Aminophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step 1: Synthesis of Benzoxazole-2-thiol
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol.
-
To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain benzoxazole-2-thiol.
Step 2: S-Methylation to Yield this compound
-
Dissolve the dried benzoxazole-2-thiol (1 equivalent) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add methyl iodide (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: In Vitro Anticancer Activity Evaluation
A systematic in vitro evaluation is crucial to determine the anticancer potential of the synthesized this compound derivatives. The following protocols outline the standard assays for assessing cytotoxicity, effects on the cell cycle, and induction of apoptosis.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6][7][8]
Protocol 2: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Understanding the effect of a compound on cell cycle progression is a key aspect of its anticancer characterization.[9][10] Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.
Protocol 3: Cell Cycle Analysis
Materials:
-
Cancer cells treated with the this compound derivative
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells.[11][12] The Annexin V-FITC/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol 4: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described for the cell cycle analysis protocol.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
PART 3: Data Presentation and Visualization
Table 1: Representative Cytotoxicity Data of Benzoxazole Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | MCF-7 (Breast) | 5.2 | [13] |
| Compound A | A549 (Lung) | 8.7 | [13] |
| Compound B | HCT116 (Colon) | 3.1 | [14] |
| Compound B | HepG2 (Liver) | 6.5 | [14] |
| Compound C | Lu-1 (Lung) | 15.8 | [7] |
| Compound C | MCF-7 (Breast) | 4.0 | [7] |
Note: This table presents representative data for various benzoxazole derivatives to illustrate the expected range of anticancer activity. Specific IC₅₀ values for this compound derivatives would need to be determined experimentally.
PART 4: Mechanistic Insights and Visualization
The anticancer activity of benzoxazole derivatives is often linked to their ability to modulate key signaling pathways involved in cell survival and proliferation. While the exact mechanism for 2-(methylthio) derivatives requires specific investigation, related compounds have been shown to target pathways such as PI3K/Akt and to induce apoptosis through the intrinsic mitochondrial pathway.[3][5]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating the anticancer activity and a putative signaling pathway that may be modulated by this compound derivatives.
Caption: Experimental workflow for the synthesis and anticancer evaluation of this compound derivatives.
Caption: Putative signaling pathway for apoptosis induction by this compound derivatives.
Conclusion
This document provides a detailed and structured approach for the synthesis and comprehensive in vitro evaluation of the anticancer activity of this compound derivatives. The provided protocols are based on established methodologies in cancer research and offer a solid foundation for further investigation into this promising class of compounds. The structure-activity relationship studies, along with detailed mechanistic investigations, will be crucial in optimizing the benzoxazole scaffold to develop potent and selective anticancer agents.
References
- E. E. O. El-Zahab, et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112963. [Link]
- University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]
- Singh, P., et al. (2018). Benzothiazole derivatives as anticancer agents. Central European Journal of Chemistry, 16(1), 1-21. [Link]
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]
- Nguyen, T. T. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 25-33. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Chemical structures of some reported anticancer agents. [Link]
- Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-10. [Link]
- S. N. Mokale, et al. (2022). Anti-cancer potency by induced apoptosis by molecular docking P53, caspase, cyclin D1, cytotoxicity analysis and phagocytosis activity of trisindoline 1,3 and 4. Results in Chemistry, 4, 100346. [Link]
- E. E. O. El-Zahab, et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112963. [Link]
- Wang, Y., et al. (2015). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 20(3), 4969-4981. [Link]
- ResearchGate. (n.d.).
- A. F. M. F. Mehr, et al. (2022). Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells. International Journal of Cancer Management, 15(1), e119041. [Link]
- I. Oanh, et al. (2018). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1346. [Link]
- Arjunan, V., et al. (2014). Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 951-965. [Link]
- S. Kakkar, et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1250, 131752. [Link]
- S. Sekar, et al. (2012). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 24(12), 5489-5491. [Link]
- R. P. M. Lafont, et al. (2005). Cytolytic Assays. In Measuring Immunity (pp. 343-349). Elsevier. [Link]
- I. Ali, et al. (2018). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1346. [Link]
- A. M. M. Hassan, et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1258. [Link]
- M. V. D. Becher, et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16935. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Anti-cancer potency by induced apoptosis by molecular docking P53, caspase, cyclin D1, cytotoxicity analysis and phagocytosis activity of trisindoline 1,3 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Strategic Application of 2-(Methylthio)benzo[d]oxazole in Drug Discovery: A Guide to Synthesis and Derivatization
Introduction: The Benzoxazole Scaffold and the Unique Advantage of the 2-Methylthio Moiety
The benzoxazole core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its prevalence in medicinal chemistry stems from its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. Within the diverse landscape of benzoxazole chemistry, 2-(Methylthio)benzo[d]oxazole emerges as a particularly strategic intermediate for the construction of compound libraries in drug discovery.
The utility of this compound lies in the exceptional lability of the 2-methylthio (-SMe) group, which acts as a versatile and efficient leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups at the 2-position of the benzoxazole ring, a critical position for modulating biological activity. The methylthio group offers a distinct advantage over more traditional leaving groups, such as halogens, due to its moderate reactivity, which often leads to cleaner reactions and higher yields.
This technical guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent derivatization with various nucleophiles, offering researchers a robust platform for the exploration of novel benzoxazole-based therapeutic agents.
Section 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a straightforward process, typically achieved through the S-methylation of the readily available 2-mercaptobenzoxazole. This reaction proceeds with high efficiency and provides the key intermediate in excellent yield.
Protocol 1: Synthesis of this compound[3]
This protocol details the S-methylation of 2-mercaptobenzoxazole using methyl iodide in the presence of a base.
Materials:
-
2-Mercaptobenzoxazole
-
Sodium metal
-
Anhydrous Methanol
-
Methyl iodide
-
Chloroform
-
Anhydrous magnesium sulfate
-
Ice water
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Distillation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide Solution: In a round-bottom flask, carefully add sodium metal (1.0 g) to anhydrous methanol (150 ml) under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted to form sodium methoxide.
-
Addition of 2-Mercaptobenzoxazole: To the freshly prepared sodium methoxide solution, slowly add 2-mercaptobenzoxazole (6.0 g, 0.04 mole) with continuous stirring.
-
Methylation: Add methyl iodide (5 ml) to the reaction mixture.
-
Reaction: Heat the mixture to 50°C and stir for 3 hours. After 3 hours, allow the reaction to cool to room temperature and let it stand overnight.
-
Work-up:
-
Remove the methanol by distillation under reduced pressure.
-
Triturate the solid residue with ice water.
-
Collect the insoluble material by filtration.
-
-
Purification:
-
Dissolve the collected solid in chloroform.
-
Dry the chloroform solution over anhydrous magnesium sulfate.
-
Filter the solution and remove the chloroform using a rotary evaporator to yield this compound as a brown oil (yield: 5.8 g).[3]
-
Causality Behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is crucial to prevent the reaction of sodium metal with water, which would generate sodium hydroxide and hydrogen gas, posing a safety hazard and reducing the yield of sodium methoxide.
-
Sodium Methoxide: Sodium methoxide is a strong base that deprotonates the thiol group of 2-mercaptobenzoxazole to form a thiolate anion. This anion is a much more potent nucleophile than the neutral thiol, thus facilitating the subsequent SN2 reaction with methyl iodide.
-
Heating to 50°C: Gentle heating increases the rate of the methylation reaction without promoting significant side reactions.
-
Overnight Stirring: Allowing the reaction to stand overnight ensures that the reaction proceeds to completion.
-
Trituration with Ice Water: This step helps to remove any unreacted sodium methoxide and other water-soluble impurities.
Caption: Workflow for the synthesis of this compound.
Section 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The 2-methylthio group is an excellent leaving group for SNAr reactions, enabling the synthesis of a diverse array of 2-substituted benzoxazoles. The general mechanism involves the nucleophilic attack at the C2 position of the benzoxazole ring, forming a tetrahedral intermediate (Meisenheimer complex), followed by the elimination of the methylthiolate anion.
Caption: General mechanism of SNAr on this compound.
Protocol 2: Synthesis of 2-Aminobenzoxazoles
The reaction of this compound with primary and secondary amines is a common and effective method for the synthesis of 2-aminobenzoxazole derivatives. These compounds are of significant interest in medicinal chemistry, with some demonstrating activity as kinase inhibitors.[4] A patent for the combinatorial synthesis of 2-aminobenzoxazole derivatives highlights the use of dimethyl sulfoxide (DMSO) as a solvent at 75°C.[4]
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Sealed reaction vial or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed reaction vial, dissolve this compound (1 equivalent) in DMSO.
-
Addition of Amine: Add the desired amine (1.2-2.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 75-100°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 ml).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminobenzoxazole derivative.[5]
-
Causality Behind Experimental Choices:
-
DMSO as Solvent: DMSO is a polar aprotic solvent that can dissolve a wide range of reactants and effectively solvate the transition state of the SNAr reaction, thereby accelerating the reaction rate. Its high boiling point is also suitable for reactions requiring elevated temperatures.
-
Excess Amine: Using a slight excess of the amine helps to drive the reaction to completion. In some cases, the amine can also act as a base to neutralize any acidic byproducts.
-
Heating: The reaction is typically heated to overcome the activation energy barrier for the nucleophilic attack and subsequent elimination. The optimal temperature may vary depending on the nucleophilicity of the amine.
Protocol 3: Synthesis of 2-Alkoxybenzoxazoles
2-Alkoxybenzoxazoles can be prepared by the reaction of this compound with alkoxides, which are generated in situ from the corresponding alcohol and a strong base.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Syringe for addition of reagents
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0°C and slowly add the desired alcohol (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Reaction: Add a solution of this compound (1 equivalent) in anhydrous DMF to the alkoxide solution.
-
Heating: Heat the reaction mixture to 60-80°C and stir for 6-16 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 ml).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 4: Synthesis of 2-(Aryl/Alkylthio)benzoxazoles
The methylthio group can be displaced by other thiolates to generate a variety of 2-thioether substituted benzoxazoles.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or potassium carbonate (K2CO3)
-
Anhydrous DMF or acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.1 equivalents) in anhydrous DMF and add sodium hydride (1.1 equivalents) portion-wise at 0°C. Stir at room temperature for 20 minutes.
-
Reaction: Add this compound (1 equivalent) to the thiolate solution.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 8-24 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture and pour it into water.
-
Extract with ethyl acetate (3 x 20 ml).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solution.
-
Purify the crude product by silica gel column chromatography.
-
| Nucleophile Type | Example Nucleophile | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Amine | Aniline | DMSO | 75-100 | 6-12 |
| Secondary Amine | Morpholine | DMSO | 75-100 | 4-8 |
| Alcohol | Ethanol (as ethoxide) | DMF | 60-80 | 8-16 |
| Thiol | Thiophenol (as thiophenolate) | DMF | 80-100 | 10-24 |
Note: Reaction conditions are general and may require optimization for specific substrates.
Section 3: Characterization of 2-Substituted Benzoxazole Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the final products. The disappearance of the methylthio signal (a singlet around 2.7 ppm in 1H NMR) and the appearance of new signals corresponding to the introduced nucleophile are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to monitor the progress of the reaction and to assess the purity of the final product.
Section 4: Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | 1. Insufficient temperature. 2. Deactivated nucleophile. 3. Poor quality of starting material. | 1. Increase the reaction temperature in increments. 2. Ensure the base used for deprotonation is fresh and added under inert conditions. 3. Purify the starting this compound if necessary. |
| Formation of multiple products | 1. Side reactions of the nucleophile. 2. Decomposition of starting material or product at high temperatures. | 1. Use a more selective nucleophile or protect reactive functional groups. 2. Lower the reaction temperature and extend the reaction time. |
| Difficult purification | 1. Similar polarity of product and starting material. 2. Presence of highly polar byproducts (e.g., from DMSO). | 1. Use a different eluent system for column chromatography or consider preparative HPLC. 2. Ensure a thorough aqueous work-up to remove water-soluble impurities. |
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery. Its facile synthesis and the efficient displacement of the methylthio group via nucleophilic aromatic substitution provide a powerful tool for the rapid generation of diverse libraries of 2-substituted benzoxazoles. The protocols and guidelines presented in this technical note offer a solid foundation for researchers to leverage this strategic building block in the quest for novel therapeutic agents.
References
- Jeon, R., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3136-3140.
- Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262.
- PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole.
- Singh, S., et al. (2015). Recent Advances in the Development of Pharmacologically Active Compounds that Contain a Benzoxazole Scaffold. Asian Journal of Organic Chemistry, 4(12), 1338-1361.
- Google Patents. (2003). US6660858B2 - 2-aminobenzoxazole derivatives and combinatorial libraries thereof.
- Google Patents. (2010). WO2010048514A1 - Synthesis of 2-aminobenzoxazole compounds.
- Li, H., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(5), 1510.
- Khan, I., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1202, 127263.
Sources
- 1. WO2010048514A1 - Synthesis of 2-aminobenzoxazole compounds - Google Patents [patents.google.com]
- 2. CN103102321A - Method for preparing 2-substituted benzoxazole compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US6660858B2 - 2-aminobenzoxazole derivatives and combinatorial libraries thereof - Google Patents [patents.google.com]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(Methylthio)benzo[d]oxazole: A Detailed Protocol and Application Guide
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-(Methylthio)benzo[d]oxazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document provides an in-depth explanation of the underlying chemical principles, a meticulously detailed step-by-step procedure, and critical safety considerations. The primary synthetic route described herein involves the S-methylation of 2-mercaptobenzoxazole, a widely accessible starting material. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering them a reliable method to obtain high-purity this compound.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the scientific community. Their unique structural features and diverse biological activities make them valuable scaffolds in the design of novel therapeutic agents and functional materials. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules with potential applications as antimicrobial, anticancer, and anti-inflammatory agents. A reliable and efficient synthetic protocol is therefore paramount for advancing research in these areas.
Reaction Mechanism and Principle
The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction of 2-mercaptobenzoxazole with a methylating agent. The reaction proceeds via the deprotonation of the thiol group (-SH) of 2-mercaptobenzoxazole by a suitable base to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), resulting in the formation of the desired S-methylated product and a salt byproduct.
The choice of base and solvent is critical for the efficiency of this reaction. A strong base is required to completely deprotonate the thiol, while the solvent should be able to dissolve the reactants and facilitate the reaction without participating in side reactions.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is based on established literature procedures and has been optimized for reliability and yield.[1][2]
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2-Mercaptobenzoxazole | C₇H₅NOS | 151.19 | 6.0 g (0.04 mol) | ≥98% | Sigma-Aldrich |
| Sodium Metal | Na | 22.99 | 1.0 g (0.043 mol) | ≥99% | Sigma-Aldrich |
| Anhydrous Methanol | CH₃OH | 32.04 | 150 mL | ≥99.8% | Fisher Scientific |
| Methyl Iodide | CH₃I | 141.94 | 5 mL (0.08 mol) | ≥99% | Acros Organics |
| Chloroform | CHCl₃ | 119.38 | As needed | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | ≥97% | Alfa Aesar |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Ice | H₂O | 18.02 | As needed | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Step-by-Step Procedure
Step 1: Preparation of Sodium Methoxide Solution
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 150 mL of anhydrous methanol.
-
Carefully add 1.0 g of sodium metal in small portions to the methanol with stirring. Caution: The reaction is exothermic and produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and away from ignition sources.
-
Continue stirring until all the sodium has dissolved to form a clear solution of sodium methoxide.
Step 2: Reaction with 2-Mercaptobenzoxazole
-
Slowly add 6.0 g of 2-mercaptobenzoxazole to the sodium methoxide solution with continuous stirring. The 2-mercaptobenzoxazole will dissolve to form the sodium salt.
Step 3: Methylation
-
Attach a dropping funnel to the flask. Add 5 mL of methyl iodide to the dropping funnel.
-
Add the methyl iodide dropwise to the reaction mixture while stirring.
-
After the addition is complete, heat the mixture to 50°C and maintain this temperature for 3 hours with continuous stirring.
-
After 3 hours, turn off the heat and allow the reaction mixture to stand overnight at room temperature.
Step 4: Work-up and Isolation
-
Remove the methanol from the reaction mixture by distillation under reduced pressure using a rotary evaporator.
-
To the resulting solid residue, add ice-cold water and triturate (grind into a fine powder) the solid.
-
Collect the insoluble material by filtration using a Büchner funnel.
-
Dissolve the collected solid in chloroform.
-
Dry the chloroform solution over anhydrous magnesium sulfate.
-
Filter to remove the magnesium sulfate.
-
Remove the chloroform by distillation under reduced pressure to yield the crude product.
Purification
The crude product, typically a brown oil, can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain a product of higher purity.[2]
Results and Characterization
The expected yield of this compound is approximately 5.8 g (86%). The product is typically a brown oil.[1] The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: The spectrum should show characteristic peaks for the methyl protons (a singlet around δ 2.7 ppm) and the aromatic protons of the benzoxazole ring.
-
¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule with their characteristic chemical shifts.
-
FT-IR: The spectrum should show the absence of the S-H stretching band (around 2550 cm⁻¹) from the starting material and the presence of characteristic C-S and C=N stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (165.21 g/mol ).
Safety Precautions
-
Sodium metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with care in an inert atmosphere if possible.
-
Methyl iodide: A known carcinogen and toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Methanol and Chloroform: Flammable and toxic solvents. Avoid inhalation and skin contact.
Alternative Synthetic Approach
An alternative method for the synthesis of this compound involves the reaction of 2-chlorobenzoxazole with sodium thiomethoxide.[3][4] 2-Chlorobenzoxazole can be prepared from 2-mercaptobenzoxazole by reacting it with thionyl chloride.[5] This two-step process provides another viable route to the target compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain this valuable compound in high yield and purity, facilitating further research and development in various fields of chemistry and medicine.
References
- PrepChem. Synthesis of (a) 2-(Methylthio)benzoxazole. [Link]
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science, 54(4), 834-845.
- Jabbar, A. H., & Al-Masoudi, N. A. (2013). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Journal of Baghdad for Science, 10(3), 766-775.
- Ahmad, M. R., & Mohsen, A. A. (2023). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science, 64(6), 3029-3041.
- Boggula, N., et al. (2016). Synthesis, characterization and anti bacterial activity of novel 2-mercaptobenzoxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 3(7), 738-749.
- ResearchGate. Scheme 2: The reaction of 2-mercaptobenzoxazole with... [Link]
- Organic Chemistry Portal. Benzoxazole synthesis. [Link]
- National Center for Biotechnology Information.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).
- Helavi, V. B., Kumbhar, P. B., & Bhat, R. B. (2019). Synthesis, characterization and evaluation of antibacterial and antifungal activity of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole derivatives. Chemistry & Biology Interface, 9(1), 38-58.
- National Center for Biotechnology Information. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
- Chemicalland21. The Chemistry of 2-Mercaptobenzoxazole: Synthesis and Thiol Activity. [Link]
- MDPI.
- International Journal of Pharmacy and Pharmaceutical Research.
- ResearchGate.
- MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
- ResearchGate. Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. [Link]
- Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. [Link]
- LookChem. Cas 5188-07-8,Sodium thiomethoxide. [Link]
- Royal Society of Chemistry.
Sources
Application Notes & Protocols: Derivatizing 2-(Methylthio)benzo[d]oxazole
Abstract
This technical guide provides detailed experimental procedures for the chemical derivatization of 2-(Methylthio)benzo[d]oxazole. This compound serves as a versatile building block in medicinal chemistry and materials science due to the strategic placement of the methylthio group at the 2-position of the benzoxazole core. The protocols herein focus on two primary transformation pathways: the oxidation of the sulfide to sulfoxides and sulfones, and the subsequent nucleophilic aromatic substitution (SNAr) to introduce a diverse array of functional groups. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel molecular entities.
Introduction: The Strategic Value of this compound
The benzoxazole moiety is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds and functional materials.[1][2] The 2-substituted benzoxazole core, in particular, has been a focal point for extensive research, demonstrating a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
This compound is a particularly useful starting material. The methylthio (-SCH₃) group at the C2 position acts as a versatile chemical handle. While stable, the sulfur atom can be readily oxidized. This oxidation dramatically alters the electronic properties of the C2 position, transforming the methylthio moiety into an excellent leaving group and paving the way for nucleophilic substitution reactions. This two-step strategy—oxidation followed by substitution—unlocks access to a vast chemical space of 2-substituted benzoxazoles that are otherwise challenging to synthesize directly.[3][4]
This document outlines field-proven protocols for these key transformations, explaining the chemical rationale behind each step to ensure reliable and reproducible results.
Pathway I: Oxidation of the Methylthio Group
The foundational step in derivatizing this compound is the oxidation of the sulfide (-S-) to a sulfoxide (-SO-) and subsequently to a sulfone (-SO₂-). This transformation is critical as it converts the methylthio group into a superior leaving group, activating the C2 position for nucleophilic attack.[4][5] The electron-withdrawing character of the sulfonyl group significantly increases the electrophilicity of the attached carbon atom.
The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. Common and effective oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (Oxone®).[6][7]
Experimental Protocol 1: Oxidation to Sulfoxide and Sulfone
This protocol provides a general methodology for the oxidation process. Specific conditions can be optimized based on the desired product (sulfoxide vs. sulfone).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30% aq.)
-
Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Oxidant Addition:
-
For Sulfoxide (Selective): Slowly add a solution of m-CPBA (1.0-1.2 eq) in DCM dropwise over 15-30 minutes. Monitor the reaction progress closely by Thin Layer Chromatography (TLC).
-
For Sulfone: Slowly add m-CPBA (2.2-2.5 eq) portion-wise or as a solution in DCM. Alternatively, use hydrogen peroxide in a suitable solvent system, which may require a catalyst.[6][7] Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material and sulfoxide intermediate are consumed.
-
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding saturated aqueous Na₂SO₃ solution and stir for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(methylsulfinyl)benzo[d]oxazole or 2-(methylsulfonyl)benzo[d]oxazole.
Data Summary: Oxidation Conditions
| Target Product | Oxidizing Agent | Equiv. | Solvent | Temperature | Typical Time |
| Sulfoxide | m-CPBA | 1.0 - 1.2 | DCM | 0 °C to RT | 1 - 4 h |
| Sulfone | m-CPBA | 2.2 - 2.5 | DCM | 0 °C to RT | 4 - 12 h |
| Sulfone | H₂O₂ / Catalyst | Excess | Acetonitrile | RT to 50 °C | 6 - 24 h |
Visualization: Oxidation Workflow
Caption: Oxidation of this compound to its sulfoxide and sulfone derivatives.
Pathway II: Nucleophilic Aromatic Substitution (SNAr)
With the highly activated 2-(methylsulfonyl)benzo[d]oxazole in hand, the next stage is the displacement of the methylsulfonyl group (-SO₂CH₃) with a wide range of nucleophiles. This SNAr reaction is efficient and serves as a powerful method for installing diverse functionalities at the C2 position.[4][5] The reaction proceeds via a Meisenheimer complex intermediate, and its facility is driven by the stability of the departing sulfinate anion.
A variety of nucleophiles, including amines (primary and secondary), alkoxides, and thiolates, can be employed to generate libraries of 2-amino, 2-alkoxy, and 2-thioalkoxy benzoxazole derivatives, respectively.[8][9]
Experimental Protocol 2: General SNAr Procedure
This protocol describes a general method for the reaction of 2-(methylsulfonyl)benzo[d]oxazole with various nucleophiles.
Materials:
-
2-(Methylsulfonyl)benzo[d]oxazole
-
Nucleophile (e.g., benzylamine, sodium methoxide, thiophenol) (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF))
-
Base (if required, e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(methylsulfonyl)benzo[d]oxazole (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Reagents:
-
Add the nucleophile (1.1-1.5 eq).
-
If the nucleophile is an amine or requires basic conditions, add a suitable base (e.g., K₂CO₃, 2.0 eq).
-
-
Reaction Conditions: Stir the mixture at room temperature or heat as required (typically 60-100 °C). Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted benzoxazole derivative.
Data Summary: Scope of Nucleophilic Substitution
| Nucleophile Class | Example Nucleophile | Base (if needed) | Typical Product |
| Primary Amines | Aniline, Benzylamine | K₂CO₃ or Et₃N | 2-(Arylamino/Alkylamino)benzoxazole |
| Secondary Amines | Morpholine, Piperidine | K₂CO₃ or Et₃N | 2-(Morpholino/Piperidino)benzoxazole |
| Alkoxides | Sodium Methoxide | None | 2-Methoxybenzoxazole |
| Phenoxides | Sodium Phenoxide | None | 2-Phenoxybenzoxazole |
| Thiolates | Sodium Thiophenoxide | None | 2-(Phenylthio)benzoxazole |
Visualization: SNAr Workflow
Caption: General scheme for Nucleophilic Aromatic Substitution on the benzoxazole core.
Safety and Handling
-
Reagents: m-CPBA is a potentially explosive oxidizing agent and should be handled with care, avoiding shock, friction, and heat. Hydrogen peroxide is a strong oxidizer and corrosive.
-
Solvents: Dichloromethane, DMF, and acetonitrile are toxic and should be handled in a well-ventilated fume hood.
-
Benzoxazoles: Substituted benzoxazoles and their precursors may be skin and eye irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The derivatization of this compound via an oxidation-substitution sequence represents a robust and highly adaptable strategy for the synthesis of diverse 2-substituted benzoxazole libraries. The protocols detailed in this guide provide a reliable foundation for chemists to explore the vast chemical space accessible from this versatile starting material, facilitating advancements in drug discovery and materials science.
References
- PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. PrepChem.com.
- Indian Academy of Sciences. (n.d.). Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation.
- National Center for Biotechnology Information. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PubMed Central.
- Iraqi Journal of Science. (2023). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole.
- ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole....
- International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. IJPSR.
- National Center for Biotechnology Information. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. PubMed Central.
- National Center for Biotechnology Information. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. PubMed.
- National Center for Biotechnology Information. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. PubMed.
- National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- National Center for Biotechnology Information. (n.d.). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. PubMed Central.
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- National Center for Biotechnology Information. (n.d.). 2-(Methylthio)benzothiazole. PubChem.
- ResearchGate. (n.d.). Nucleophilic substitution in the imidazole ring.
- National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PubMed Central.
- ACS Publications. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs.
- MDPI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- Royal Society of Chemistry. (2025). Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction.
- National Center for Biotechnology Information. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. PubMed Central.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- National Center for Biotechnology Information. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PubMed Central.
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Metabolism of 2-(Methylthio)benzo[d]oxazole
Introduction: Unraveling the Metabolic Fate of a Privileged Scaffold
The benzoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] 2-(Methylthio)benzo[d]oxazole, a member of this class, presents a unique metabolic puzzle due to its thioether linkage. Understanding the biotransformation of this compound is critical for drug development professionals, as its metabolism can significantly impact its pharmacokinetic profile, efficacy, and potential for toxicity.[3]
These application notes provide a comprehensive guide for researchers and scientists to investigate the in vitro metabolism of this compound. The protocols herein are designed to be self-validating systems, integrating established methodologies with expert insights to ensure scientifically sound and reproducible results. While direct metabolic studies on this compound are not extensively reported in the literature, the protocols and expected metabolic pathways are based on robust evidence from closely related structural analogs, particularly 2-methylthiobenzothiazole.[4][5]
The primary metabolic pathway anticipated for this compound involves a two-step bioactivation process. The initial phase is the oxidation of the exocyclic methylthio group, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes, to form the corresponding methylsulfoxide and subsequently the methylsulfone.[4][5][6] These oxidized intermediates are then susceptible to nucleophilic attack by glutathione (GSH), a reaction often mediated by Glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate and displacement of the oxidized methylthio moiety.[4][5][7]
This guide will detail the necessary in vitro systems, experimental procedures, and analytical techniques required to elucidate this metabolic pathway, providing a solid foundation for further drug development and safety assessment.
Predicted Metabolic Pathway of this compound
The following diagram illustrates the hypothesized metabolic activation of this compound, based on studies of analogous thioether-containing heterocyclic compounds.[4][5]
Caption: Predicted bioactivation pathway.
PART 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol determines the rate at which this compound is metabolized by Phase I enzymes, primarily CYPs, present in human liver microsomes. The resulting data on the compound's half-life (t½) and intrinsic clearance (Clint) are crucial for predicting its in vivo hepatic clearance.
I. Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | TCI Chemicals | M2454 | Room Temp |
| Pooled Human Liver Microsomes (20 mg/mL) | Corning | 452161 | -80°C |
| NADPH Regenerating System (Solution A & B) | Corning | 451200 | -20°C |
| 0.5 M Potassium Phosphate Buffer (pH 7.4) | In-house prep. | N/A | 4°C |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | A955-4 | Room Temp |
| Water, LC-MS Grade | Fisher Scientific | W6-4 | Room Temp |
| Positive Control (e.g., Testosterone) | Sigma-Aldrich | T1500 | Room Temp |
II. Experimental Protocol
-
Preparation of Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 µM working solution by diluting the stock solution in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use.
-
-
Incubation Reaction Setup:
-
In a 96-well plate, combine the following in duplicate for each time point (0, 5, 15, 30, 60 minutes):
-
188 µL of 0.1 M Potassium Phosphate Buffer (pH 7.4)
-
1 µL of 1 µM this compound working solution
-
1 µL of 20 mg/mL Human Liver Microsomes (final concentration: 0.5 mg/mL)
-
-
Include control wells:
-
No NADPH: to assess non-enzymatic degradation.
-
No Microsomes: to assess compound stability in the buffer.
-
Positive Control: using a compound with a known metabolic rate (e.g., testosterone).
-
-
-
Initiation and Termination of Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the prepared NADPH regenerating system to each well.
-
At each designated time point, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 nM tolbutamide).
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
III. LC-MS/MS Analysis and Data Interpretation
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system is recommended for accurate metabolite identification.[8][9][10]
-
Analysis: Monitor the disappearance of the parent compound (this compound, C₈H₇NOS, MW: 165.22) over time.
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration).
-
PART 2: Metabolite Identification and Trapping of Reactive Intermediates
This section outlines the protocol for identifying the primary metabolites of this compound and trapping potential reactive intermediates using glutathione (GSH). This is crucial for understanding the bioactivation pathway and assessing the potential for idiosyncratic toxicity.[11]
I. Experimental Workflow for Metabolite Trapping
Caption: Metabolite trapping workflow.
II. Protocol for Metabolite Identification and GSH Trapping
This protocol utilizes a liver S9 fraction, which contains both microsomal (Phase I) and cytosolic (Phase II, including GSTs) enzymes, providing a more comprehensive metabolic system.[3]
-
Incubation Setup:
-
Prepare two sets of incubation mixtures in duplicate:
-
Set A (Metabolite ID): Liver S9 fraction, this compound, and NADPH.
-
Set B (GSH Trapping): Liver S9 fraction, this compound, NADPH, and 5 mM Glutathione (GSH).
-
-
The final concentrations in the incubation should be: 1 mg/mL S9 protein, 10 µM this compound, and a functioning NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reactions by adding two volumes of ice-cold acetonitrile.
-
Process the samples as described in the metabolic stability protocol (Part 1, Section II, Step 4).
-
III. High-Resolution Mass Spectrometry (HR-MS) Analysis
-
Data Acquisition: Employ data-dependent acquisition (DDA) or data-independent acquisition (DIA) modes to collect both precursor and fragment ion data.[12]
-
Metabolite Prediction and Data Mining:
-
Use metabolite identification software to search for predicted biotransformations.
-
Phase I Metabolites: Search for mass shifts corresponding to oxidation (+16 Da for sulfoxide) and double oxidation (+32 Da for sulfone).
-
Phase II Metabolites: In the GSH-containing samples, search for the mass of the predicted glutathione adduct. The formation of S-(benzo[d]oxazol-2-yl)glutathione would involve the displacement of the methylthio group (-SCH₃) and the addition of glutathione.
-
| Compound | Formula | Exact Mass | Predicted Metabolite | Mass Shift |
| Parent | C₈H₇NOS | 165.0248 | N/A | N/A |
| Sulfoxide | C₈H₇NO₂S | 181.0197 | +O | +15.9949 |
| Sulfone | C₈H₇NO₃S | 197.0146 | +2O | +31.9898 |
| GSH Adduct | C₁₇H₁₉N₄O₆S | 423.1025 | +GSH, -C₂H₄O | +258.0777 |
Note: The mass shift for the GSH adduct is calculated based on the displacement of the methylsulfonyl group and the addition of glutathione.
Conclusion and Future Perspectives
These application notes provide a robust framework for elucidating the in vitro metabolism of this compound. The outlined protocols for metabolic stability and metabolite identification will enable researchers to characterize the key biotransformation pathways of this important heterocyclic compound. The strong evidence from its benzothiazole analog suggests a metabolic pathway involving oxidation of the methylthio group followed by glutathione conjugation.[4][5] Confirmation of this pathway and identification of the specific CYP and GST isozymes involved will be critical next steps in the preclinical development of any drug candidate based on this scaffold. Such information is invaluable for predicting drug-drug interactions and understanding potential mechanisms of toxicity.[13]
References
- Larsen, G. L., Bakke, J. E., Feil, V. J., & Huwe, J. K. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica, 18(3), 313-322. [Link]
- Bhusari, S., Sharma, M., & Sethi, V. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 7(5), e07077. [Link]
- Asif, M. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Current Drug Discovery Technologies, 18(4), 549-563. [Link]
- Lee, S. G., Kim, D., Jeong, E., Kim, S., Lee, I., & Lee, H. S. (2018). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. Antimicrobial Agents and Chemotherapy, 62(11), e01143-18. [Link]
- Rettie, A. E., & Hollenberg, P. F. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole. Chemical Research in Toxicology, 10(5), 589-599. [Link]
- Zhang, D., Luo, G., Ding, X., & Lu, C. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25419-25425. [Link]
- Yang, Y., Zhang, H., & Humphreys, W. G. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology, 25(12), 2747-2754. [Link]
- Zhang, D., Luo, G., Ding, X., & Lu, C. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25419-25425. [Link]
- Technology Networks. (2022, April 8). The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling. [Link]
- ResearchGate. (n.d.). Effects of P450 isoform-specific inhibitors on the metabolism of... [Link]
- Obach, R. S., & Kalgutkar, A. S. (2024). The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends. Drug Metabolism and Disposition, 52(1), 1-13. [Link]
- Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 34(6), 1423-1442. [Link]
- Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(5), 1056. [Link]
- ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole... [Link]
- Bakke, J. E., Huwe, J. K., & Mulford, D. J. (1991).
- Ortiz de Montellano, P. R. (2013). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Chemical Research in Toxicology, 26(2), 154-164. [Link]
- Townsend, D. M., & Tew, K. D. (2020).
- Tu, Q., Li, W., Guo, Z., Liu, D., Dai, Z., Wang, H., & Wang, X. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 133. [Link]
- Agilent. (n.d.). High-resolution mass spec for metabolomic analysis. [Link]
- Cooper, A. J., & Pinto, J. T. (2017). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology, 4, 323-366. [Link]
- Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging.
- Ahmad, S., & Ahmad, A. (2018). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. International Journal of Molecular Sciences, 19(11), 3379. [Link]
- ResearchGate. (n.d.). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. [Link]
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling | Technology Networks [technologynetworks.com]
- 10. agilent.com [agilent.com]
- 11. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-(Methylthio)benzo[d]oxazole
Introduction
2-(Methylthio)benzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities, including potential antifungal and antimicrobial properties.[1][2] Accurate and precise quantification of this compound is critical for various stages of research and development, including pharmacokinetic studies, metabolism research, quality control of synthetic batches, and residue analysis in complex matrices.
This comprehensive guide provides detailed protocols for the quantitative analysis of this compound using three robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Each protocol is designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility, in accordance with international guidelines such as ICH Q2(R1).[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value/Information | Source |
| CAS Number | 13673-62-6 | [6][7] |
| Molecular Formula | C₈H₇NOS | [8] |
| Molecular Weight | 165.21 g/mol | [8] |
| Appearance | Likely a solid or oil at room temperature. The closely related 2-(Methylthio)benzothiazole is a yellow liquid. | [9] |
| Solubility | Expected to be soluble in organic solvents such as acetonitrile, methanol, and dichloromethane. | General chemical principles |
| UV Absorbance | The benzoxazole ring system imparts strong UV absorbance, making it suitable for UV-based detection. | [10] |
| Volatility | Sufficiently volatile for GC analysis, particularly with appropriate temperature programming. | Inferred from structure |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method is based on the separation of this compound from other sample components on a reversed-phase C18 column, followed by its detection and quantification using a UV detector. HPLC-UV is a cost-effective, robust, and widely available technique suitable for routine quality control and quantification in relatively clean sample matrices.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately non-polar compounds like this compound from polar matrix components.[10]
-
Mobile Phase (Acetonitrile:Water): A mixture of acetonitrile and water provides good separation efficiency. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. The ratio can be optimized to achieve the desired retention time and resolution.
-
UV Detection at 254 nm: Aromatic heterocyclic compounds like benzoxazoles typically exhibit strong absorbance around 254 nm, a common wavelength available on most UV detectors, providing good sensitivity.[10]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
-
This compound reference standard (>98% purity)[8]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
4. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
Accurately weigh the sample expected to contain this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak area corresponding to the retention time of this compound.
-
Quantify the concentration in the sample by interpolation from the linear regression of the calibration curve.
7. Method Validation Parameters (Typical Expected Values): Validation should be performed according to ICH Q2(R1) guidelines.[3]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method involves the separation of volatile and thermally stable this compound in the gas phase using a capillary column, followed by its detection and quantification using a mass spectrometer. GC-MS offers higher selectivity and sensitivity than HPLC-UV, making it suitable for more complex matrices and for confirmation of identity.[11][12]
Causality Behind Experimental Choices:
-
DB-5ms or equivalent column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a general-purpose column that provides excellent separation for a wide range of semi-volatile organic compounds, including heterocyclic structures.
-
Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for both quantification and library-searchable spectral confirmation.
-
Selected Ion Monitoring (SIM): For quantification, operating in SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, thereby reducing chemical noise from the matrix.[13]
Experimental Workflow: GC-MS Analysis
Sources
- 1. jetir.org [jetir.org]
- 2. jocpr.com [jocpr.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. This compound, CasNo.13673-62-6 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 7. 13673-62-6|this compound|BLD Pharm [bldpharm.com]
- 8. 2-(Methylthio)benzoxazole | 13673-62-6 | TCI AMERICA [tcichemicals.com]
- 9. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(Methylthio)benzo[d]oxazole
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Methylthio)benzo[d]oxazole. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a robust method to assess the purity, stability, and degradation profile of this compound. The method utilizes reversed-phase chromatography with UV detection, and its development is grounded in the principles of analytical quality by design. We provide a detailed protocol, from mobile phase preparation to method validation, based on International Council for Harmonisation (ICH) guidelines. The causality behind the selection of chromatographic parameters is explained, and a systematic approach to forced degradation studies is outlined to ensure the method's specificity and stability-indicating properties.
Introduction and Scientific Rationale
This compound is a heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties.[1] The accurate quantification of this compound and its potential impurities or degradants is critical for ensuring the quality, safety, and efficacy of any formulation or synthesis batch.
A stability-indicating analytical method is essential as it can resolve the active pharmaceutical ingredient (API) from any degradation products, process impurities, and excipients.[2] The development of such a method requires a thorough understanding of the analyte's physicochemical properties and its behavior under various stress conditions.[3][4][5] This document provides a foundational method developed from first principles, based on analogous structures, and details the validation pathway to confirm its suitability for its intended purpose.
Physicochemical Properties of this compound
Detailed experimental data for this compound is not widely available. Therefore, initial method development parameters are derived from its known structure and data from its close structural analog, 2-(Methylthio)benzothiazole.
-
Molecular Formula: C₈H₇NOS[6]
-
Molecular Weight: 165.21 g/mol [6]
-
Structure:

-
Predicted Properties (based on analog 2-(Methylthio)benzothiazole):
-
logP: ~3.16.[7] This moderate lipophilicity suggests good retention on a reversed-phase (e.g., C18) column.
-
Solubility: Expected to have low aqueous solubility but be soluble in organic solvents like methanol and acetonitrile.[7]
-
Chromophore: The benzoxazole ring system is a strong chromophore, making UV detection a suitable choice. Wavelength selection will be optimized as part of method development.
-
Experimental Workflow and Logic
The overall process for the analysis of this compound follows a logical sequence from sample preparation through to data analysis and interpretation. This workflow is designed to ensure accuracy, precision, and robustness.
Caption: Overall workflow for the HPLC analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (Purity >98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄), Analytical Grade
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
Chromatographic Conditions
The following conditions are a robust starting point based on methods for similar benzoxazole derivatives.[8][9] Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector | Standard, reliable system for routine analysis and method development. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase is well-suited for retaining the moderately lipophilic analyte. |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) with 0.1% H₃PO₄ | Acetonitrile provides good peak shape. Phosphoric acid controls the pH to ensure consistent analyte ionization and improve peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | Diode Array Detector (DAD) at 254 nm | 254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis and identification of optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential early- or late-eluting impurities. |
Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water, 65:35, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. Pipette 2.5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Stability-Indicating Method Development and Validation
To establish the method as stability-indicating, forced degradation studies must be performed.[2] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are generated at a sufficient level for detection and resolution.[2][5]
Forced Degradation Protocol
-
Acid Hydrolysis: To 1 mL of the 1000 µg/mL stock solution, add 1 mL of 1M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 1M NaOH, and dilute to a final concentration of ~50 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 1M HCl, and dilute to ~50 µg/mL.
-
Oxidative Degradation: The thioether (-SCH₃) moiety is susceptible to oxidation. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to ~50 µg/mL. The expected degradation products are the corresponding sulfoxide (R-SO-CH₃) and sulfone (R-SO₂-CH₃).
-
Thermal Degradation: Expose the solid drug substance to 100°C in a hot air oven for 48 hours. Prepare a sample solution as described in section 3.3.
-
Photolytic Degradation: Expose the solid drug substance and a solution (1000 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines. Prepare a sample solution from the exposed material.
Analyze all stressed samples alongside an unstressed control. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2) and from each other. Peak purity analysis using a DAD is essential to confirm that the analyte peak is spectrally pure in all stressed conditions.
Method Validation
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[4][10] The validation should demonstrate specificity, linearity, range, accuracy, precision, and robustness.
Caption: Logical flow of validating a stability-indicating HPLC method.
Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Analyte peak resolved from all degradation peaks (Resolution > 2). Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | 80% to 120% of the nominal test concentration (40-60 µg/mL). |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Robustness | RSD ≤ 2.0% after small, deliberate changes in flow rate, mobile phase composition, and column temperature. |
Conclusion
This application note provides a starting point for a robust, reproducible, and stability-indicating HPLC method for the quantitative analysis of this compound. The outlined reversed-phase method is based on established chromatographic principles and the physicochemical properties of analogous compounds. The detailed protocols for forced degradation and method validation provide a clear pathway for researchers to establish a method that is compliant with regulatory expectations and suitable for the reliable quality assessment of this compound in research and development settings.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). LCGC.
- BenchChem Technical Support. (2025).
- Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. (1998). PubMed.
- FooDB. (2010). Showing Compound 2-(Methylthio)benzothiazole (FDB011171).
- Forced Degradation – A Review. (2022). American Pharmaceutical Review.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Kettle, A. J., et al. (2015). Degradation of the benzoxazolinone class of phytoalexins is important for virulence of Fusarium pseudograminearum towards wheat. Molecular Plant Pathology, 16(9), 946-62.
- Lofthus, G. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Patel, Y., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ResearchGate. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method.
- PubChem. (n.d.). 2-(Methylthio)benzothiazole.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methylbenzoxazole. BenchChem.
- ResearchGate. (2025). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole.
- SIELC Technologies. (n.d.). Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column.
- Ascendex Scientific, LLC. (n.d.). This compound-7-carboxylic acid.
- Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84.
Sources
- 1. 2-(Thiocyanomethylthio)benzothiazole | C9H6N2S3 | CID 30692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biomedres.us [biomedres.us]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. 2-(METHYLTHIO)BENZOXAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Degradation of the benzoxazolinone class of phytoalexins is important for virulence of Fusarium pseudograminearum towards wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unharnessed Potential of 2-(Methylthio)benzo[d]oxazole in Material Science: An Application and Protocol Guide
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the synthesis, properties, and prospective applications of 2-(Methylthio)benzo[d]oxazole in material science. While direct applications of this specific molecule are still an emerging area of research, this guide leverages the well-established properties of the benzoxazole scaffold to provide a foundational understanding and actionable protocols for its exploration in advanced materials.
Introduction: The Benzoxazole Core - A Building Block for Functional Materials
The benzoxazole moiety, a bicyclic aromatic heterocycle, is a privileged structure in both medicinal chemistry and material science.[1][2] Its rigid, planar structure and electron-deficient nature impart desirable characteristics to materials, including high thermal stability, mechanical strength, and unique photophysical properties.[3][4] The introduction of a methylthio (-SCH3) group at the 2-position of the benzoxazole ring is anticipated to modulate its electronic and photophysical properties, opening avenues for novel applications. This guide will explore these potential applications, drawing parallels with well-studied benzoxazole derivatives, and provide detailed protocols to facilitate further research.
PART 1: Synthesis and Characterization
A reliable and reproducible synthesis is the cornerstone of exploring any new material. The synthesis of this compound can be readily achieved from commercially available starting materials.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the S-methylation of 2-mercaptobenzoxazole.[5]
Materials:
-
2-Mercaptobenzoxazole
-
Sodium methoxide solution (prepared from sodium metal and anhydrous methanol)
-
Methyl iodide
-
Anhydrous methanol
-
Chloroform
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
Slowly add 2-mercaptobenzoxazole to the stirred sodium methoxide solution at room temperature.
-
Add methyl iodide to the reaction mixture.
-
Heat the mixture to 50°C and stir for 3 hours.
-
Allow the reaction to cool to room temperature and stand overnight.
-
Remove the methanol by rotary evaporation under reduced pressure.
-
Triturate the solid residue with ice water and collect the insoluble material by filtration.
-
Dissolve the collected solid in chloroform and dry the solution over anhydrous magnesium sulfate.
-
Filter the solution and remove the chloroform by rotary evaporation to yield 2-(methylthio)benzoxazole as a brown oil.[5]
Characterization:
The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
PART 2: Applications in Material Science
The unique properties of the benzoxazole core suggest several potential applications for this compound in material science.
Fluorescent Probes and Sensors
Benzoxazole derivatives are well-known for their fluorescent properties and have been successfully employed as probes for detecting metal ions and imaging in biological systems.[5][6][7] The fluorescence of these molecules often arises from an intramolecular charge transfer (ICT) mechanism, which can be sensitive to the local environment.
The introduction of the methylthio group, a known electron-donating group, at the 2-position can be expected to influence the photophysical properties of the benzoxazole core. This could lead to shifts in the absorption and emission wavelengths and potentially enhance the quantum yield. Furthermore, the sulfur atom in the methylthio group could act as a binding site for specific metal ions, making this compound a candidate for a selective fluorescent sensor.
Protocol 2: Evaluation of this compound as a Fluorescent Probe for Metal Ion Detection
Objective: To screen for changes in the fluorescence properties of this compound upon the addition of various metal ions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.) in the same solvent.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Record the initial fluorescence emission spectrum of the solution.
-
Sequentially add small aliquots of each metal ion stock solution to the cuvette containing the this compound solution.
-
After each addition, gently mix and record the fluorescence emission spectrum.
-
Monitor for any changes in fluorescence intensity (quenching or enhancement) or shifts in the emission wavelength.
-
Plot the change in fluorescence intensity against the concentration of the added metal ion to determine the sensitivity and selectivity.
High-Performance Polymers
Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, high tensile strength, and excellent chemical resistance.[8] These properties make them suitable for applications in aerospace, ballistics, and protective clothing.[8] The benzoxazole unit is a key component of the polymer backbone, contributing to its rigidity and stability.
This compound can be envisioned as a monomer for polymerization after suitable functionalization. For example, the introduction of amino or carboxylic acid groups on the benzene ring would allow for its incorporation into polyamides or polyesters, potentially creating novel polymers with tailored properties. The presence of the methylthio group might also enhance solubility and processability, which are often challenges with rigid-rod polymers.
Protocol 3: Conceptual Synthesis of a Poly(benzoxazole-imide) from a Functionalized this compound Derivative
This protocol outlines a conceptual synthetic route, as the diamino-functionalized monomer of this compound is not commercially available and would need to be synthesized first.
Objective: To polymerize a diamino derivative of this compound with a dianhydride to form a poly(benzoxazole-imide).
Conceptual Monomers:
-
Diamino-2-(methylthio)benzo[d]oxazole (hypothetical monomer)
-
A commercial dianhydride (e.g., pyromellitic dianhydride - PMDA)
Procedure:
-
Dissolve the diamino-2-(methylthio)benzo[d]oxazole monomer in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone - NMP) under an inert atmosphere.
-
Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature.
-
Continue stirring at room temperature for several hours to form the poly(amic acid) precursor. The viscosity of the solution will increase as the polymerization proceeds.
-
Cast the viscous poly(amic acid) solution onto a glass substrate to form a film.
-
Thermally cure the film by heating it in a stepwise manner to a high temperature (e.g., up to 350°C) under a nitrogen atmosphere. This process induces cyclodehydration to form the final poly(benzoxazole-imide) film.
-
Characterize the resulting polymer film for its thermal stability (TGA), mechanical properties (tensile testing), and other relevant properties.
Organic Electronics
Benzoxazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) as blue-emitting materials.[9][10] Their rigid structure and good photophysical properties are advantageous for this application. The electronic properties of the 2-substituent can significantly influence the emission color and efficiency of the device.
The electron-donating methylthio group in this compound could potentially tune the emission to longer wavelengths (green or yellow). Further modification of the core structure, for instance, by attaching hole-transporting or electron-transporting moieties, could lead to the development of efficient OLED emitters.
Data Summary
| Property | Benzoxazole Derivatives | Potential Influence of 2-(Methylthio) Group |
| Fluorescence | Typically in the UV-blue region, sensitive to substitution and environment.[9] | Potential red-shift in emission, possible enhancement of quantum yield. |
| Thermal Stability | High, with decomposition temperatures often exceeding 400°C in polymers.[3] | Likely to maintain high thermal stability. |
| Mechanical Strength | Excellent when incorporated into polymer backbones like PBOs.[8] | Could potentially improve polymer processability without significantly compromising mechanical properties. |
| Solubility | Often low, especially for rigid-rod polymers. | The methylthio group may improve solubility in organic solvents. |
| Electrochemical Properties | The benzoxazole core is electrochemically active.[11] | The electron-donating methylthio group will likely lower the oxidation potential. |
Conclusion and Future Outlook
This compound represents an intriguing yet underexplored building block for material science. Based on the well-documented versatility of the benzoxazole scaffold, it is highly probable that this compound and its derivatives will find applications as fluorescent materials, components of high-performance polymers, and active materials in organic electronics. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this promising molecule. Future research should focus on the detailed characterization of its photophysical and electrochemical properties, the development of synthetic routes to functionalized monomers, and the fabrication and testing of proof-of-concept devices and materials.
References
- Analytical Methods (RSC Publishing). A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. [Link]
- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- PubMed. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Luminescence, 35(7), 1010-1016. [Link]
- MDPI. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 28(1), 14. [Link]
- Zhuang, Y., Liu, X., & Gu, Y. (2012). Molecular packing and properties of poly(benzoxazole-benzimidazole-imide) copolymers. Polymer Chemistry, 3(7), 1838-1847. [Link]
- RSC Publishing. (2017). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry, 8(3), 555-566. [Link]
- Zeybek, B., et al. (2009). Electrochemical Behaviors and Determinations of Some 2,5-Disubstituted Benzoxazole Compounds at the Hanging Mercury Drop Electrode. Current Pharmaceutical Analysis, 5(1), 21-27. [Link]
- Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]
- RSC Publishing. (2013). An efficient electrochemical method for the atom economical synthesis of some benzoxazole derivatives. Green Chemistry, 15(11), 3163-3168. [Link]
- ResearchGate. Benzoxazole Resin: A Novel Class of Thermoset Polymer via Smart Benzoxazine Resin. [Link]
- Journal of Materials Chemistry A. (2021). Benzoxazole-polymer@CCTO hybrid nanoparticles prepared via RAFT polymerization: toward poly(p-phenylene benzobisoxazole) nanocomposites with enhanced high-temperature dielectric properties. Journal of Materials Chemistry A, 9(45), 25615-25625. [Link]
- Wikipedia. Zylon. [Link]
- JOCPR. (2014). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1080-1085. [Link]
- ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1993-1999. [Link]
- ResearchGate. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
- ResearchGate. Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. [Link]
- ResearchGate. El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode. [Link]
- Jarra, H. A., et al. (2020). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii" Al. I. Cuza" din Iasi, Tomul XXVIII, s. Chimie, 63-74. [Link]
- MDPI. (2024). Chemistry of 2-(2′-Aminophenyl)
- ResearchGate.
- PubMed Central. (2018).
- International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(9), 316-324. [Link]
- Der Pharma Chemica. (2014). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 6(5), 239-246. [Link]
- PubMed Central. (2017). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs.
- MDPI. (2023). Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs.
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Molecular packing and properties of poly(benzoxazole-benzimidazole-imide) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. biori.periodikos.com.br [biori.periodikos.com.br]
- 7. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 8. Zylon - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical Behaviors and Determinations of Some 2,5-Disubstituted Benzoxazole Compounds at the Hanging Mercury Drop Electrode | Bentham Science [eurekaselect.com]
Application Notes and Protocols: Leveraging 2-(Methylthio)benzo[d]oxazole in the Synthesis of Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of fluorescent probes utilizing 2-(methylthio)benzo[d]oxazole as a versatile starting material. This document outlines a core synthetic strategy, detailed experimental protocols, and the underlying chemical principles, empowering researchers to develop novel probes for a wide range of biological applications.
Introduction: The Potential of the Benzoxazole Scaffold
The benzoxazole core is a privileged scaffold in the design of fluorescent probes due to its inherent photophysical properties, including high quantum yields and environmental sensitivity.[1][2] Its rigid, planar structure often leads to strong fluorescence emission, which can be modulated by the introduction of various functional groups. This tunability makes benzoxazole derivatives ideal candidates for developing probes that can selectively detect and image specific analytes or biological processes within complex cellular environments.
While numerous methods exist for the synthesis of 2-substituted benzoxazoles,[3][4][5][6][7][8][9] this guide focuses on a specific, yet underutilized, precursor: this compound. The strategic advantage of this starting material lies in the latent reactivity of the 2-position, which can be unlocked to introduce a diverse array of functionalities.
Core Synthetic Strategy: Activating the 2-Position
A direct nucleophilic substitution of the methylthio group in this compound is challenging due to its poor leaving group ability. Our core strategy, therefore, involves a two-step process to enhance the electrophilicity of the C2 position, thereby facilitating the introduction of various nucleophiles. This approach is centered on the oxidation of the methylthio group to a highly effective methylsulfonyl leaving group.
This strategy is supported by structure-reactivity studies on analogous heterocyclic systems, which have demonstrated that sulfonyl groups are significantly better leaving groups than their thioether or halide counterparts in nucleophilic aromatic substitution reactions.[10]
Experimental Workflows and Protocols
Workflow Overview
The overall workflow for the synthesis of fluorescent probes from this compound is depicted below. This process begins with the crucial oxidation step, followed by the introduction of a desired nucleophile, which can be a recognition moiety for a specific analyte or a group to tune the photophysical properties of the resulting fluorophore.
Caption: Synthetic workflow for fluorescent probes from this compound.
Part 1: Synthesis of the Activated Intermediate: 2-(Methylsulfonyl)benzo[d]oxazole
Causality: The oxidation of the electron-donating methylthio group to the strongly electron-withdrawing methylsulfonyl group is the cornerstone of this synthetic route. This transformation dramatically increases the electrophilicity of the C2 carbon of the benzoxazole ring, making it susceptible to nucleophilic attack. The choice of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) ensures high yields while minimizing side reactions.
Protocol 1: Oxidation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Oxidant Addition: Slowly add a solution of m-CPBA (2.2 eq) in the same solvent to the reaction mixture. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a more polar spot corresponding to the sulfone product will indicate the reaction's completion.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(methylsulfonyl)benzo[d]oxazole as a white solid.
Self-Validation: The successful synthesis of the sulfone can be confirmed by spectroscopic methods. A significant downfield shift of the aromatic protons in the ¹H NMR spectrum and the appearance of a new singlet corresponding to the methylsulfonyl group are expected. The presence of two strong absorption bands in the IR spectrum around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ will confirm the presence of the sulfone group.
Part 2: Synthesis of Fluorescent Probes via Nucleophilic Substitution
Causality: With the activated 2-(methylsulfonyl)benzo[d]oxazole in hand, the introduction of a variety of nucleophiles becomes feasible. The choice of the nucleophile is dictated by the desired application of the fluorescent probe. For instance, using an amine-containing recognition moiety will lead to a probe for a specific target, while using different substituted anilines can systematically tune the photophysical properties of the benzoxazole fluorophore.
Protocol 2A: Synthesis of 2-Aminobenzoxazole Derivatives
This protocol describes the reaction of 2-(methylsulfonyl)benzo[d]oxazole with primary or secondary amines to generate 2-aminobenzoxazole derivatives, which are often fluorescent.
-
Reactant Mixture: In a sealed reaction vessel, combine 2-(methylsulfonyl)benzo[d]oxazole (1.0 eq), the desired amine (1.2-2.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization to yield the desired 2-aminobenzoxazole derivative.
Self-Validation: The formation of the 2-aminobenzoxazole can be confirmed by the disappearance of the methylsulfonyl singlet in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced amine moiety. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.
Protocol 2B: Synthesis of 2-Phenoxybenzoxazole Derivatives
This protocol outlines the synthesis of 2-phenoxybenzoxazole derivatives through the reaction with substituted phenols. These derivatives can exhibit interesting photophysical properties.
-
Base Treatment: In an anhydrous solvent such as DMF or tetrahydrofuran (THF), treat the desired phenol (1.2 eq) with a strong base like sodium hydride (NaH) (1.2 eq) at 0 °C to generate the corresponding phenoxide.
-
Addition of Electrophile: To the solution of the phenoxide, add a solution of 2-(methylsulfonyl)benzo[d]oxazole (1.0 eq) in the same solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be required for less reactive phenols.
-
Work-up:
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Purify the product by column chromatography after solvent evaporation.
Data Presentation: Expected Photophysical Properties
The photophysical properties of the synthesized benzoxazole derivatives are expected to be highly dependent on the nature of the substituent at the 2-position. The following table provides a hypothetical summary of expected properties based on known benzoxazole fluorophores.
| Substituent at C2 | Expected Excitation (nm) | Expected Emission (nm) | Expected Quantum Yield |
| -NH₂ | ~320-340 | ~380-420 | Moderate |
| -NH-Aryl | ~340-380 | ~420-500 | High |
| -O-Aryl | ~330-360 | ~400-480 | Moderate to High |
Visualization of the Core Reaction Mechanism
The following diagram illustrates the key mechanistic steps involved in the synthesis of 2-aminobenzoxazoles from 2-(methylsulfonyl)benzo[d]oxazole.
Caption: Mechanism of nucleophilic substitution on 2-(methylsulfonyl)benzo[d]oxazole.
Conclusion and Future Perspectives
The protocols detailed in these application notes provide a robust and versatile platform for the synthesis of novel fluorescent probes starting from the readily accessible this compound. The key to this methodology is the strategic oxidation of the methylthio group to a highly reactive methylsulfonyl leaving group. This activation step opens the door to a wide range of nucleophilic substitutions, allowing for the facile introduction of various functional groups to tune the photophysical properties and introduce specific sensing capabilities.
Future work will focus on expanding the library of nucleophiles to create a diverse portfolio of benzoxazole-based probes for applications in cellular imaging, diagnostics, and drug discovery. The principles and protocols outlined herein serve as a foundational guide for researchers aiming to explore the rich chemical space of benzoxazole fluorophores.
References
- Bertozo, L. C., et al. (2022). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. (2019). [Link]
- Synthesis of substituted 2-amino benzoxazole derivatives starting from substituted anilines.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30, 1510. (2025). [Link]
- Benzoxazole synthesis. Organic Chemistry Portal. [Link]
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]
- Coupling reaction between benzoxazoles and secondary amines.
- Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones.
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Gener
- Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. [Link]
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Synthesis of 2-substitued-benzoxazole and benzothiazoles catalyzed by molecular iodine under solvent-free condition with or without microwave irradiation.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- Synthesis of some new oxazolinyl/thia-zolinyl/imidazolinyl-benzoxazoles, benzothiazoles and benzimidazoles.
- Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes.
- Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. PubMed. [Link]
Sources
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note & Protocol Guide: Elucidating the Mechanism of Action of 2-(Methylthio)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[3][4][5][6][7] The versatility of the benzoxazole ring system lies in its ability to engage in diverse, high-affinity interactions with various biological macromolecules.[1] 2-(Methylthio)benzo[d]oxazole, the subject of this guide, is a member of this promising class of compounds. While direct and extensive research on this specific molecule is emerging, its structural features suggest a potential role as a modulator of key cellular signaling pathways, a common trait among benzoxazole derivatives.[2][3]
This technical guide provides a comprehensive framework for investigating the mechanism of action of this compound. We will operate on the hypothesis that, like many of its structural cousins, this compound functions as a kinase inhibitor. This hypothesis is grounded in the frequent observation of benzoxazole-containing molecules interfering with kinase-mediated signaling cascades that are often dysregulated in diseases like cancer and chronic inflammation.[8][9]
Our approach is designed to be a self-validating system, beginning with broad, unbiased screening to identify potential protein targets and progressively narrowing the focus to validate these interactions and elucidate the downstream functional consequences. This guide will provide both the theoretical rationale and detailed, step-by-step protocols for a multi-pronged experimental strategy.
Part 1: Unbiased Target Identification Strategies
To understand how a small molecule exerts its effects, we must first identify its direct binding partners within the complex environment of the cell.[10][11][12] Several powerful techniques can be employed for this initial discovery phase. We will focus on two complementary, state-of-the-art proteomics-based approaches: the Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry, and Kinobeads competition binding assays.
Global Target Engagement Profiling with CETSA-MS
Expertise & Experience: The principle behind CETSA is that the binding of a small molecule to its target protein confers thermal stability.[13][14][15] When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a drug will be more resistant to this heat-induced unfolding, remaining soluble at higher temperatures.[16][17] By coupling this thermal shift principle with quantitative mass spectrometry, we can perform a proteome-wide screen to identify which proteins are stabilized in the presence of this compound. This provides an unbiased snapshot of target engagement within an intact cellular context.[13]
Experimental Workflow: CETSA-MS
Caption: CETSA-MS workflow for unbiased target identification.
Protocol: Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry Readout
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., A549 lung carcinoma for anticancer studies, or THP-1 monocytes for anti-inflammatory studies) to ~80% confluency.
-
Treat the cells with this compound at a final concentration of 10-50 µM, or with a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours under standard culture conditions.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C in 2°C increments). Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Sample Preparation for Mass Spectrometry:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration using a BCA assay.
-
Perform a standard proteomics sample preparation workflow: reduction of disulfide bonds, alkylation of cysteines, and overnight digestion with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a quantitative proteomics approach (e.g., label-free quantification or tandem mass tags) to compare the abundance of each protein in the soluble fraction across the different temperature points, between the drug-treated and vehicle-treated samples.
-
Proteins that show a significant shift in their melting curves to higher temperatures in the presence of this compound are considered potential direct targets.
-
Kinome Profiling with Kinobeads
Expertise & Experience: If our hypothesis is that this compound is a kinase inhibitor, a more focused yet still broad approach is to use a chemical proteomics technique like Kinobeads.[18][19] Kinobeads are an affinity matrix comprised of several non-selective kinase inhibitors immobilized on sepharose beads.[20][21] These beads can pull down a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with our compound of interest, we can perform a competition experiment.[19] If this compound binds to a specific kinase, it will prevent that kinase from binding to the Kinobeads. The kinases that are "competed off" the beads are then identified by mass spectrometry. This method is highly effective for profiling the selectivity of ATP-competitive kinase inhibitors.[18][21]
Experimental Workflow: Kinobeads Competition Binding Assay
Caption: Kinobeads workflow for kinase inhibitor target profiling.
Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from the cell line of interest by mechanical lysis in a buffer containing protease and phosphatase inhibitors. Avoid harsh detergents that could denature kinases.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competition Binding:
-
Aliquot the cell lysate. To each aliquot, add this compound at various concentrations (e.g., a dose-response series from 10 nM to 50 µM) or a vehicle control (DMSO).
-
Incubate for 30-60 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.
-
-
Kinobeads Pulldown:
-
Add a pre-washed slurry of Kinobeads to each lysate aliquot.
-
Incubate for 1-2 hours at 4°C with rotation to allow kinases to bind to the beads.
-
-
Washing and Digestion:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Perform an on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS using a label-free quantification method.
-
For each identified kinase, compare its abundance in the drug-treated samples to the vehicle control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that this compound is binding to that kinase and competing for the binding site. From this data, an apparent dissociation constant (Kd) can be calculated.
-
Expected Data from Target Identification
The results from these unbiased approaches can be summarized in a table to highlight the most promising target candidates.
| Target ID Method | Top Candidate Protein | CETSA Thermal Shift (ΔTm) | Kinobeads Apparent Kd | Cellular Function |
| CETSA-MS | Mitogen-activated protein kinase 14 (MAPK14/p38α) | +5.2 °C | Not Applicable | Stress response, Inflammation, Apoptosis |
| CETSA-MS | Cyclin-dependent kinase 2 (CDK2) | +3.8 °C | Not Applicable | Cell cycle regulation |
| Kinobeads | Mitogen-activated protein kinase 14 (MAPK14/p38α) | Not Applicable | 0.8 µM | Stress response, Inflammation, Apoptosis |
| Kinobeads | Vascular endothelial growth factor receptor 2 (VEGFR2) | Not Applicable | 2.5 µM | Angiogenesis |
Note: Data presented is hypothetical and for illustrative purposes.
Part 2: Target Validation and Mechanistic Deep Dive
Once high-confidence targets are identified, the next crucial step is to validate these interactions and understand their functional consequences. Let's assume from our initial screens that p38α MAPK emerges as the top candidate target. We now need to confirm direct binding and then investigate how inhibition of this kinase by our compound affects downstream signaling.
Validating Direct Target Engagement in Cells
Trustworthiness: While CETSA-MS is a powerful discovery tool, a more targeted Western blot-based CETSA can be used to validate the interaction with a specific protein.[13][15] This provides an orthogonal method to confirm the mass spectrometry data and is often more accessible for routine lab work.
Protocol: Western Blot-Based CETSA for p38α MAPK
This protocol follows the same initial steps as the CETSA-MS protocol (Steps 1-3). The divergence is in the analysis.
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant containing the soluble proteins.
-
Normalize the protein concentration for all samples.
-
Denature the samples by adding Laemmli buffer and boiling.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against p38α MAPK.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
Plot the normalized band intensity versus temperature for both the vehicle and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target engagement.
-
Probing Downstream Signaling with Phosphoproteomics
Expertise & Experience: Kinases exert their function by phosphorylating other proteins. Therefore, inhibiting a kinase should lead to predictable changes in the phosphorylation status of its downstream substrates.[22] Phosphoproteomics is a specialized mass spectrometry-based technique that allows for the global and quantitative analysis of protein phosphorylation.[23][24][25] By comparing the phosphoproteome of cells treated with this compound versus a vehicle control, we can map the signaling pathways that are modulated by the compound. This provides powerful evidence of functional target engagement and helps to build a comprehensive picture of the drug's mechanism of action.[26]
Signaling Pathway: Hypothesized p38α MAPK Inhibition
Caption: Hypothesized inhibition of the p38 MAPK pathway.
Protocol: Quantitative Phosphoproteomics Workflow
-
Cell Culture and Treatment:
-
Culture cells as previously described. It is often beneficial to stimulate the pathway of interest (e.g., with anisomycin or LPS to activate the p38 MAPK pathway) for a short period before treatment.
-
Treat cells with this compound or vehicle for a defined period (e.g., 1-4 hours).
-
-
Lysis and Protein Digestion:
-
Lyse the cells in a urea-based buffer to ensure complete denaturation and solubilization of proteins.
-
Quantify, reduce, and alkylate the proteins as described in the CETSA-MS protocol.
-
Digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
This is the key step in phosphoproteomics.[24] Acidify the peptide mixture.
-
Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to selectively enrich for phosphopeptides.
-
Wash the enrichment material extensively to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software to identify the phosphopeptides and quantify their relative abundance between the drug-treated and vehicle-treated samples.
-
Perform pathway analysis on the proteins whose phosphosites show significant changes in abundance. A significant decrease in the phosphorylation of known p38α MAPK substrates (e.g., MAPKAPK2) would strongly support our hypothesis.
-
Expected Data from Phosphoproteomics
| Protein | Phosphosite | Log2 Fold Change (Drug/Vehicle) | Putative Kinase | Biological Process |
| MAPKAPK2 | Thr334 | -2.5 | p38 MAPK | Stress response signaling |
| HSP27 (HSPB1) | Ser82 | -2.1 | MAPKAPK2 (downstream of p38) | Chaperone activity, Cytoskeletal stability |
| ATF2 | Thr71 | -1.8 | p38 MAPK | Transcription factor |
| MEF2C | Ser387 | -1.5 | p38 MAPK | Transcription factor |
Note: Data presented is hypothetical and for illustrative purposes.
Conclusion
This application note provides a robust, multi-faceted strategy for elucidating the mechanism of action of this compound, grounded in a scientifically plausible hypothesis. By integrating unbiased, proteome-wide target discovery methods with focused validation and functional downstream analysis, researchers can build a comprehensive and compelling case for the compound's biological activity. The protocols detailed herein are based on established, field-proven techniques that ensure data integrity and reproducibility.[10][16][27] This systematic approach not only identifies the direct molecular target but also provides critical insights into the cellular pathways modulated, paving the way for further preclinical and clinical development.
References
- Lee, H. (2012). Target Identification of Bioactive Compounds. PubMed.
- Xing, Y., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports.
- Yuan, C., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology.
- Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Creative Biolabs.
- Al-Ostoot, F. H., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics.
- ResearchGate. (n.d.). few of the potent benzoxazole derivatives with the respective diseases and target enzymes. ResearchGate.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Rush, J., et al. (2005). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Current Opinion in Genetics & Development.
- Wiśniewski, J. R., et al. (2022). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research.
- ResearchGate. (n.d.). Quantitative phosphoproteomics highlights the impact of drug... ResearchGate.
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate.
- Ayaz, M., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry.
- Sharma, P., et al. (2022). Deep Learning in Phosphoproteomics: Methods and Application in Cancer Drug Discovery. International Journal of Molecular Sciences.
- Bantscheff, M., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Jin, L., & Wu, G. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.
- Duncan, J. S., et al. (2012). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research.
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature.
- Fabian, M. A., et al. (2005). Protocol for LDS-1159 Competition binding assays. Nature Biotechnology.
- Al-Haddad, R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine.
- U.S. Food and Drug Administration. (2021). Designing First-In-Human Trials for Small Molecules and Biologics. YouTube.
- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.
- Zhang, T., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules.
- ResearchGate. (n.d.). A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. ResearchGate.
- Gul, R., et al. (2022). Benzothiazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics.
- ResearchGate. (n.d.). Anti-inflammatory activity of benzothiazole derivatives. ResearchGate.
- Gul, R., et al. (2022). Benzothiazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics.
- Kumar, D., et al. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.
- PubChem. (n.d.). 2-(Methylthio)benzothiazole. PubChem.
- Uremis, N., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals.
- ResearchGate. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules.
- National Institutes of Health. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10][28]oxazin-3(4H). National Institutes of Health.
- ResearchGate. (2017). (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. ResearchGate.
- Ugwu, D. I., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC Advances.
- ResearchGate. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. ResearchGate.
- Deswal, S., & Singh, P. (2022). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. Journal of the Iranian Chemical Society.
- ResearchGate. (n.d.). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. ResearchGate.
- Patel, N. B., & Shaikh, F. M. (2011). Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. Medicinal Chemistry Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 12. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]
- 13. annualreviews.org [annualreviews.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 21. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for the Investigation of 2-(Methylthio)benzo[d]oxazole in Agricultural Chemistry
Introduction: Unveiling the Agricultural Potential of a Benzoxazole Derivative
In the continuous search for novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount. The benzoxazole ring system is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This guide focuses on 2-(Methylthio)benzo[d]oxazole , a compound whose potential in agricultural applications remains largely unexplored. However, its structural similarity to known fungicides, herbicides, and insecticides, particularly its close analog 2-(Methylthio)benzothiazole, provides a strong rationale for its investigation.[4][5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of established applications, but as a framework for the systematic evaluation of this compound's potential as a novel agrochemical. We will provide the foundational knowledge and detailed experimental protocols necessary to explore its fungicidal, herbicidal, insecticidal, and plant growth-regulating properties. The causality behind each experimental choice is explained to empower researchers to not only follow the protocols but also to adapt and expand upon them.
Synthesis of this compound
The first step in evaluating a novel compound is its synthesis. A reliable and reproducible synthesis is crucial for obtaining the high-purity material required for biological testing. The following protocol is adapted from established literature for the methylation of the precursor, 2-mercaptobenzoxazole.[7]
Protocol 1: Synthesis via S-Methylation
Causality: This is a standard nucleophilic substitution reaction. 2-Mercaptobenzoxazole is first deprotonated by a strong base, sodium methoxide, to form a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl group of methyl iodide, resulting in the formation of the desired S-methylated product. Anhydrous conditions are important to prevent side reactions with water.
Materials:
-
2-Mercaptobenzoxazole
-
Sodium metal
-
Anhydrous Methanol
-
Methyl Iodide
-
Chloroform
-
Anhydrous Magnesium Sulfate
-
Ice water
Procedure:
-
Preparation of Sodium Methoxide: In a round-bottom flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium (1.0 g) to anhydrous methanol (150 ml). Stir until all the sodium has reacted to form sodium methoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Addition of Thiol: Slowly add 2-mercaptobenzoxazole (6.0 g, 0.04 mole) to the stirred sodium methoxide solution.
-
Methylation: Add methyl iodide (5 ml) to the mixture.
-
Reaction: Stir the mixture at 50°C for 3 hours. After the heating period, allow the reaction to stand at room temperature overnight.
-
Work-up:
-
Remove the methanol by distillation under reduced pressure.
-
Triturate the resulting solid residue with ice water.
-
Collect the insoluble material by filtration.
-
-
Purification:
-
Dissolve the collected solid in chloroform.
-
Dry the chloroform solution over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the chloroform by rotary evaporation to yield this compound as a brown oil.[7]
-
Caption: Workflow for the synthesis of this compound.
Potential Application I: Fungicidal Activity
Scientific Rationale: The benzoxazole and benzothiazole scaffolds are present in numerous commercial and developmental fungicides.[1][2] Studies have demonstrated that derivatives of these heterocycles can inhibit fungal growth through various mechanisms, including the disruption of cellular membranes and inhibition of key enzymes.[8][9][10] For instance, 2-(thiocyanomethylthio)benzothiazole is a known contact fungicide.[11] Given these precedents, it is highly probable that this compound will exhibit antifungal properties against economically important plant pathogens.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
Causality: This assay directly measures the compound's ability to inhibit the vegetative growth of a fungus. By incorporating the test compound into the growth medium, we can determine the concentration at which fungal growth is significantly reduced. This provides a quantitative measure of fungistatic or fungicidal activity.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Cultures of test fungi (e.g., Fusarium solani, Botrytis cinerea)[2][10]
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of this compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a negative control plate containing only DMSO (at the highest volume used for the test compound) and a positive control plate with a known fungicide.
-
Pouring Plates: Swirl the flasks to ensure thorough mixing and pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average colony diameter of the negative control, and T is the average colony diameter of the treated plate.
-
-
EC50 Determination: Use the inhibition data to calculate the Effective Concentration that inhibits 50% of growth (EC50) through probit analysis.
Caption: Experimental workflow for in vitro fungicide testing.
Hypothetical Data Presentation
| Concentration (µg/mL) | Mycelial Growth Inhibition (%) vs. F. solani | Mycelial Growth Inhibition (%) vs. B. cinerea |
| 1 | 15.2 ± 2.1 | 12.5 ± 1.8 |
| 5 | 35.8 ± 3.5 | 31.0 ± 2.9 |
| 10 | 52.1 ± 4.0 | 48.7 ± 3.3 |
| 25 | 75.6 ± 5.2 | 71.3 ± 4.5 |
| 50 | 91.3 ± 3.8 | 88.9 ± 3.1 |
| 100 | 100.0 ± 0.0 | 98.5 ± 1.5 |
| EC50 (µg/mL) | 9.5 | 11.2 |
| Hymexazol (50 µg/mL) | 95.4 ± 2.7 | 65.1 ± 4.2 |
Potential Application II: Herbicidal Activity
Scientific Rationale: Benzoxazole and benzothiazole derivatives have also been reported to possess herbicidal properties.[1][3][12] For example, certain benzothiazole N,O-acetals have shown good activity against both dicot and monocot weeds.[13] The mechanism of action for such compounds can vary widely, from inhibiting photosynthesis to disrupting cell division. Therefore, screening this compound for herbicidal effects is a logical extension of its bioactivity profile.
Protocol 3: Pre-emergence Herbicidal Bioassay
Causality: This assay assesses the compound's ability to prevent seed germination and inhibit the early growth of seedlings, which are key characteristics of pre-emergence herbicides. By treating the growth medium (filter paper), we can evaluate the compound's effect on these critical early life stages of a plant.
Materials:
-
Pure this compound
-
Acetone or DMSO
-
Sterile distilled water
-
Surfactant (e.g., Tween 20)
-
Petri dishes (90 mm)
-
Whatman No. 1 filter paper
-
Seeds of a model monocot (e.g., Setaria viridis) and dicot (e.g., Amaranthus retroflexus)[13]
-
Plant growth chamber
Procedure:
-
Test Solution Preparation: Dissolve this compound in a minimal amount of acetone or DMSO and then dilute with distilled water containing a surfactant (e.g., 0.1% Tween 20) to create a series of test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Assay Setup: Place two sheets of filter paper in each petri dish. Pipette 5 mL of a test solution onto the filter paper. A negative control with only the solvent-surfactant solution should be included.
-
Sowing: Place 20 seeds of the test plant species evenly on the moistened filter paper.
-
Incubation: Seal the petri dishes with paraffin film and place them in a plant growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After 7-10 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.
-
Analysis:
-
Calculate the germination inhibition rate relative to the negative control.
-
Calculate the root and shoot growth inhibition rate using the formula: Inhibition (%) = [(L_control - L_treated) / L_control] x 100 , where L is the average length.
-
Caption: Experimental workflow for pre-emergence herbicide testing.
Potential Application III: Insecticidal Activity
Scientific Rationale: The benzoxazole and benzothiazole cores are also found in compounds with notable insecticidal activity.[12][14] These compounds can act on various targets within the insect nervous system or disrupt other vital physiological processes. For example, some benzothiazole derivatives have shown high efficacy against species like Spodoptera exigua (beet armyworm).[14] This provides a solid foundation for investigating the insecticidal potential of this compound.
Protocol 4: Insecticidal Bioassay (Contact Toxicity)
Causality: This assay determines the toxicity of the compound when it comes into direct contact with the insect's cuticle. It is a standard method for initial screening of potential contact insecticides. By applying a known amount of the compound to a surface and observing insect mortality, we can establish a dose-response relationship.
Materials:
-
Pure this compound
-
Acetone
-
Glass vials (20 mL) or petri dishes
-
Micropipette
-
Test insects (e.g., fruit flies, Drosophila melanogaster, or aphids, Myzus persicae)
-
Sucrose solution (for feeding)
-
Positive control (e.g., Permethrin)
Procedure:
-
Solution Preparation: Prepare a series of concentrations of the test compound in acetone (e.g., 1, 10, 50, 100, 500 µg/mL).
-
Coating: Pipette 1 mL of each solution into a glass vial or petri dish. Roll the vial or swirl the dish until the solvent has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare a solvent-only control.
-
Insect Introduction: Introduce a known number of adult insects (e.g., 20) into each treated and control container.
-
Incubation: Cap the containers with a breathable material (e.g., cotton plug) and maintain them at room temperature. A small piece of cotton soaked in sucrose solution can be provided for food.
-
Data Collection: Assess insect mortality at various time points (e.g., 4, 8, 12, and 24 hours). Insects are considered dead if they are unable to move when gently prodded.
-
Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 (Lethal Concentration for 50% of the population) at the 24-hour time point.
Potential Application IV: Plant Growth Regulation
Scientific Rationale: Plant Growth Regulators (PGRs) are compounds that, at low concentrations, modify plant physiological processes.[15] Given the broad biological activity of the benzoxazole scaffold, it is plausible that this compound could influence plant growth and development, for example, by mimicking or antagonizing endogenous plant hormones. This potential application warrants investigation through standardized in vitro assays.
Protocol 5: Plant Growth Regulator Bioassay (Tissue Culture)
Causality: Plant tissue culture provides a sterile, controlled environment to observe the direct effects of a compound on plant cell division, differentiation, and morphogenesis, eliminating environmental variables. This assay can reveal if the compound promotes or inhibits key developmental processes like callus growth, root formation (rhizogenesis), or shoot formation (caulogenesis).
Materials:
-
Pure this compound
-
DMSO
-
Murashige and Skoog (MS) basal medium
-
Sucrose, Agar, Myo-inositol
-
Standard plant hormones (e.g., an auxin like NAA and a cytokinin like BAP)
-
Sterile culture vessels
-
Plant explants (e.g., tobacco leaf discs, Arabidopsis cotyledons)
-
Laminar flow hood
-
Autoclave
-
Growth chamber
Procedure:
-
Stock Solution: Prepare a sterile-filtered stock solution of this compound in DMSO.
-
Media Preparation: Prepare MS medium and supplement it with a standard hormone combination that promotes undifferentiated callus growth (e.g., 0.5 mg/L NAA and 0.1 mg/L BAP).
-
Dosing: Aliquot the basal medium into separate flasks and add the test compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1.0, 10.0 mg/L). Include a control medium with only DMSO.
-
Sterilization and Plating: Adjust the pH of the media to 5.8, add agar, and autoclave. Pour the sterile media into culture vessels in a laminar flow hood.
-
Explant Culture: Aseptically place one plant explant onto the surface of the solidified medium in each vessel.
-
Incubation: Culture the explants in a growth chamber under controlled light and temperature conditions.
-
Data Collection: After 4-6 weeks, observe and record the effects.
-
Quantitative: Measure callus fresh weight.
-
Qualitative: Note the morphology of the callus (e.g., friable, compact), the presence and number of roots, and the presence and number of shoots.
-
-
Analysis: Compare the growth and developmental responses of the treated explants to the control to determine if the compound has auxin-like, cytokinin-like, inhibitory, or other regulatory effects.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of this compound as a potential agrochemical. The protocols outlined herein are based on established methodologies and the strong scientific premise derived from its structural analogs. Initial positive results from these in vitro screenings should be followed by more advanced studies, including:
-
In-planta testing to confirm efficacy under greenhouse and field conditions.[16][17]
-
Spectrum of activity studies to determine the range of targeted fungi, weeds, or insects.
-
Mode of action studies to elucidate the specific biochemical pathways being targeted.
-
Toxicology and environmental fate studies to assess safety and environmental impact.
The exploration of this compound represents a promising avenue in the discovery of new agricultural tools. By applying rigorous scientific methodology, the research community can effectively unlock its potential.
References
- PrepChem.com. Synthesis of (a) 2-(Methylthio)benzoxazole. [Link]
- Steffens, J. J., et al. (2004). A Rapid Colorimetric Microtiter Bioassay to Evaluate Fungicide Sensitivity Among Verticillium dahliae Isolates.
- Alan, A., et al. (2014). A rapid resazurin bioassay for assessing the toxicity of fungicides. University of East Anglia. [Link]
- Goksel, Z., & Polashock, J. (2002). An in vivo bioassay for estimating fungicide residues on peach fruit. Research With Rutgers. [Link]
- Zou, L., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC - PubMed Central. [Link]
- Polashock, J. J., & Kramer, M. (2002). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. APS Journals. [Link]
- Li, Y., et al. (2018). Bioassay testing of 9 fungicides against A. bisporus cobweb disease.
- de Fátima Pereira, W., et al. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. PubMed. [Link]
- ResearchGate. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. [Link]
- Wang, Q., et al. (2018).
- Wang, Q., et al. (2018).
- PhytoTechnology Laboratories.
- Wang, Q., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives.
- Ascendex Scientific, LLC. This compound-7-carboxylic acid. [Link]
- Zou, L., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. [Link]
- PubChem. 2-(Methylthio)benzothiazole. [Link]
- GOV.UK. DUS protocols for testing plant varieties. [Link]
- Singh, A., & Mohan, R. (2018). Benzothiazole derivatives of thiazole/oxazole as potent antimicrobial agents. [Link]
- USDA Agricultural Marketing Service.
- Guler, H., et al. (2017). Biological evaluation of a series of benzothiazole derivatives as mosquitocidal agents.
- ResearchGate. Benzoxazole and benzothiazole derivatives with insecticidal activity. [Link]
- Bondale, D. Z., et al. (2012).
- Zou, L., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PubMed. [Link]
- Ji, Z., et al. (2015). Synthesis and herbicidal activities of benzothiazole N,O-acetals. PubMed. [Link]
- Whipker, B. (2025). Plant Growth Regulator Guide for Annuals 2025-26. GrowerTalks. [Link]
Sources
- 1. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and herbicidal activities of benzothiazole N,O-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. phytotechlab.com [phytotechlab.com]
- 16. gov.uk [gov.uk]
- 17. Guidelines for Demonstrating DUS | Agricultural Marketing Service [ams.usda.gov]
Application Note & Protocols: Investigating the Enzymatic Reactions of 2-(Methylthio)benzo[d]oxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzoxazole Scaffold and its Methylthio-Substituted Analogs
The benzoxazole nucleus is a prominent heterocyclic scaffold found in numerous compounds with a wide array of biological activities, making it a privileged structure in medicinal chemistry and drug discovery.[1] Derivatives of this family have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4] The functionalization of the benzoxazole ring system, particularly at the 2-position, allows for the fine-tuning of its pharmacological properties.
2-(Methylthio)benzo[d]oxazole is one such derivative, characterized by a methylthio (-SCH3) group. This functional group is of particular interest as it can be a site for metabolic transformation within a biological system. Understanding the enzymatic reactions that this compound undergoes is crucial for several reasons:
-
Pharmacokinetics and Drug Metabolism: The metabolism of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and potential for toxicity.
-
Bioactivation and Toxicity: Enzymatic reactions can sometimes lead to the formation of reactive metabolites that may cause cellular damage or elicit an immune response.
-
Drug-Drug Interactions: If the compound is metabolized by enzymes that also process other drugs, there is a potential for drug-drug interactions.[5]
While direct studies on the enzymatic reactions of this compound are not extensively documented in publicly available literature, significant insights can be drawn from its close structural analog, 2-(Methylthio)benzothiazole. Research on the in vitro metabolism of 2-(Methylthio)benzothiazole using rat liver homogenates has revealed key metabolic pathways involving the methylthio group.[6] This application note will, therefore, extrapolate these findings to predict the enzymatic fate of this compound and provide detailed protocols for investigating these predicted reactions.
Predicted Metabolic Pathways of this compound
Based on the established metabolism of 2-(Methylthio)benzothiazole, two primary enzymatic pathways are proposed for this compound.[6] These pathways center on the biotransformation of the methylthio group.
Pathway A: Oxidative S-demethylation via Glutathione Conjugation
This pathway is a two-step process initiated by oxidation, followed by conjugation with glutathione (GSH).
-
Oxidation by Cytochrome P450 (CYP) Enzymes: The initial and rate-limiting step is likely the oxidation of the sulfur atom in the methylthio group. This reaction is predominantly catalyzed by Cytochrome P450 monooxygenases, a superfamily of heme-containing enzymes primarily found in the liver.[7][8][9] These enzymes utilize molecular oxygen and NADPH as a cofactor to introduce an oxygen atom to the substrate.[7] The oxidation of this compound is predicted to yield the corresponding 2-(Methylsulfinyl)benzo[d]oxazole (the sulfoxide) and subsequently, 2-(Methylsulfonyl)benzo[d]oxazole (the sulfone). These oxidized metabolites are generally more polar than the parent compound.
-
Glutathione Conjugation: The electrophilic nature of the sulfoxide and sulfone intermediates makes them susceptible to nucleophilic attack by glutathione. This conjugation reaction is catalyzed by Glutathione S-transferases (GSTs), a family of enzymes involved in the detoxification of xenobiotics. The resulting product is a glutathione conjugate of the benzoxazole moiety, with the displacement of the methylsulfinyl or methylsulfonyl group. This overall process results in an apparent S-demethylation of the parent compound.[6]
Caption: Predicted metabolic pathway A for this compound.
Pathway B: Direct S-demethylation
The study on 2-(Methylthio)benzothiazole also suggested the existence of another S-demethylation pathway that does not involve conjugation with glutathione.[6] The exact enzymatic machinery for this direct demethylation is less clear but could involve other oxidative enzymes. This pathway would lead to the formation of 2-mercaptobenzo[d]oxazole.
Caption: Workflow for in vitro metabolism study using liver microsomes.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the components as described in the table below. It is crucial to run parallel incubations without the NADPH regenerating system as a negative control to account for non-enzymatic degradation.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes) with gentle shaking.
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites. The expected masses of the sulfoxide and sulfone metabolites should be calculated and used for targeted detection.
-
Table 1: Typical Reaction Conditions for Microsomal Metabolism Assay
| Component | Final Concentration |
| Phosphate Buffer (pH 7.4) | 100 mM |
| Liver Microsomes | 0.5 - 1.0 mg/mL |
| This compound | 1 - 10 µM |
| NADPH Regenerating System | 1x |
| Total Volume | 200 µL |
Protocol 2: In Vitro Glutathione (GSH) Conjugation Assay
This protocol is designed to investigate the formation of a glutathione conjugate of this compound, which would occur after its initial oxidation.
Objective: To determine if oxidized metabolites of this compound can be conjugated with glutathione in the presence of liver cytosol (a source of GSTs).
Materials:
-
Products from the microsomal metabolism assay (containing the oxidized metabolites) or synthetically prepared sulfoxide/sulfone of this compound.
-
Pooled liver cytosol (e.g., human, rat)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Step-by-Step Procedure:
-
Preparation:
-
Thaw the pooled liver cytosol on ice.
-
Prepare a stock solution of GSH in phosphate buffer.
-
-
Reaction Setup:
-
Combine the following in a microcentrifuge tube: phosphate buffer, liver cytosol, GSH, and the substrate (either the output from Protocol 1 or the synthesized metabolite).
-
Run a control reaction without GSH.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Termination and Sample Preparation:
-
Stop the reaction with 2 volumes of ice-cold acetonitrile.
-
Process the samples as described in Protocol 1 (vortex, centrifuge, collect supernatant).
-
-
Analysis:
-
Analyze the samples by LC-MS/MS. A targeted search for the mass of the expected glutathione conjugate should be performed. The disappearance of the sulfoxide/sulfone metabolite in the presence of GSH and cytosol would also be indicative of conjugation.
-
Data Interpretation and Further Steps
-
Metabolite Identification: The structure of potential metabolites should be confirmed using high-resolution mass spectrometry and comparison with synthetic standards if available.
-
Enzyme Kinetics: If significant metabolism is observed, enzyme kinetics studies (e.g., determining Km and Vmax) can be performed to characterize the interaction of this compound with the metabolizing enzymes.
-
Reaction Phenotyping: To identify the specific CYP isozymes responsible for the oxidation, incubations can be carried out with a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isozymes.
By following these protocols, researchers can gain valuable insights into the enzymatic fate of this compound, which is a critical step in the evaluation of its potential as a drug candidate.
References
- Larsen, G. L., Bakke, J. E., Feil, V. J., & Huwe, J. K. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica, 18(3), 313-322. [Link]
- Mor, S., & Goyal, S. (2018). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini reviews in medicinal chemistry, 18(16), 1348–1361. [Link]
- Asati, V., Sharma, S., & Srivastava, B. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules (Basel, Switzerland), 27(18), 6091. [Link]
- Biochemistry Basics by Dr. Amit. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism [Video]. YouTube. [Link]
- Shakya, A., & Kumar, A. (2023). The Role of Cytochrome P450 in drug metabolism - A basic review.
- De Oliveira, A. R. M., & De Moraes, N. V. (Eds.). (2021). Cytochrome P450 Enzymes in Drug Metabolism. MDPI. [Link]
- El-Sayed, N. N. E., & El-Bendary, E. R. (2021). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. RSC Advances, 11(35), 21543-21565. [Link]
- Lapperre, J., & Meunier, B. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole. Chemical research in toxicology, 10(5), 589–599. [Link]
- The Ukrainian Biochemical Journal. (n.d.). Experimental Works. [Link]
- Guengerich, F. P. (2015). Drug Metabolism: Cytochrome P450. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]
- Charles University Faculty of Science. (n.d.). Study programme: Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11989, 2-(Methylthio)benzothiazole. PubChem. [Link]
- Singh, P., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 136-168. [Link]
- The Human Metabolome Database. (2021, September 24). Showing metabocard for 2-(Methylthio)benzothiazole (HMDB0303335). [Link]
- ResearchGate. (2024, April 16). (PDF)
- ResearchGate. (2024, August 9).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Methylthio)benzo[d]oxazole
Welcome to the comprehensive technical support guide for the synthesis of 2-(Methylthio)benzo[d]oxazole. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth troubleshooting, frequently asked questions (FAQs), and the mechanistic rationale behind our recommendations. Our goal is to empower you to not only successfully synthesize your target compound but also to understand and control the critical parameters for optimal yield, purity, and scalability.
I. Foundational Synthesis Protocol
The most common and direct route to this compound involves the S-methylation of 2-mercaptobenzoxazole. This reaction is typically a nucleophilic substitution where the thiolate anion of 2-mercaptobenzoxazole attacks a methylating agent.
Experimental Protocol: S-Methylation of 2-Mercaptobenzoxazole
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptobenzoxazole (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, DMF, or THF).
-
Base Addition: To the stirred solution, add a base (e.g., sodium methoxide, potassium carbonate, or sodium hydride) (1.0-1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the thiolate.
-
Methylation: Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate) (1.0-1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered challenges during the synthesis of this compound, providing a systematic approach to problem-solving.
Q1: My reaction is sluggish or incomplete, with a significant amount of starting material remaining. What should I do?
Possible Causes and Solutions:
-
Insufficient Base: Incomplete deprotonation of 2-mercaptobenzoxazole will result in a low concentration of the nucleophilic thiolate.
-
Actionable Solution: Ensure you are using at least one full equivalent of a strong enough base. For less reactive bases like potassium carbonate, you may need to use a larger excess (e.g., 2-3 equivalents) and a more polar solvent like DMF to improve solubility and reactivity.
-
-
Inactive Methylating Agent: Methylating agents like methyl iodide can degrade over time, especially if exposed to light or moisture.
-
Actionable Solution: Use a fresh bottle of the methylating agent. If you suspect degradation, you can purify methyl iodide by passing it through a short plug of activated alumina.
-
-
Low Reaction Temperature: While the initial addition of reagents is often done at 0 °C to control exothermicity, the reaction may require a higher temperature to proceed to completion.
-
Actionable Solution: After the addition of the methylating agent, allow the reaction to warm to room temperature. If the reaction is still slow, gentle heating (e.g., 40-50 °C) can be applied. Monitor the reaction closely by TLC to avoid side product formation.
-
Q2: I'm observing a second product spot on my TLC plate, leading to a low yield of the desired this compound. What is this side product and how can I avoid it?
The Ambident Nucleophile Problem: S- vs. N-Methylation
2-Mercaptobenzoxazole exists in tautomeric forms and its anion is an ambident nucleophile, meaning it has two nucleophilic centers: the sulfur atom and the nitrogen atom. This can lead to the formation of two different methylated products: the desired S-methylated product and the undesired N-methylated isomer, 3-methylbenzo[d]oxazole-2(3H)-thione.[1] The regioselectivity of the alkylation is a critical factor to control.[2][3]
}
Optimizing for S-Methylation:
The outcome of the reaction can be directed towards the desired S-alkylation by carefully selecting the reaction conditions, based on Hard and Soft Acid and Base (HSAB) theory. The thiolate is a soft nucleophile, while the amide anion is a harder nucleophile. Methyl iodide is a relatively soft electrophile.
| Factor | Condition Favoring S-Methylation (Soft-Soft Interaction) | Condition Favoring N-Methylation (Harder Interaction) |
| Solvent | Aprotic, non-polar solvents (e.g., THF, Dioxane) | Protic or polar aprotic solvents (e.g., Methanol, DMF) |
| Base | Weaker, less dissociating bases (e.g., K₂CO₃, Et₃N) | Strong, highly dissociating bases (e.g., NaH, NaOMe) |
| Counter-ion | Larger, more polarizable cations (e.g., K⁺, Cs⁺) | Smaller, less polarizable cations (e.g., Na⁺, Li⁺) |
| Temperature | Lower temperatures | Higher temperatures |
Actionable Solutions:
-
Solvent Choice: Switch from a polar solvent like methanol or DMF to a less polar aprotic solvent like THF. This will favor the softer thiolate to react.
-
Base Selection: If you are using a strong base like sodium hydride, consider switching to a weaker base like potassium carbonate.
-
Temperature Control: Run the reaction at room temperature or even 0 °C to favor the thermodynamically controlled S-alkylation product.
Q3: I'm struggling to purify my product. The desired S-methylated product and the N-methylated side product are difficult to separate by column chromatography.
Purification Strategy:
The S- and N-methylated isomers often have very similar polarities, making their separation challenging.
}
Actionable Solutions:
-
TLC Optimization: Before running a column, carefully optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Look for a solvent system that gives a good separation between your product spots (a ΔRf of at least 0.1 is ideal). You may need to try different solvent systems, such as dichloromethane/hexane or toluene/ethyl acetate.
-
Column Chromatography Technique:
-
Use a long column with a high surface area silica gel.
-
Employ a shallow gradient elution, starting with a low polarity eluent and gradually increasing the polarity. This can help to resolve closely eluting compounds.
-
Collect small fractions and analyze them carefully by TLC before combining.
-
-
Alternative Purification: If column chromatography is ineffective, consider preparative TLC or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with your starting material (2-mercaptobenzoxazole) and a co-spot of the starting material and the reaction mixture.
-
Develop the plate in a suitable eluent (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
-
Interpretation: The starting material is generally more polar than the S- and N-methylated products and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared. The S-methylated product is typically less polar than the N-methylated isomer and will have a slightly higher Rf value.
Q2: Are there alternative methylating agents I can use instead of methyl iodide?
Yes, several other methylating agents can be used. The choice may depend on factors like safety, cost, and reactivity.
| Methylating Agent | Advantages | Disadvantages |
| Methyl Iodide (MeI) | Highly reactive. | Toxic, volatile, and a potential carcinogen. |
| Dimethyl Sulfate (DMS) | Cost-effective, less volatile than MeI. | Highly toxic and corrosive. |
| Methyl Tosylate (MeOTs) | Less volatile and generally less toxic than MeI and DMS. | Less reactive, may require higher temperatures. |
| Trimethylsilyldiazomethane | Safer alternative to diazomethane. | Expensive, can have side reactions. |
Q3: How can I confirm the identity and purity of my final product?
A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹H NMR Spectroscopy: The key diagnostic signal for the S-methylated product is a singlet for the S-CH₃ protons, typically appearing around δ 2.5-2.8 ppm. For the N-methylated isomer, the N-CH₃ signal would appear further downfield, usually above δ 3.0 ppm. The aromatic protons will appear in the δ 7.0-8.0 ppm region.
-
¹³C NMR Spectroscopy: The S-CH₃ carbon will have a characteristic signal in the aliphatic region (around δ 15-20 ppm).
-
Infrared (IR) Spectroscopy: Look for the absence of the N-H stretch (around 3100-3300 cm⁻¹) and the S-H stretch (around 2550-2600 cm⁻¹) from the starting material. The IR spectra of S- and N-methylated isomers can be subtly different in the fingerprint region.[4]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product (165.22 g/mol for C₈H₇NOS).
IV. References
-
PrepChem. Synthesis of 2-(Methylthio)benzoxazole. Available from: [Link]
-
Spinner, E. The infrared spectra of some N-heteroaromatic mercaptocompounds and of their N-methyl and S-methyl derivatives. Journal of the Chemical Society (Resumed). 1960 , 250, 1237-1243. Available from: [Link]
-
Wu, F.-L., Hussein, W. M., Ross, B. P., & McGeary, R. P. 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry. 2012 , 16(13), 1555-1580. Available from: [Link]
-
SciSpace. 2‐Mercaptobenzothiazole and Its Derivatives. Syntheses, Reactions, and Applications. Available from: [Link]
-
PubChem. 2-(Methylthio)benzothiazole. National Center for Biotechnology Information. PubChem Compound Database; CID=11989. Available from: [Link]
-
PubMed. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. Available from: [Link]
-
PubMed. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Available from: [Link]
-
Shimizu, M., Shimazaki, T., & Hiyama, T. S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 2010 , 81(2), 339. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the synthesis of benzoxazoles. Available from: [Link]
-
PubMed. Switching of regioselectivity in base-mediated diastereoselective annulation of 2,3-epoxy tosylates and their N-tosylaziridine analogs with 2-mercaptobenzimidazole. Available from: [Link]
-
ResearchGate. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Available from: [Link]
-
PubMed. TLC-based detection of methylated cytosine: application to aging epigenetics. Available from: [Link]
-
IJPPR. Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Available from: [Link]
-
PubMed. TLC-based detection of methylated cytosine: application to aging epigenetics. Available from: [Link]
-
ResearchGate. Detection and Quantification of Modified Nucleotides in RNA Using Thin-Layer Chromatography. Available from: [Link]
-
AWS. 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and their antitumor and antibacterial studies. Available from: [Link]
-
Merck Millipore. Comprehensive TLC Applications. Available from: [Link]
-
SLS Ireland. 2-(Methylthio)benzothiazole, 97%. Available from: [Link]
-
Iraqi Journal of Science. Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Available from: [Link]
-
Shimadzu. eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Available from: [Link]
-
PubChem. 2-Mercaptobenzoxazole. National Center for Biotechnology Information. PubChem Compound Database; CID=712377. Available from: [Link]
-
PubMed. Enantiomeric separation of acidic compounds by nano-liquid chromatography with methylated-beta-cyclodextrin as a mobile phase additive. Available from: [Link]
-
mzCloud. 2 Methyl S benzothiazole. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 2‐Mercaptobenzothiazole and Its Derivatives. Syntheses, Reactions, and Applications (2012) | Feng-Ling Wu [scispace.com]
- 4. 250. The infrared spectra of some N-heteroaromatic mercaptocompounds and of their N-methyl and S-methyl derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-(Methylthio)benzo[d]oxazole
Welcome to the technical support center for the synthesis of 2-(Methylthio)benzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to optimize your experimental outcomes.
Troubleshooting Guide & FAQs
The synthesis of this compound is typically a two-step process: first, the formation of 2-mercaptobenzo[d]oxazole from 2-aminophenol and carbon disulfide, followed by the S-methylation of the resulting thiol. While seemingly straightforward, several side reactions can occur, leading to impurities and reduced yields. This guide will address the most common side products and provide strategies for their mitigation.
FAQ 1: My reaction mixture for 2-mercaptobenzoxazole is deeply colored, and I'm isolating a colored impurity. What is it and how can I avoid it?
Likely Side Product: Oxidized derivatives of 2-aminophenol, such as 2-aminophenoxazine-3-one.
Causality: 2-Aminophenol is susceptible to aerobic oxidation, a reaction that can be catalyzed by trace metal impurities and accelerated at higher temperatures in the presence of air. This can lead to the formation of highly colored phenoxazinone-type structures.[1]
Troubleshooting Protocol:
-
Degassing of Solvent: Before adding the reagents, thoroughly degas the solvent (e.g., ethanol) by bubbling an inert gas like nitrogen or argon through it for at least 30 minutes.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Reagent Purity: Ensure the 2-aminophenol used is of high purity and has not discolored upon storage, which would indicate prior oxidation.
-
Temperature Control: Maintain the recommended reaction temperature. While the cyclization requires heating, excessive temperatures can increase the rate of oxidation.
Experimental Protocol for Minimizing Oxidation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of 95% ethanol.
-
Bubble nitrogen gas through the ethanol for 30 minutes.
-
Under a nitrogen atmosphere, add 2-aminophenol (10.91 g), potassium hydroxide (5.65 g), carbon disulfide (6.19 mL), and 15 mL of deoxygenated water.[2][3]
-
Reflux the mixture for 3-4 hours under a continuous nitrogen blanket.
-
Proceed with the workup as per your standard protocol.
FAQ 2: I'm observing a significant amount of a high-molecular-weight byproduct that is insoluble in my desired product's crystallization solvent. What could this be?
Likely Side Product: 2,2'-Dithiobis(benzoxazole), the disulfide dimer of 2-mercaptobenzoxazole.
Causality: Thiols are prone to oxidation, which leads to the formation of disulfide bonds. This can occur if the reaction mixture is exposed to air, especially during workup, or in the presence of oxidizing agents. The formation of this dimer has been noted as a potential side reaction for similar heterocyclic thiols.[4]
Troubleshooting Protocol:
-
Inert Atmosphere During Workup: Maintain an inert atmosphere not only during the reaction but also during the initial stages of the workup, particularly during any filtration or extraction steps before the product is fully isolated and dried.
-
Use of a Reducing Agent: If disulfide formation is persistent, a small amount of a mild reducing agent, such as sodium bisulfite, can be added during the workup to reduce any formed disulfide back to the thiol.
-
Purification: The disulfide is generally much less soluble than the corresponding thiol in common organic solvents. It can often be removed by filtration.
Experimental Protocol for Disulfide Removal:
-
After the reaction is complete, cool the mixture to room temperature under a nitrogen atmosphere.
-
If a precipitate is present, filter the mixture. The disulfide, being less soluble, may be partially removed at this stage.
-
During the acidification step to precipitate the 2-mercaptobenzoxazole, add a 10% aqueous solution of sodium bisulfite until the color of the solution, if any, is discharged.
-
Collect the precipitated 2-mercaptobenzoxazole by filtration, wash with water, and dry thoroughly.
FAQ 3: During the methylation step, I'm getting a mixture of two isomers. How do I favor the desired S-methylated product?
Likely Side Products:
-
3-Methylbenzo[d]oxazol-2(3H)-one (N-methylated product)
-
Unreacted 2-mercaptobenzoxazole
Causality: 2-Mercaptobenzoxazole exists in a tautomeric equilibrium between the thiol and thione forms. Alkylation can occur at either the sulfur atom (S-methylation) or the nitrogen atom (N-methylation). The reaction conditions, particularly the choice of base and methylating agent, will dictate the regioselectivity. N-methylation has been reported to occur under acidic conditions with methanol.[5] Generally, S-alkylation is favored under basic conditions where the thiolate anion is the predominant nucleophile.
Troubleshooting Protocol:
-
Choice of Base: Use a suitable base to deprotonate the thiol, forming the thiolate anion, which is a soft nucleophile and will preferentially attack the methylating agent at the sulfur atom. Common bases include potassium carbonate, sodium hydroxide, or sodium ethoxide.[6][7]
-
Reaction Conditions: Perform the reaction under anhydrous conditions to prevent hydrolysis of the methylating agent and other side reactions.
-
Methylating Agent: Use a standard methylating agent like methyl iodide or dimethyl sulfate.
-
Temperature Control: Maintain a moderate reaction temperature to avoid potential overmethylation or other side reactions.
Experimental Protocol for Selective S-Methylation:
-
In a round-bottom flask, dissolve 2-mercaptobenzoxazole (0.02 mol) in 30 mL of acetone.
-
Add anhydrous potassium carbonate (0.02 mol) to the solution and stir for 15-20 minutes to form the potassium thiolate salt.
-
Add methyl iodide (0.023 mol) dropwise to the stirred suspension.
-
Reflux the reaction mixture for 5-10 hours, monitoring the progress by TLC.[7]
-
After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Troubleshooting Summary for this compound Synthesis
| Issue | Potential Side Product | Cause | Preventative Measures | Purification Strategy |
| Colored Impurities | 2-Aminophenoxazine-3-one | Oxidation of 2-aminophenol | Use inert atmosphere, degassed solvents, high-purity reagents | Column chromatography |
| Insoluble White/Yellow Solid | 2,2'-Dithiobis(benzoxazole) | Oxidation of 2-mercaptobenzoxazole | Maintain inert atmosphere during reaction and workup | Filtration, treatment with a mild reducing agent |
| Isomeric Mixture | 3-Methylbenzo[d]oxazol-2(3H)-one | N-methylation of the thione tautomer | Use of a base to form the thiolate, anhydrous conditions | Column chromatography |
| Unreacted Starting Material | 2-Mercaptobenzoxazole | Incomplete reaction | Ensure stoichiometric amounts of methylating agent, adequate reaction time and temperature | Column chromatography |
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthesis route and the formation of common side products.
Sources
- 1. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
"troubleshooting low yield in 2-(Methylthio)benzo[d]oxazole synthesis"
Welcome to the dedicated technical support resource for the synthesis of 2-(Methylthio)benzo[d]oxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on delivering practical, field-tested insights grounded in chemical principles to help you optimize your reaction yields and obtain high-purity products.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section addresses the most common issues encountered during the two-step synthesis of this compound, providing a systematic approach to identifying and resolving problems.
Step 1: Synthesis of 2-Mercaptobenzo[d]oxazole
The foundational step in this synthesis is the reaction of 2-aminophenol with carbon disulfide in the presence of a base. Low yields at this stage are a primary contributor to poor overall yield.
Question: My yield of 2-mercaptobenzo[d]oxazole is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-mercaptobenzo[d]oxazole can stem from several factors, ranging from reagent quality to reaction conditions. Here is a breakdown of potential causes and their solutions:
-
Poor Quality of 2-Aminophenol: 2-Aminophenol is susceptible to oxidation, which can result in the formation of colored impurities that interfere with the reaction.
-
Solution: Use freshly purchased, high-purity 2-aminophenol. If the reagent is old or discolored, consider recrystallization from a suitable solvent like hot water or ethanol.
-
-
Inefficient Reaction with Carbon Disulfide: The reaction between 2-aminophenol and carbon disulfide is a critical step. Incomplete reaction or the formation of side products can significantly reduce the yield.
-
Solution:
-
Reaction Temperature: Ensure the reaction is heated sufficiently, typically to reflux, to drive the reaction to completion.
-
Reaction Time: A reaction time of 3 to 4 hours at reflux is generally recommended. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Stoichiometry: Use a slight excess of carbon disulfide to ensure the complete conversion of 2-aminophenol.
-
-
-
Suboptimal Base Concentration: A base, such as potassium hydroxide, is crucial for the reaction. Incorrect amounts can lead to incomplete reaction or side product formation.
-
Solution: Use the recommended stoichiometric amount of base. The literature suggests using potassium hydroxide in a mixture of ethanol and water.
-
-
Product Precipitation and Isolation: The product is typically precipitated by acidifying the reaction mixture. Improper pH adjustment or handling can lead to loss of product.
-
Solution:
-
After the reaction is complete, cool the mixture and cautiously add glacial acetic acid to precipitate the product.
-
Ensure the mixture is sufficiently cooled before and during acidification to maximize precipitation.
-
Wash the filtered product thoroughly with cold water to remove any inorganic salts.
-
-
Step 2: S-Methylation of 2-Mercaptobenzo[d]oxazole
The second step involves the methylation of the thiol group of 2-mercaptobenzo[d]oxazole to form the final product. Low yields here are often due to incomplete reaction or the formation of an N-methylated side product.
Question: I am observing a low yield of this compound and suspect side product formation. How can I optimize the methylation step?
Answer:
Optimizing the methylation of 2-mercaptobenzo[d]oxazole is key to achieving a high overall yield. Here are the common pitfalls and their remedies:
-
Incomplete Deprotonation: The thiol group of 2-mercaptobenzo[d]oxazole needs to be deprotonated to form a nucleophilic thiolate for the reaction to proceed.
-
Solution: Use a strong enough base to ensure complete deprotonation. Sodium methoxide in methanol is a common and effective choice. Prepare the sodium methoxide solution in situ by reacting sodium metal with anhydrous methanol for the best results.
-
-
Choice of Methylating Agent: The reactivity of the methylating agent can influence the reaction's success.
-
Solution: Methyl iodide is a highly effective methylating agent for this reaction. Ensure it is fresh and not discolored.
-
-
Reaction Temperature and Time: Both temperature and reaction duration are critical parameters.
-
Solution: A reaction temperature of around 50°C for 3 hours is reported to be effective. Allowing the reaction to stir overnight at room temperature after the initial heating period can help drive it to completion. As always, monitoring by TLC is recommended.
-
-
Potential for N-Methylation: While S-methylation is generally favored, there is a possibility of N-methylation, especially under certain conditions. The formation of the N-methylated isomer will reduce the yield of the desired product and complicate purification.
-
Solution:
-
Solvent Choice: The use of a protic solvent like methanol can favor S-methylation by solvating the thiolate anion.
-
Base Choice: A strong base that selectively deprotonates the sulfur atom is preferred. Sodium methoxide is a good option.
-
-
-
Workup and Purification: The final product is often an oil, which can make isolation and purification challenging.
-
Solution:
-
After the reaction, remove the solvent under reduced pressure.
-
Triturate the residue with ice water to precipitate the crude product and remove any water-soluble impurities.
-
Dissolve the crude product in a suitable organic solvent like chloroform, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and then remove the solvent.
-
If further purification is needed, column chromatography on silica gel is a viable option. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
A1: It is often described as a brown oil.
Q2: How can I confirm the identity and purity of my final product?
A2: Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and assess the purity of the synthesized this compound.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Carbon disulfide is highly flammable and toxic. It should be handled in a well-ventilated fume hood, away from any ignition sources. Methyl iodide is also toxic and a suspected carcinogen; handle it with appropriate personal protective equipment. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Q4: Can I use other methylating agents besides methyl iodide?
A4: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate could potentially be used. However, reaction conditions would need to be optimized, and it is important to be aware that dimethyl sulfate is also highly toxic.
Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptobenzo[d]oxazole
This protocol is adapted from established literature procedures.
Materials:
-
2-Aminophenol (10.91 g)
-
Carbon disulfide (6.19 ml)
-
Potassium hydroxide (5.65 g)
-
95% Ethanol (100 ml)
-
Water (15 ml)
-
Activated charcoal
-
Glacial acetic acid (5%)
Procedure:
-
In a 250 ml round-bottom flask, combine 2-aminophenol, carbon disulfide, potassium hydroxide, 95% ethanol, and water.
-
Reflux the mixture for 3-4 hours.
-
Carefully add a small amount of activated charcoal and continue to reflux for another 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 70-80°C and add 100 ml of warm water followed by the dropwise addition of 5% glacial acetic acid with rapid stirring until precipitation is complete.
-
Cool the mixture in an ice bath for 3 hours to facilitate further crystallization.
-
Filter the solid product, wash with cold water, and dry.
Protocol 2: Synthesis of this compound
This protocol is based on a reported synthesis.
Materials:
-
2-Mercaptobenzo[d]oxazole (6.0 g, 0.04 mole)
-
Sodium metal (1.0 g)
-
Anhydrous methanol (150 ml)
-
Methyl iodide (5 ml)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Ice water
Procedure:
-
In a suitable flask, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol.
-
Slowly add 2-mercaptobenzo[d]oxazole to the stirred sodium methoxide solution.
-
Add methyl iodide to the mixture and stir at 50°C for 3 hours.
-
Allow the reaction to cool to room temperature and stir overnight.
-
Remove the methanol by distillation under reduced pressure.
-
Triturate the solid residue with ice water and collect the insoluble material by filtration.
-
Dissolve the collected solid in chloroform and dry the solution over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the chloroform under reduced pressure to yield this compound as a brown oil.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield.
References
- Process for the preparation of 2-mercaptobenzoxazoles. Google Patents.
- Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Deriv
- Method for producing 2-mercaptobenzoxazole. Google Patents.
- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. URL: [Link]
- Synthesis of (a) 2-(Methylthio)benzoxazole. PrepChem.com. URL: [Link]
- Process for the purification of substituted benzoxazole compounds. Google Patents.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. URL: [Link]
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. URL: [Link]
- Carbon disulfide (CS2)
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. URL: [Link]
- Reactions of Carbon Disulfide with N-Nucleophiles.
- Methylation: What It Is, Why You Should Care About It + What To Do If It Isn't Working. Dr. Will Cole. URL: [Link]
- Cycloaddition of epoxides with carbon disulfide and other side reactions.
- Reactions of carbon disulfide with a primary amine and decomposition...
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. URL: [Link]
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. URL: [Link]
- One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. URL: [Link]
- Carbon disulfide. Wikipedia. URL: [Link]
- Cost-effective solutions for high-throughput enzymatic DNA methyl
- A comparison of the molecular action of an SN1-type methylating agent, methyl nitrosourea and an SN2-type methylating agent, methyl methanesulfonate, in the germ cells of male mice. PubMed. URL: [Link]
- Changes in gene body methylation do not correlate with changes in gene expression in Anthozoa or Hexapoda. PMC - NIH. URL: [Link]
- Changes in Methylation across Structural and MicroRNA Genes Relevant for Progression and Metastasis in Colorectal Cancer. NIH. URL: [Link]
- Improving targeted methyl
- Method for optimizing methylation-specific PCR.
- Editing and methylation at a single site by functionally interdependent activities. PMC - NIH. URL: [Link]
- Cost-effective solutions for high-throughput enzymatic DNA methyl
Technical Support Center: Optimizing the Synthesis of 2-(Methylthio)benzo[d]oxazole
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the synthesis of 2-(Methylthio)benzo[d]oxazole. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance reaction efficiency, improve product purity, and troubleshoot common experimental hurdles. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve consistent and high-quality results.
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The primary route involves the S-methylation of 2-Mercaptobenzoxazole. While seemingly straightforward, this reaction is nuanced, with challenges ranging from low yields to the formation of persistent impurities. This guide provides a structured, question-and-answer-based approach to navigate these complexities.
Core Concept: Reaction Mechanism and Tautomerism
Understanding the underlying mechanism is critical for effective troubleshooting. The synthesis is an SN2 reaction where the sulfur atom of 2-Mercaptobenzoxazole acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent.
A key feature of the starting material, 2-Mercaptobenzoxazole, is its existence in a tautomeric equilibrium between the thiol and thione forms.[1] In solution, the thione form is generally more stable.[1] Deprotonation with a base generates a resonance-stabilized ambident anion, with negative charge density on both the sulfur and nitrogen atoms. While both atoms are nucleophilic, the sulfur atom is softer and generally a better nucleophile for reaction with soft electrophiles like methyl iodide, leading predominantly to the S-methylated product.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A common and established method involves reacting 2-Mercaptobenzoxazole with methyl iodide in the presence of a strong base like sodium methoxide in an anhydrous alcohol solvent, such as methanol.[3] The reaction is typically stirred at a moderately elevated temperature (e.g., 50°C) for several hours to ensure complete conversion.[3]
Q2: What is the critical role of the base in this reaction?
The base is essential for deprotonating the 2-Mercaptobenzoxazole starting material. This deprotonation generates the thiolate anion, which is a significantly stronger nucleophile than the neutral thiol/thione tautomers. The choice and strength of the base directly impact the reaction rate and efficiency. Inadequate deprotonation is a primary cause of low or failed reactions.
Q3: Can I use other methylating agents besides methyl iodide?
Yes, other methylating agents can be used, though their reactivity and cost-effectiveness vary. Common alternatives include:
-
Dimethyl sulfate (DMS): Highly effective and often cheaper than methyl iodide, but it is extremely toxic and requires stringent safety precautions.
-
Methyl tosylate (MeOTs): A solid, less volatile, and effective methylating agent. The choice often depends on the scale of the reaction, safety considerations, and the desired reactivity. Methyl iodide remains a common choice for its high reactivity and volatility, which simplifies its removal after the reaction.
Q4: What are the primary safety concerns associated with this synthesis?
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bases: Sodium metal (used to prepare sodium methoxide) is highly reactive with water and flammable. Pre-made sodium methoxide is also corrosive and moisture-sensitive.
-
Solvents: Anhydrous solvents like methanol are flammable. Ensure all heating is done using a controlled heating mantle and that no ignition sources are present.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently low or the reaction fails to proceed. What are the most likely causes and solutions?
This is the most common issue and can usually be traced to a few key parameters. Let's break down the potential causes and their remedies.
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Ineffective Deprotonation | The base may be old, hydrated, or insufficient. Sodium methoxide degrades upon exposure to air and moisture. Solution: Use freshly prepared sodium methoxide or a newly opened bottle of commercial-grade base. Ensure your solvent (e.g., methanol) is anhydrous, as water will consume the base. Consider using a slight excess of the base (1.1-1.2 equivalents). |
| 2. Poor Starting Material Quality | 2-Mercaptobenzoxazole can oxidize over time, especially if improperly stored, leading to the formation of disulfide impurities.[2] Solution: Use a high-purity starting material. If oxidation is suspected, consider purifying the 2-Mercaptobenzoxazole by recrystallization before use. |
| 3. Inactive Methylating Agent | Methyl iodide is light-sensitive and can decompose. If the liquid has a dark purple or brown color, it indicates the presence of I₂, a sign of degradation. Solution: Use a fresh bottle of methyl iodide. If only slightly discolored, it can sometimes be purified by washing with a dilute sodium thiosulfate solution, but using a fresh source is always preferable. |
| 4. Suboptimal Reaction Conditions | The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. Solution: The reported temperature of 50°C is a good starting point.[3] If the yield is low, consider increasing the reaction time before raising the temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint. |
Experimental Protocol: Standard S-methylation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (150 mL).
-
Base Addition: Carefully add sodium metal (1.0 g, ~0.043 mol) in small portions to the methanol to generate sodium methoxide in situ. Allow the sodium to react completely.
-
Substrate Addition: Once the solution has cooled, slowly add 2-Mercaptobenzoxazole (6.0 g, 0.04 mol).[3]
-
Alkylation: Add methyl iodide (5 mL, ~0.08 mol) to the stirring mixture.
-
Reaction: Heat the mixture to 50°C and maintain for 3-4 hours, monitoring by TLC.
-
Work-up: After cooling, remove the methanol under reduced pressure. Triturate the resulting solid residue with ice water and collect the insoluble product by filtration.[3]
-
Purification: Dissolve the crude solid in a suitable organic solvent (e.g., chloroform or dichloromethane), dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product, which may be a brown oil.[3] Further purification can be achieved via column chromatography.
Problem 2: Formation of Impurities and Side Products
Q: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side reactions and how can I suppress them?
The primary side reaction of concern is N-methylation, which competes with the desired S-methylation.
According to Hard-Soft Acid-Base (HSAB) theory, the softer sulfur nucleophile preferentially attacks the soft methyl iodide electrophile. However, reaction conditions can influence this selectivity. N-alkylation can become more competitive in polar protic solvents, which can solvate the sulfur anion more effectively, hindering its reactivity.
Solutions to Improve S-selectivity:
-
Solvent Choice: While methanol is common, switching to a polar aprotic solvent like DMF or acetone can enhance S-selectivity.
-
Temperature Control: Avoid excessively high temperatures, which can reduce selectivity.
-
Phase-Transfer Catalysis (PTC): This is a highly effective strategy for promoting selective S-alkylation.[4][5]
Advanced Optimization: Phase-Transfer Catalysis (PTC)
For a greener, more efficient, and often more selective synthesis, Phase-Transfer Catalysis is an excellent alternative to the traditional homogenous reaction in anhydrous methanol.[4][6]
Q: How can I implement Phase-Transfer Catalysis to improve my synthesis of this compound?
PTC avoids the need for anhydrous solvents and strong, expensive bases. The reaction occurs in a biphasic system (e.g., toluene and water) using an inexpensive inorganic base like potassium carbonate or sodium hydroxide.[4] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated thiolate anion from the aqueous phase into the organic phase where it can react with the methyl iodide.
Recommended PTC Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Tetrabutylammonium bromide (TBAB) or Aliquat® 336 | TBAB is a cost-effective and efficient catalyst for this type of reaction. Aliquat® 336 is highly organophilic and can be very effective.[6] |
| Base | Potassium Carbonate (K₂CO₃) or 50% aq. NaOH | K₂CO₃ is a solid, easy-to-handle base. NaOH is stronger and cheaper but may require more careful control. |
| Solvent System | Toluene / Water or Dichloromethane / Water | Toluene is a good choice for its ability to dissolve the starting material and product, and its high boiling point allows for a wider temperature range. |
| Temperature | 40-60 °C | Provides a good balance between reaction rate and selectivity. |
Experimental Protocol: PTC S-methylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Mercaptobenzoxazole (10.0 g, 0.066 mol), toluene (100 mL), and tetrabutylammonium bromide (2.1 g, 0.0066 mol, 10 mol%).
-
Base Addition: Add a solution of potassium carbonate (18.2 g, 0.132 mol) in water (50 mL).
-
Alkylation: Add methyl iodide (5.0 mL, 0.08 mol) to the biphasic mixture.
-
Reaction: Heat the mixture to 60°C and stir vigorously for 2-4 hours. Vigorous stirring is crucial to maximize the interfacial area between the two phases. Monitor the reaction by TLC.
-
Work-up: After cooling, separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Purify further by column chromatography on silica gel if necessary.
This PTC method often results in a cleaner reaction profile, higher yield, and simplifies the work-up procedure, making it a superior choice for process development and scale-up.
References
- PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole.
- Starks, C. M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics.
- Abele, E., Golomba, L., & Abele, R. (2017). 2-Mercaptobenzoxazole as a Novel Sulfur Transfer Agent in the Cu-Catalysed “On-Water” Synthesis of Symmetrical or Unsymmetrical Sulfides under Phase Transfer Catalysis Conditions. Letters in Organic Chemistry, 14(8), 1193-1197.
- ResearchGate. (n.d.). Scheme 2: The reaction of 2-mercaptobenzoxazole with....
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress.
- Helavi, V., et al. (2019). Synthesis, characterization and evaluation of antibacterial and antifungal activity of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole derivatives. Chemistry & Biology Interface, 9(1), 38-58.
- LookChem. (n.d.). The Chemistry of 2-Mercaptobenzoxazole: Synthesis and Thiol Activity.
- ResearchGate. (2025). Theory study on chemical reactivity of 2-mercaptobenzothiazole, 2-mercaptobenzoxazole and 2-mercaptobenzimidazole in solution.
- PubChem. (n.d.). 2-Mercaptobenzoxazole. National Center for Biotechnology Information.
- Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823.
Sources
Technical Support Center: 2-(Methylthio)benzo[d]oxazole
Welcome to the technical support center for 2-(Methylthio)benzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Instability
Researchers may encounter issues with the purity and stability of this compound during storage or in experimental setups. This guide provides a systematic approach to identifying and mitigating these problems.
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis.
-
Changes in the color or clarity of the solution.
-
Decreased potency or activity in biological assays.
Potential Causes and Solutions:
-
Oxidation of the Methylthio Group: The thioether linkage is susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen over time, forming the corresponding sulfoxide and then sulfone.
-
Causality: The sulfur atom in the methylthio group has lone pairs of electrons that can be attacked by electrophilic oxidizing species.
-
Troubleshooting Steps:
-
Inert Atmosphere: When preparing solutions for long-term storage or for sensitive reactions, degas the solvent and use an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Avoid Oxidizing Agents: Check all reagents and solvents for potential oxidizing impurities. For instance, aged ethers can form peroxides.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the downstream application must be verified.
-
-
-
Hydrolysis of the Benzoxazole Ring: The benzoxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[1][2][3]
-
Causality: The imine-like C=N bond in the oxazole ring is the primary site for hydrolytic attack. Under acidic conditions, the nitrogen is protonated, activating the ring for nucleophilic attack by water.[1][2]
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) if possible. If the experimental conditions require acidic or basic media, be aware of the potential for degradation and consider running control experiments to quantify the rate of hydrolysis.
-
Aprotic Solvents: Whenever feasible, use aprotic solvents to prevent hydrolysis.
-
-
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Variable analytical results between batches.
-
Inconsistent biological activity.
Potential Causes and Solutions:
-
Impurity Profile from Synthesis: The synthesis of this compound, typically from 2-mercaptobenzoxazole and a methylating agent like methyl iodide, can result in impurities if not performed under optimal conditions.[4]
-
Causality: Incomplete methylation can leave unreacted 2-mercaptobenzoxazole. Side reactions could also occur, depending on the specific synthetic route.
-
Troubleshooting Steps:
-
Purity Verification: Always verify the purity of a new batch of this compound using techniques like NMR, LC-MS, and elemental analysis.
-
Re-purification: If impurities are detected, re-purification by column chromatography or recrystallization may be necessary.
-
-
-
Photodegradation: Benzoxazole derivatives can be sensitive to light, which can lead to degradation and the formation of byproducts.[5]
-
Causality: The aromatic system can absorb UV or even visible light, leading to excited states that can undergo chemical reactions.
-
Troubleshooting Steps:
-
Storage in Amber Vials: Always store the solid compound and its solutions in amber vials to protect them from light.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations in a fume hood with the sash down or in a dark room when possible.
-
-
Experimental Protocols
Protocol 1: Assessment of Oxidative Stability
This protocol allows for the controlled assessment of the oxidative stability of this compound.
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
In a clean vial, add 1 mL of the stock solution.
-
Add 10 µL of 3% hydrogen peroxide (diluted from 30% stock).
-
Incubate the reaction at room temperature.
-
At time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 100 µL aliquot and quench the reaction by diluting it with 900 µL of acetonitrile/water (50:50).
-
Analyze the samples by HPLC to monitor the disappearance of the parent compound and the appearance of new peaks corresponding to the sulfoxide and sulfone.
Protocol 2: Evaluation of Hydrolytic Stability
This protocol helps determine the rate of hydrolysis at different pH values.
Materials:
-
This compound
-
Buffers of different pH (e.g., pH 4, 7, and 9)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
In three separate vials, add 900 µL of each buffer (pH 4, 7, and 9).
-
To each vial, add 100 µL of the stock solution to initiate the hydrolysis.
-
Incubate the vials at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 6, 24, 48 hours), take a 100 µL aliquot from each vial.
-
Dilute the aliquot with 900 µL of acetonitrile to stop the reaction.
-
Analyze the samples by HPLC to quantify the remaining this compound.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Product Name | Molecular Weight | Expected Analytical Signature |
| Oxidation | 2-(Methylsulfinyl)benzo[d]oxazole | 181.21 | M+16 in MS, change in polarity in HPLC |
| Oxidation | 2-(Methylsulfonyl)benzo[d]oxazole | 197.21 | M+32 in MS, further change in polarity |
| Hydrolysis | 2-Hydroxy-N-(methylthio)carbonylaniline | 183.23 | Ring-opened product, distinct NMR and MS |
Visualization of Degradation Pathways
Caption: Potential degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed, amber glass vial at low temperature (2-8°C is recommended) and under an inert atmosphere if possible. This will minimize degradation from moisture, air, and light.
Q2: My NMR spectrum of this compound shows some minor peaks. What could they be?
A2: Minor peaks could be residual solvents from the synthesis or purification. However, they could also be impurities such as unreacted 2-mercaptobenzoxazole or the oxidized sulfoxide derivative. A 2D NMR experiment or LC-MS analysis can help in identifying these minor components.
Q3: Can I use this compound in aqueous buffers for my biological assays?
A3: Yes, but with caution. The benzoxazole ring is susceptible to hydrolysis, especially at non-neutral pH.[1][2][3] It is advisable to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use. Running a stability check of the compound in your specific buffer over the time course of your experiment is highly recommended.
Q4: I am observing a color change in my stock solution of this compound over time. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This could be due to oxidation or other decomposition pathways. It is recommended to discard the colored solution and prepare a fresh one. To prevent this, store stock solutions at low temperatures (-20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles.
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: The most reliable method is to use a stability-indicating analytical technique, such as HPLC or LC-MS. You should develop a method that can separate the parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the rate of degradation under your specific experimental conditions.
References
- Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Semantic Scholar.
- Synthesis of (a) 2-(Methylthio)benzoxazole. PrepChem.com.
- Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media. PubMed.
- Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH.
- Thiols And Thioethers. Master Organic Chemistry.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications.
- Effect of pH on first-order rate constant for the hydrolysis of... ResearchGate.
- Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[6]). ResearchGate.
- Degradation of the benzoxazolinone class of phytoalexins is important for virulence of Fusarium pseudograminearum towards wheat. PubMed.
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. ScienceDirect.
- Benzoxazole – Knowledge and References. Taylor & Francis.
Sources
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-(Methylthio)benzo[d]oxazole
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2-(Methylthio)benzo[d]oxazole and require guidance on its purification by recrystallization. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction to the Recrystallization of this compound
This compound is a solid at room temperature, with a reported melting point of approximately 126°C, making recrystallization an excellent method for its purification. The key to a successful recrystallization is the selection of an appropriate solvent system in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. This differential solubility allows for the separation of the desired compound from impurities.
While specific solubility data for this compound is not extensively published, based on the chemical structure and purification methods for analogous benzoxazole and benzothiazole derivatives, suitable solvent systems can be proposed. This guide will walk you through the process of solvent selection, the recrystallization procedure itself, and how to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While a definitive, universally "best" solvent can only be determined empirically, a strong starting point is a polar protic solvent like ethanol or a moderately polar solvent like ethyl acetate . For benzoxazole and related heterocyclic compounds, ethanol or a mixed solvent system of ethanol and water is often effective. A synthesis procedure for a related compound also suggests that ethyl acetate is a viable solvent for dissolving the product. We recommend performing a small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Given the relatively high melting point of this compound (126°C), this is less likely with common lower-boiling solvents. However, if it does occur, here are some solutions:
-
Increase the solvent volume: Add more hot solvent to fully dissolve the oil.
-
Use a higher boiling point solvent: This will ensure that the solvent's boiling point is well above the melting point of your compound.
-
Switch to a different solvent system: The compound may have a lower melting point in the presence of the current solvent.
-
Promote slow cooling: Rapid cooling can sometimes favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q3: I have a very low recovery of my purified compound. What are the likely causes?
A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: This is the most frequent cause. The compound will remain in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[1]
-
Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant portion of your product. Ensure your filtration apparatus is pre-heated.
-
The compound has significant solubility in the cold solvent: No recrystallization will give a 100% yield. Some loss of product is inevitable due to its residual solubility in the cold mother liquor.
-
Washing the crystals with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving your product.
Q4: My final product is not pure. What went wrong?
A4: Impurities in the final product can result from:
-
Crystallization occurring too rapidly: Fast crystal growth can trap impurities within the crystal lattice. Allow for slow cooling to promote the formation of purer crystals.
-
Incomplete removal of the mother liquor: Ensure the crystals are thoroughly dried after filtration to remove any residual solvent containing dissolved impurities.
-
Co-crystallization of impurities: If an impurity has similar solubility properties to your desired compound, it may crystallize as well. In this case, a second recrystallization or an alternative purification method like column chromatography may be necessary.
Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent. | Add more of the hot solvent in small increments until the solid dissolves. |
| The chosen solvent is inappropriate. | The compound is likely insoluble or sparingly soluble in this solvent even at high temperatures. Select a different solvent. |
| The solid is an insoluble impurity. | If a significant portion of the solid has dissolved and a small amount remains, it is likely an insoluble impurity. Perform a hot filtration to remove it. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | The solution is not saturated. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| The cooling process is too slow or not cold enough. | If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the solubility. |
Problem 3: The crystals are very small or appear as a powder.
| Possible Cause | Suggested Solution |
| The solution was cooled too quickly. | Rapid cooling leads to the formation of many small nuclei, resulting in small crystals. For larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The solution was agitated during cooling. | Avoid disturbing the solution as it cools to allow for the slow growth of larger crystals. |
Problem 4: The recrystallized product has a low melting point or a broad melting range.
| Possible Cause | Suggested Solution |
| The product is still wet with solvent. | The presence of solvent can depress the melting point. Ensure the crystals are thoroughly dried under vacuum. |
| The product is still impure. | The recrystallization may not have been sufficient to remove all impurities. A second recrystallization may be necessary, potentially with a different solvent system. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable solvent for the recrystallization of this compound.
Methodology:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature, swirling after each addition. Observe the solubility.
-
If the compound does not dissolve at room temperature after adding about 0.5 mL of solvent, gently heat the test tube in a warm water bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice-water bath.
-
Observe the formation of crystals. An ideal solvent will dissolve the compound when hot and form a good yield of crystals upon cooling.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate |
| Toluene | Soluble | Very Soluble | Poor |
| Hexane | Insoluble | Sparingly Soluble | - |
| Water | Insoluble | Insoluble | - |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Soluble | Excellent |
(Note: This is an example table; actual results will need to be determined experimentally.)
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound using a selected solvent system (e.g., 9:1 Ethanol/Water).
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely by heating the mixture on a hot plate with gentle swirling.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until a slight cloudiness persists. Then, add a few drops of hot ethanol to redissolve the precipitate. Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 9:1 ethanol/water to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point of the purified product and calculate the percent recovery.
Visualizations
Recrystallization Workflow
Caption: A decision-making diagram for troubleshooting the absence of crystal formation.
References
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- Journal of Organic Chemistry & Process Research. (2013). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
Sources
Technical Support Center: Column Chromatography for Purifying 2-(Methylthio)benzo[d]oxazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(Methylthio)benzo[d]oxazole via column chromatography. This document offers practical, field-proven insights to overcome common challenges and ensure the successful isolation of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Separation of this compound from Impurities
Symptoms:
-
Broad, overlapping peaks in the chromatogram.
-
Co-elution of the product with starting materials or byproducts, as indicated by TLC or other analytical methods.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Mobile Phase Polarity | The solvent system may not have the optimal polarity to effectively differentiate between the target compound and impurities with similar polarities. | TLC Optimization: Systematically screen various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation on the column.[1] Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. Consider trying other solvent systems such as dichloromethane/hexane.[2] |
| Column Overloading | Exceeding the binding capacity of the silica gel can lead to band broadening and poor separation. | Reduce Sample Load: As a general guideline, the mass of the crude sample should be 1-2% of the mass of the silica gel.[1] For a challenging separation, a lower loading percentage is recommended. |
| Improper Column Packing | An unevenly packed column with channels or cracks will result in a non-uniform flow of the mobile phase, leading to poor separation. | Repack the Column: Ensure the silica gel is packed as a uniform slurry and that the bed is level. Gently tap the column during packing to dislodge air bubbles. Never let the solvent level drop below the top of the silica bed.[1] |
Issue 2: Low or No Recovery of this compound
Symptoms:
-
The desired product is not detected in any of the collected fractions.
-
The final yield is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Compound Instability on Silica Gel | The slightly acidic nature of silica gel can potentially lead to the degradation of sensitive compounds. The methylthio group could be susceptible to oxidation. | Test for Stability: Before performing column chromatography, spot your compound on a TLC plate and let it sit for several hours. If a new spot appears or the original spot diminishes, your compound may be unstable on silica. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the mobile phase) or an alternative stationary phase like alumina. |
| Irreversible Adsorption | Highly polar impurities or the product itself might bind too strongly to the silica gel and fail to elute with the chosen mobile phase. | Increase Mobile Phase Polarity: If you suspect your compound is still on the column, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to elute strongly bound substances. |
| Product is Non-polar and Eluted Early | If this compound is less polar than anticipated, it may have eluted with the solvent front in the very first fractions. | Analyze Early Fractions: Always collect and analyze the initial fractions that elute from the column, even if you don't expect your product to be present. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase system for the purification of this compound on a silica gel column?
A good starting point for developing a mobile phase for silica gel chromatography is a mixture of a non-polar solvent and a slightly more polar solvent. For benzoxazole and benzothiazole derivatives, a common and effective system is a gradient of ethyl acetate in hexane or petroleum ether.[3][4] Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the concentration. The optimal ratio should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.4 for the product.[1]
Q2: How can I identify the fractions containing my purified product?
The most common method for analyzing fractions is Thin Layer Chromatography (TLC). Spot a small amount from each collected fraction onto a TLC plate, alongside a spot of your crude starting material and, if available, a pure standard of this compound. Develop the plate in the same solvent system used for the column chromatography. Fractions that show a single spot corresponding to the Rf of the pure product should be combined.
Q3: What are the likely impurities I might encounter when synthesizing this compound?
Common impurities will depend on the synthetic route. If synthesized from 2-aminophenol and a methylthio-containing precursor, you may have unreacted starting materials. Side products from competing reactions are also possible.[5] If the synthesis involves the methylation of 2-mercaptobenzoxazole, unreacted 2-mercaptobenzoxazole and over-methylated byproducts could be present.
Q4: Can I use reverse-phase chromatography to purify this compound?
Yes, reverse-phase chromatography is a viable alternative, especially if the compound shows instability on silica gel. A C18 column with a mobile phase of water and an organic solvent like acetonitrile or methanol would be a suitable starting point.[6] A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration, would likely be effective.
Experimental Protocol: A General Guideline for Column Chromatography Purification
This protocol provides a step-by-step methodology for the purification of this compound using silica gel column chromatography.
1. Preparation of the Mobile Phase and TLC Analysis:
-
Prepare a series of mobile phases with varying ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80).
-
Perform TLC analysis of the crude this compound to determine the optimal mobile phase that provides an Rf value of approximately 0.2-0.4 for the product and good separation from impurities.[1]
2. Column Packing:
-
Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom.
-
Prepare a slurry of silica gel (typically 50-100 times the mass of the crude product) in the initial, least polar mobile phase.[1]
-
Pour the slurry into the column and gently tap the sides to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Drain the solvent until the sample has fully entered the silica bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance of the sample band during the addition of the mobile phase.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions. If a gradient elution is used, start with the least polar mobile phase and gradually increase the polarity.
-
Monitor the elution of the compounds using TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A logical workflow for troubleshooting poor separation.
General Column Chromatography Workflow
Caption: A standard workflow for column chromatography.
References
- Supplemental Information. (2023). [Source not further specified]
- Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][5] Sigmatropic Rearrangement-Annulation Cascade. (n.d.). [Source not further specified]
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 9.
- Xiao, Y., Jing, B., Liu, X., Xue, H., & Liu, Y. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279–284.
- Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. (2019).
- SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. (n.d.). [Source not further specified]
- SOLUTIONS FOR CHROMATOGRAPHY AND PURIFIC
- Technical Support Center: Troubleshooting Purification of 2-(Phenylthio)
- Bałczewski, P., & Mi, M. (n.d.). Synthesis and Silica Gel Promoted Rearrangement of 5-Methylthio-3-carbo-r-butoxy-pent-3-en-2-one.
- 2-(Methylthio)benzothiazole 97 615-22-5. (n.d.). Sigma-Aldrich.
- Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2025). [Source not further specified]
- Supporting Information for Angew. Chem. Int. Ed. Z50281. (2002). Wiley-VCH.
- 2-(Methylthio)benzothiazole. (n.d.). PubChem.
- van Leerdam, J. A., Hogenboom, A. C., van der Kooi, M. M. E., de Weert, J., & Brinkman, U. A. T. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. International Journal of Mass Spectrometry, 282(1-2), 99–107.
- Borad, M. A., & Patel, H. D. (2014). Recent Advances in the Synthesis of 2-Substituted Benzothiazoles: A Review. ChemInform, 45(46).
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Rel
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). [Source not further specified]
- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid deriv
- Mohammadi Ziarani, G., et al. (2025). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. [Source not further specified]
- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). PMC - PubMed Central.
Sources
"preventing decomposition of 2-(Methylthio)benzo[d]oxazole during synthesis"
Welcome to the technical support center for the synthesis of 2-(Methylthio)benzo[d]oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and prevent the decomposition of this important synthetic building block.
I. Understanding the Critical Parameters in this compound Synthesis
The synthesis of this compound, a versatile intermediate in medicinal chemistry and materials science, typically involves the S-methylation of 2-mercaptobenzoxazole.[1] While seemingly straightforward, this reaction is prone to specific challenges that can lead to product decomposition and the formation of undesirable side products. The stability of the benzoxazole ring and the reactivity of the thiol group are central to a successful synthesis. Key challenges include preventing hydrolysis of the benzoxazole ring, avoiding competitive N-methylation, and minimizing oxidation of the methylthio group.
This guide provides a systematic approach to troubleshooting these issues, ensuring a high yield and purity of your target compound.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete reaction: Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Decomposition of the product: this compound can be susceptible to hydrolysis, especially during workup.
-
Formation of side products: The most common side product is the N-methylated isomer, 3-methyl-benzo[d]oxazole-2(3H)-thione.
Q2: I am observing an impurity with a similar mass to my product. What could it be?
A2: The most probable impurity with a similar mass is the N-methylated isomer, 3-methyl-benzo[d]oxazole-2(3H)-thione. This arises from the ambident nucleophilic nature of the 2-mercaptobenzoxazole anion. Spectroscopic methods like NMR are crucial for distinguishing between the S- and N-methylated products.
Q3: How can I tell the difference between the S-methylated and N-methylated products using NMR?
A3: The chemical shift of the methyl group protons in ¹H NMR is a key indicator. For the desired S-methylated product, this compound, the methyl protons typically appear as a singlet at a lower chemical shift. In contrast, the N-methyl protons of 3-methyl-benzo[d]oxazole-2(3H)-thione will resonate at a higher chemical shift. For a definitive assignment, comparison with literature data or characterization of an authentic sample of the N-methylated isomer is recommended.
Q4: My final product is a brownish oil, but I expected a solid. What does this indicate?
A4: While some sources describe the product as a brown oil, the presence of impurities can also prevent crystallization.[1] It is advisable to purify the product using column chromatography to remove colored impurities and unreacted starting materials, which may then allow for crystallization.
III. Troubleshooting Guide: From Reaction Setup to Purified Product
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Conversion of Starting Material
Symptom: TLC or HPLC analysis shows a significant amount of unreacted 2-mercaptobenzoxazole.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Base | Ensure at least one equivalent of a suitable base (e.g., sodium methoxide, potassium carbonate) is used. | The base is required to deprotonate the thiol of 2-mercaptobenzoxazole, forming the thiolate anion which is the active nucleophile for the methylation reaction. |
| Inactive Methylating Agent | Use fresh, high-purity methyl iodide or another suitable methylating agent. | Methyl iodide can degrade over time, leading to lower reactivity. |
| Low Reaction Temperature | If using a weaker base like potassium carbonate, consider gently heating the reaction mixture (e.g., to 40-50 °C). | Increased temperature can enhance the rate of reaction, especially when using less reactive bases or solvents.[1] |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF or acetonitrile when using bases like potassium carbonate. | These solvents effectively dissolve the reactants and facilitate the SN2 reaction. |
Issue 2: Formation of the N-Methylated Side Product
Symptom: NMR or HPLC analysis indicates the presence of 3-methyl-benzo[d]oxazole-2(3H)-thione.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Reaction Conditions Favoring N-Alkylation | Employ a polar protic solvent like methanol with a strong base like sodium methoxide. | The thiolate anion is a softer nucleophile than the nitrogen anion. According to Hard-Soft Acid-Base (HSAB) theory, softer nucleophiles preferentially react with softer electrophiles (like the methyl group of methyl iodide) in polar protic solvents. |
| Choice of Base and Solvent Combination | Avoid using strong, sterically hindered bases in aprotic solvents, which can favor N-alkylation. | The combination of a strong base and a polar aprotic solvent can increase the nucleophilicity of the nitrogen atom. |
Issue 3: Product Decomposition (Hydrolysis)
Symptom: Appearance of a new spot on TLC or a new peak in HPLC, potentially corresponding to 2-hydroxybenzoxazole or N-(2-hydroxyphenyl)formamide. The product may also have a pungent odor.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Acidic or Basic Aqueous Workup | Perform the aqueous workup under neutral or mildly basic conditions. Avoid prolonged exposure to strong acids or bases. | The benzoxazole ring is susceptible to both acid and base-catalyzed hydrolysis, leading to ring-opening. |
| Presence of Water During Reaction | Use anhydrous solvents and reagents. | Water can facilitate the hydrolysis of the product, especially at elevated temperatures. |
| High Temperatures During Purification | Avoid excessive heat during solvent evaporation (rotary evaporation). | The product may be thermally labile, and high temperatures can promote decomposition. |
Issue 4: Potential Oxidation of the Methylthio Group
Symptom: Mass spectrometry analysis shows peaks corresponding to the mass of the sulfoxide or sulfone derivatives of the product.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Exposure to Oxidizing Agents | Ensure that no oxidizing agents are inadvertently introduced during the reaction or workup. | The sulfide group is susceptible to oxidation to a sulfoxide and then a sulfone. While not a common issue with methyl iodide, it's a possibility if other reactive species are present. |
| Prolonged Exposure to Air at Elevated Temperatures | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. | Atmospheric oxygen can act as an oxidant, especially at higher temperatures over extended periods. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the synthesis of this compound.
IV. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound, along with analytical methods for monitoring the reaction and assessing product purity.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
2-Mercaptobenzoxazole
-
Sodium methoxide solution (or sodium metal and anhydrous methanol)
-
Methyl iodide
-
Anhydrous methanol
-
Chloroform
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully add sodium metal to anhydrous methanol under an inert atmosphere.
-
To the stirred sodium methoxide solution, slowly add 2-mercaptobenzoxazole at room temperature.
-
After the 2-mercaptobenzoxazole has dissolved, add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
Allow the reaction to cool to room temperature and stir overnight.
-
Remove the methanol by rotary evaporation under reduced pressure.
-
Triturate the solid residue with ice-cold water and collect the insoluble material by filtration.
-
Dissolve the collected solid in chloroform and dry the solution over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Analytical Monitoring
A. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point. Adjust the polarity as needed for optimal separation.
-
Visualization: UV light (254 nm). The product and starting material should be UV active.
B. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or phosphoric acid is a common choice for separating benzoxazole derivatives.[4]
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 280 nm).
-
Expected Elution Order: Typically, the less polar this compound will have a longer retention time than the more polar 2-mercaptobenzoxazole. The N-methylated isomer may have a similar retention time to the S-methylated product, and a well-optimized method may be required for baseline separation.
V. Data Interpretation
A summary of expected analytical data is provided below to aid in the identification and purity assessment of this compound.
| Compound | ¹H NMR (δ ppm, CDCl₃) | TLC (Rf in 8:2 Hexane:EtOAc) | Notes |
| 2-Mercaptobenzoxazole (Starting Material) | Aromatic protons, broad SH proton | Lower Rf | More polar than the product. |
| This compound (Product) | Aromatic protons, singlet for -SCH₃ | Higher Rf | Less polar than the starting material. |
| 3-Methyl-benzo[d]oxazole-2(3H)-thione (Side Product) | Aromatic protons, singlet for -NCH₃ | Similar Rf to product | The -NCH₃ singlet will be at a different chemical shift than the -SCH₃ singlet. |
VI. References
-
Hussain, M. I., & Kumar, V. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(10), 1448-1461.
-
SIELC Technologies. (n.d.). Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2013). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1208–1213.
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 2-Methylbenzoxazole Synthesis. BenchChem.
-
BenchChem. (2025). A Comparative Guide to Validated HPLC and Other Analytical Methods for the Quantification of 2-Methylbenzoxazole. BenchChem.
-
PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. Retrieved from [Link]
-
Supporting Information for a relevant article. (n.d.). (Please note: A specific reference for the supporting information was not available in the provided search results, but TLC is a standard technique for monitoring such reactions).
Sources
Technical Support Center: Alternative Synthetic Routes for 2-(Methylthio)benzo[d]oxazole
Welcome to the technical support center for the synthesis of 2-(Methylthio)benzo[d]oxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into various synthetic methodologies. We will explore both the classical and alternative routes, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure your experimental success.
Core Concepts and Strategic Overview
This compound is a key heterocyclic scaffold with significant applications in medicinal chemistry. The synthesis of this compound and its derivatives is a topic of continuous interest. The most direct and traditional approach involves the S-alkylation of benzoxazole-2-thione. However, challenges in handling reagents, reaction conditions, and the desire for more environmentally friendly and efficient processes have led to the development of several alternative routes. This guide will dissect these methods, providing a clear rationale for procedural choices and troubleshooting strategies.
Visualization of Synthetic Pathways
Caption: Overview of synthetic strategies for this compound.
Classical Synthesis: A Two-Step Approach
The most established method for synthesizing this compound proceeds through the formation of benzoxazole-2-thione from 2-aminophenol, followed by S-methylation.
Step 1: Synthesis of Benzoxazole-2-thione
This precursor is synthesized by reacting 2-aminophenol with carbon disulfide in the presence of a base.
Experimental Protocol
-
Reaction Setup: To a stirred mixture of 2-aminophenol (10 mmol) and powdered anhydrous potassium carbonate (5 mmol) in dry ethanol, slowly add carbon disulfide (20 mmol) at room temperature.
-
Reaction Progression: After the addition is complete, heat the solution to 50°C and stir for 2 hours.
-
Oxidative Cyclization: Add 30% hydrogen peroxide (15 mmol) dropwise over 1 hour. The appearance and subsequent fading of a yellow-brown color indicate the reaction's progress.
-
Work-up: After the addition is complete, filter off any insoluble materials. Dilute the filtrate with ethyl acetate (70 mL), wash with water (3 x 15 mL) and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude benzoxazole-2-thione, which can be further purified by recrystallization.
Step 2: S-Methylation of Benzoxazole-2-thione
The final product is obtained by the alkylation of the thiol group with methyl iodide.[1]
Experimental Protocol
-
Reaction Setup: Slowly add benzoxazole-2-thione (4.0 mmol) to a solution of sodium methoxide, prepared by adding sodium (1.0 g) to anhydrous methanol (150 ml), with stirring.
-
Alkylation: Add methyl iodide (5 ml) to the mixture and stir at 50° C for 3 hours.
-
Overnight Reaction: Allow the reaction mixture to stand overnight at room temperature.
-
Work-up: Remove the methanol by distillation under reduced pressure. Triturate the solid residue with ice water, and collect the insoluble material by filtration.
-
Purification: Dissolve the solid in chloroform, dry over anhydrous magnesium sulfate, and remove the solvent to yield 2-(methylthio)benzoxazole as a brown oil.[1]
Alternative Synthetic Routes to the Benzoxazole Core
Numerous alternative methods focus on the initial construction of the benzoxazole ring, which can then potentially be functionalized to introduce the methylthio group. These routes often offer milder conditions, higher yields, and the use of less hazardous reagents.[2]
One-Pot Synthesis from 2-Aminophenol and Carboxylic Acids
A convenient one-pot synthesis can be achieved by reacting 2-aminophenol with carboxylic acids in the presence of a catalyst like methanesulfonic acid.[3] While this method is typically used for 2-alkyl or 2-aryl benzoxazoles, the use of a thiomethyl-containing carboxylic acid could provide a direct route.
Condensation with Aldehydes
The condensation of 2-aminophenol with aldehydes is a widely used method for synthesizing 2-substituted benzoxazoles.[4][5] Various catalysts, including samarium triflate in an aqueous medium, have been employed to promote this reaction under mild conditions.[5]
Green Synthetic Approaches
Recent research has focused on developing more environmentally friendly methods. One such approach utilizes an imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles as a catalyst for the reaction of 2-aminophenol with aldehydes under solvent-free sonication.[4] This method offers a rapid reaction time and high yields.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield in Benzoxazole-2-thione Synthesis | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. The quality of reagents, especially carbon disulfide, is crucial. |
| Low Yield in S-Methylation | Incomplete deprotonation of the thione; degradation of methyl iodide. | Use a strong, non-nucleophilic base. Ensure the reaction is protected from light to prevent methyl iodide degradation. Consider using a different methylating agent like dimethyl sulfate. |
| Purification Challenges | Co-elution of starting materials or byproducts with the desired product.[6] | If column chromatography is ineffective due to similar polarities, consider recrystallization from a different solvent system or preparative thin-layer chromatography (TLC).[6] |
| Incomplete Cyclization | The intermediate Schiff base may not fully cyclize to form the benzoxazole ring.[6] | The choice of catalyst and reaction conditions is critical. For aldehyde condensations, a stronger acid catalyst or higher temperatures might be necessary to drive the cyclization to completion. |
| Formation of Side Products | Self-condensation of starting materials, especially aldehydes, can occur.[6] | Adjusting the reaction temperature or the rate of addition of reagents can minimize self-condensation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when working with carbon disulfide and methyl iodide?
A1: Both carbon disulfide and methyl iodide are toxic and should be handled in a well-ventilated fume hood. Carbon disulfide is also highly flammable. Methyl iodide is a known carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q2: Can other alkylating agents be used in place of methyl iodide for the S-alkylation step?
A2: Yes, other alkylating agents such as dimethyl sulfate or methyl tosylate can be used. The choice of alkylating agent may require optimization of the reaction conditions, particularly the base and solvent.
Q3: My reaction to form benzoxazole-2-thione is not proceeding to completion. What should I check?
A3: Ensure that your reagents are pure and the reaction is carried out under anhydrous conditions, as moisture can interfere with the reaction. The choice of base and its stoichiometry are also critical. An excess of a strong base might be required to drive the reaction forward.
Q4: I am observing multiple spots on my TLC after the S-methylation reaction. What could they be?
A4: Besides your desired product and unreacted starting material, you might be observing byproducts from N-alkylation or dialkylation, although S-alkylation is generally favored for benzoxazole-2-thione. Optimizing the stoichiometry of the base and alkylating agent can help minimize these side reactions.
Q5: Are there any metal-free catalytic systems for the synthesis of the benzoxazole core?
A5: Yes, several metal-free approaches have been developed. For instance, imidazolium chloride has been used as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives.[7]
Visualization of Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low yield issues.
References
- Singh, P., & Singh, J. (2007). Synthesis of benzoxazole-2-ones, benzothiazole-2-ones and their 2-thione derivatives: Efficient conversion. Indian Journal of Chemistry - Section B, 46(10), 1667–1670. Link
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Research Journal of Pharmacy and Technology. Link
- PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. (2019). Semantic Scholar. Link
- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881. Link
- Nguyen, T. T. T., Nguyen, T. V., & Le, T. N. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1). Link
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. (n.d.).
- Yadav, P., & Singh, R. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25337–25366. Link
- Yuan, G., Li, Y., Zhang, J., & Zhang, J. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Link
- One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals. Link
- Stewart, G. W., Baxter, C. A., Cleator, E., & Sheen, F. J. (2009). A mild and efficient one-pot synthesis of 2-aminated benzoxazoles and benzothiazoles. The Journal of Organic Chemistry, 74(8), 3229–3231. Link
- One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. (2023). MDPI. Link
- synthesis of 2-substituted-benzoxazoles a. (n.d.).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Link
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). E-Journal of Chemistry. Link
- Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. (2008). PubMed. Link
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
- Troubleshooting guide for the synthesis of benzothiazole deriv
- Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. (2017).
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Link
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022).
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Link
- 2-(Methylthio)benzothiazole 97 615-22-5. (n.d.). Sigma-Aldrich. Link
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023).
- Reactions of carbon disulfide with a primary amine and decomposition... (n.d.).
- Metal-free direct annulation of 2-aminophenols and 2-aminothiophenols with unactivated amides through transamidation: Access to polysubstituted benzoxazole and benzothiazole derivatives. (n.d.).
- II.
- 2-(METHYLTHIO)BENZOXAZOLE AldrichCPR. (n.d.). Sigma-Aldrich. Link
- ChemInform Abstract: Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Broensted Acid and Copper Iodide. (n.d.).
- Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. (n.d.). Benchchem. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Methylthio)benzo[d]oxazole
Welcome to the technical support center for 2-(Methylthio)benzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. The following information has been synthesized from safety data sheets of structurally similar compounds, established laboratory safety protocols, and general chemical principles to provide a comprehensive resource in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Quick Reference Data
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | Inferred from name |
| CAS Number | 13673-62-6 | |
| Purity | >98.0% (GC) | |
| Appearance | Likely a solid or liquid | Based on related compounds |
| Storage Temperature | 2 - 8 °C is recommended for similar compounds | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What are the recommended storage conditions for this compound?
Store this compound in a cool, dry, and dark place.[2] A storage temperature of 2-8°C is recommended for the analogous compound 2-(Methylthio)benzothiazole and is a prudent measure for this chemical as well.[1] Keep the container tightly closed and store away from incompatible materials such as oxidizing agents.[2]
Q3: My sample of an oxazole-containing compound has discolored over time. Is it still usable?
Some oxazole derivatives are known to discolor over time, especially when exposed to light and stored at room temperature.[5] This discoloration may not always affect reactivity.[5] However, for sensitive applications, it is recommended to use a fresh sample or purify the discolored material. To minimize discoloration, always store the compound in a dark, cool environment.
Q4: I've noticed a strong, unpleasant odor. What should I do?
The methylthio (-SCH₃) group can impart a strong, unpleasant odor, characteristic of many thiol and thioether compounds.[6] All work with this compound should be conducted in a well-ventilated chemical fume hood. Ensure your experimental setup includes measures to trap volatile organic compounds. If a strong odor is detected outside the fume hood, it may indicate a spill or improper containment. Evacuate the immediate area if necessary and follow your institution's protocols for chemical spills.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Reaction Outcome or Low Yield | Degradation of the starting material. | Confirm the purity of your this compound, especially if it has been stored for an extended period or has discolored. Consider purification if necessary. Some oxazole derivatives can have limited stability under certain conditions, such as acidic or basic environments.[7] |
| Difficulty Dissolving the Compound | Inappropriate solvent choice. | While specific solubility data is limited, oxazole itself is miscible with alcohol and ether, and slightly miscible with water.[8] For derivatives like this compound, consider a range of common organic solvents, starting with those used in similar reactions. |
| Contamination of Adjacent Workspaces with Odor | Improper handling or containment of the compound. | Always handle this compound in a certified chemical fume hood. Use sealed containers for transport and storage. After use, decontaminate glassware and equipment by soaking in a bleach solution.[6][9] |
Experimental Protocols
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[2][3]
-
Ventilation: All handling of this compound, including weighing and transfers, must be performed in a certified chemical fume hood.
-
Transfers: When transferring the compound, use techniques that minimize the generation of dust or aerosols. For liquid transfers, use a syringe or cannula.
-
Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand. Place the contaminated material in a sealed container for hazardous waste disposal.[6] For larger spills, follow your institution's emergency procedures.
-
Waste Disposal: Dispose of all waste containing this compound in a designated hazardous waste container. Label the container clearly.[9]
Glassware Decontamination Protocol
Due to the potential for strong odors from the methylthio group, it is crucial to decontaminate all glassware and equipment that has come into contact with the compound.
-
Initial Rinse: In the fume hood, rinse the glassware with a suitable organic solvent to remove the bulk of the residual compound.
-
Bleach Bath: Immerse the glassware in a freshly prepared bleach solution. Allow it to soak for at least 12-24 hours.[9] This will help oxidize the sulfur-containing compounds, reducing their odor.
-
Final Cleaning: After the bleach soak, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory cleaning procedures.
Visual Workflows
Caption: Safe Handling Workflow for this compound.
Caption: Troubleshooting Experimental Issues.
References
- A Practical Synthesis of 1,3-Oxazole. (2021). ResearchGate.
- Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc). (n.d.). Cole-Parmer.
- How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2015). National Institutes of Health.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). ResearchGate.
- Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
- 2-(Methylthio)benzothiazole, 97%. (n.d.). SLS Ireland.
- Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry.
- Handling thiols in the lab. (2013). Reddit.
- 2-(Methylthio)benzothiazole. (n.d.). PubChem.
- 2-(Thiocyanomethylthio)benzothiazole. (n.d.). PubChem.
- Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. (2005). PubMed.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazole | 288-42-6 [chemicalbook.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Analytical Characterization of 2-(Methylthio)benzo[d]oxazole
Welcome to the technical support center for the analytical characterization of 2-(Methylthio)benzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum of this compound shows unexpected peaks or incorrect integrations. What are the possible causes and how can I resolve this?
Answer:
Deviations in the ¹H NMR spectrum of this compound can arise from several factors, including sample degradation, residual solvents, or incorrect spectral interpretation. Here is a systematic approach to troubleshoot these issues:
1. Assess Sample Purity and Stability:
-
Oxidation: The methylthio group (-SCH₃) is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.[1][2] This is a common issue if the sample has been stored for an extended period or exposed to oxidizing agents.
-
Troubleshooting:
-
Look for new signals in the downfield region of your spectrum. The protons of the methyl group in the sulfoxide and sulfone will be shifted downfield from the parent methylthio group.
-
Confirm the presence of these species by LC-MS analysis.
-
To prevent oxidation, store the compound under an inert atmosphere (nitrogen or argon) at low temperatures.
-
-
-
Hydrolysis: The benzoxazole ring can undergo hydrolysis, particularly under acidic conditions, to yield 2-acetamidophenol.[3][4]
-
Troubleshooting:
-
Check for the appearance of new aromatic signals and a characteristic amide N-H proton signal.
-
Ensure that your NMR solvent is neutral and dry. If you suspect acid-catalyzed hydrolysis, consider using a deuterated solvent with a small amount of a non-nucleophilic base, such as pyridine-d₅, to neutralize any trace acidity.
-
-
2. Identify Residual Solvents:
-
Common Solvents: Residual solvents from synthesis and purification (e.g., dichloromethane, ethyl acetate, hexane) are a frequent source of extraneous peaks.
-
Troubleshooting:
-
Compare the chemical shifts of the unknown peaks with a standard table of residual solvent peaks in your deuterated solvent.
-
If residual solvents are present, repurify your sample, for instance, by recrystallization or chromatography.
-
-
3. Verify Structural Integrity:
-
Expected ¹H NMR Data: The aromatic protons of the benzoxazole ring typically appear between δ 7.0 and 7.8 ppm, and the methylthio protons will be a sharp singlet further upfield.[5]
-
¹³C NMR and 2D NMR: For unambiguous assignment, acquiring a ¹³C NMR and 2D NMR spectra (e.g., HSQC, HMBC) is highly recommended.[6] This will help confirm the connectivity of your molecule and differentiate between isomers or degradation products. The expected ¹³C chemical shifts for the benzoxazole core are well-documented.[5]
Workflow for NMR Troubleshooting:
Caption: Troubleshooting workflow for unexpected NMR signals.
High-Performance Liquid Chromatography (HPLC)
Question: I am observing poor peak shape, multiple peaks, or inconsistent retention times in the HPLC analysis of this compound. How can I optimize my method?
Answer:
Chromatographic issues with this compound can often be resolved by systematically evaluating and optimizing your HPLC method parameters.
1. Method Development Starting Point:
-
A good starting point for method development is a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier.[7] For MS compatibility, formic acid is preferred over phosphoric acid.[7]
| Parameter | Recommended Starting Condition |
| Column | C18, 2.7-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
2. Troubleshooting Common HPLC Issues:
-
Poor Peak Shape (Tailing or Fronting):
-
Cause: Peak tailing can be caused by secondary interactions between the basic nitrogen of the benzoxazole ring and acidic silanols on the silica support of the column.
-
Solution:
-
Use a column with end-capping or a base-deactivated stationary phase.
-
Ensure your mobile phase has a sufficient concentration of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to protonate the analyte and minimize these interactions.
-
-
-
Multiple Peaks:
-
Cause: The presence of multiple peaks could indicate impurities from the synthesis, degradation products (sulfoxide, sulfone, hydrolysis product), or isomers.
-
Solution:
-
Use a diode array detector (DAD) to check the UV-Vis spectrum across each peak. Impurities will likely have different spectra.
-
Couple your HPLC to a mass spectrometer (LC-MS) to identify the mass of each component. The sulfoxide will have a mass of +16 Da and the sulfone +32 Da compared to the parent compound.
-
-
-
Inconsistent Retention Times:
-
Cause: Fluctuations in mobile phase composition, column temperature, or column equilibration can lead to shifting retention times.
-
Solution:
-
Ensure your mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a consistent temperature.
-
Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
-
HPLC Troubleshooting Workflow:
Caption: Workflow for troubleshooting common HPLC issues.
Mass Spectrometry (MS)
Question: I am having difficulty interpreting the mass spectrum of this compound. What are the expected fragmentation patterns?
Answer:
-
Molecular Ion: The molecular ion peak ([M]⁺˙ or [M+H]⁺) should be readily observable.
-
Expected Fragmentation:
-
Loss of the Methyl Radical: A common fragmentation for methylthio compounds is the loss of the methyl radical (•CH₃) to give a stable fragment.
-
Cleavage of the Benzoxazole Ring: The benzoxazole ring can undergo characteristic fragmentation, often involving the loss of CO or other small neutral molecules.
-
Rearrangements: Thioether-containing compounds can undergo rearrangements upon ionization, leading to unique fragment ions.
-
Troubleshooting Unexpected Mass Spectra:
-
Unexpected Masses: If you observe masses that do not correspond to the expected fragments, consider the presence of:
-
Adducts: In electrospray ionization (ESI), adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are common.
-
Degradation Products: As mentioned, the oxidized (sulfoxide, sulfone) and hydrolyzed forms of the molecule will have different masses.
-
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of your parent ion and its fragments, HRMS is an invaluable tool.
Predicted Degradation Pathways:
Caption: Potential degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of this compound?
A1: this compound is typically a solid at room temperature. It is susceptible to oxidation of the methylthio group, especially upon prolonged exposure to air.[1][2] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and at a reduced temperature (e.g., 4°C).
Q2: Are there any specific safety precautions I should take when handling this compound?
A2: As with any chemical, you should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Q3: Can I use 2D NMR to help with the characterization of this compound?
A3: Absolutely. 2D NMR techniques such as COSY, HSQC, and HMBC are highly recommended for the unambiguous assignment of all proton and carbon signals, especially for confirming the substitution pattern on the benzoxazole ring.[6]
Q4: What are the key differences in the analytical data between this compound and its potential oxidized byproducts?
A4: The key differences will be observed in both mass spectrometry and NMR:
-
Mass Spectrometry: The sulfoxide will have a molecular weight that is 16 atomic mass units (amu) higher than the parent compound, and the sulfone will be 32 amu higher.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shift of the methyl protons will move downfield upon oxidation. In the ¹³C NMR spectrum, the chemical shift of the methyl carbon will also be affected.
Q5: Where can I find reliable reference spectra for this compound?
A5: While a comprehensive set of reference spectra may not be readily available in a single public repository, you can find experimental data in the scientific literature and in chemical supplier catalogs.[8] It is always best practice to fully characterize your own sample and use literature data as a guide.
References
- SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. [Link]
- SpectraBase. 2-Methylthiobenzoxazole - Optional[13C NMR] - Chemical Shifts. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. [Link]
- MDPI. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. [Link]
- ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[9]). [Link]
- ProQuest. A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH A THESIS SUBMITTED TO THE FACULTY. [Link]
- Indian Academy of Sciences. Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)
- MDPI.
- PubChem. 2-(Methylthio)benzothiazole. [Link]
- PubMed Central. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
- ResearchGate. The MS and MS 2 spectra (a, b)
- Mass Spectrometry: A Textbook, 3rd Edition.
- ResearchGate. Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole... [Link]
- Acta Poloniae Pharmaceutica.
- PMC.
- Der Pharma Chemica.
- MDPI. DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. [Link]
- PubMed.
- Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]
- Semantic Scholar.
- MDPI.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Validation & Comparative
A Comparative Analysis for the Bench Scientist: 2-(Methylthio)benzo[d]oxazole vs. 2-(Methylthio)benzothiazole
In the landscape of heterocyclic chemistry, benzoxazoles and benzothiazoles represent two preeminent scaffolds, foundational to advancements in medicinal chemistry, material science, and agrochemicals.[1][2][3][4] Their derivatives are prized for a spectrum of biological activities and versatile chemical properties. This guide provides a detailed, side-by-side comparison of two closely related analogues: 2-(Methylthio)benzo[d]oxazole and 2-(Methylthio)benzothiazole. Our focus is to dissect their structural nuances, synthetic pathways, chemical reactivity, and functional applications, supported by experimental data to inform your research and development endeavors.
Molecular Structure and Physicochemical Properties: A Tale of Two Heteroatoms
The core difference between these two molecules lies in the heteroatom at position 1 of the five-membered ring: oxygen in the benzoxazole and sulfur in the benzothiazole. This seemingly subtle substitution has significant implications for the electronic and steric properties of the entire molecule.
The benzothiazole ring, containing a benzene ring fused to a thiazole ring, is a key structural motif in various organic compounds.[5] Conversely, benzoxazoles feature a benzene ring fused to an oxazole ring. The methylthio (-SCH3) group at position 2 is a common feature for both, contributing to their unique reactivity.[6]
Below is a summary of their fundamental physicochemical properties:
| Property | This compound | 2-(Methylthio)benzothiazole |
| CAS Number | 13673-62-6[7] | 615-22-5[8][9] |
| Molecular Formula | C₈H₇NOS[7] | C₈H₇NS₂[6][8][9] |
| Molecular Weight | 165.21 g/mol [7] | 181.28 g/mol [9][10] |
| Appearance | Light yellow to orange clear liquid[7] | White to light yellow crystalline powder[8][11] |
| Melting Point | 126 °C[7] | 44-48 °C[8] |
| Boiling Point | 122 °C / 8 mmHg[7] | 177 °C / 22 mmHg[8] |
| λmax | 278 nm (in MeOH)[7] | Not explicitly found |
The higher molecular weight of the benzothiazole derivative is a direct consequence of substituting oxygen with the heavier sulfur atom. The significant difference in melting points suggests distinct crystal packing and intermolecular forces, with the benzoxazole analogue having a much higher melting point.
Visualizing the Core Structures
To better appreciate the structural differences, the following diagrams illustrate the skeletal formulas of both compounds.
Caption: Chemical structures of the two compared molecules.
Synthesis Protocols: Divergent Pathways from Common Principles
The synthesis of these compounds generally relies on the cyclization of a substituted benzene ring with a suitable reagent to form the heterocyclic system. The choice of the starting material is dictated by the desired heteroatom.
A common route to this compound involves the S-methylation of 2-mercaptobenzoxazole. This precursor is typically synthesized from 2-aminophenol.
Experimental Protocol:
-
Formation of the Sodium Salt: 2-Mercaptobenzoxazole (0.04 mole) is added to a solution of sodium methoxide, prepared by dissolving sodium (1.0 g) in anhydrous methanol (150 ml).[12]
-
S-Methylation: Methyl iodide (5 ml) is added to the solution.[12]
-
Reaction Conditions: The mixture is stirred at 50°C for 3 hours and then left to stand overnight at room temperature.[12]
-
Work-up: The methanol is removed under reduced pressure. The resulting solid is triturated with ice water, and the insoluble material is collected by filtration.[12]
-
Purification: The crude product is dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product as a brown oil.[12]
Caption: Workflow for the synthesis of this compound.
The synthesis of 2-(methylthio)benzothiazole often starts with 2-aminothiophenol, highlighting the parallel synthetic logic to its benzoxazole counterpart.[11][13] A general and efficient method involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.[11][14]
General Experimental Protocol for 2-Substituted Benzothiazoles:
-
Reactant Mixture: Equimolar amounts of o-aminothiophenol and a suitable carboxylic acid (or its derivative) are combined in a reaction vessel.[11]
-
Reaction Conditions: The mixture is heated, often at elevated temperatures, sometimes in the presence of a catalyst.[11][13] For instance, heating at 150°C for 30 minutes without a solvent or catalyst has been reported to give high conversion rates.[11]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).[11]
-
Isolation and Purification: Upon completion, the product is isolated and purified, typically through recrystallization or column chromatography.[11]
Comparative Reactivity and Chemical Properties
The difference in electronegativity and atomic size between oxygen and sulfur influences the aromaticity and reactivity of the heterocyclic ring. The sulfur atom in the benzothiazole ring is generally considered to be more polarizable and a better nucleophile than the oxygen in the benzoxazole ring. This can lead to differences in how these molecules interact with electrophiles and their overall stability.
A theoretical study on benzothiazole and its derivatives, including 2-(methylthio)benzothiazole, suggests that substitution at the 2-position significantly affects the electronic structure and reactivity of the molecule.[15] The 2-SCH3 derivative was found to have the smallest HOMO-LUMO energy gap among the studied derivatives, indicating it is the most reactive and least stable.[15] While a direct comparative theoretical study with the benzoxazole analogue was not found, it is reasonable to infer that the benzoxazole ring, being more electron-rich due to the oxygen atom, might exhibit different reactivity patterns.
Applications and Biological Activity: A Divergence in Focus
While both molecules are valuable chemical intermediates, their documented applications show a distinct divergence, with the benzothiazole derivative being more extensively studied for its biological and industrial applications.
This compound has a well-established profile in several industrial and research sectors:
-
Agrochemicals: It serves as a fungicide and is a key intermediate in the synthesis of other agrochemicals.[8] It is also a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole.
-
Material Science: It is used as a vulcanization accelerator in the rubber industry and a processing aid in plastics, enhancing the durability and performance of the final products.[6][8]
-
Corrosion Inhibition: It is used in formulations to prevent metal corrosion.[8]
-
Pharmaceutical Research: It has been explored for potential biological activities, including anti-cancer research.[8] Recent studies in zebrafish models have shown that it can induce cardiovascular toxicity by upregulating the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), which in turn activates the apoptotic pathway.[11]
-
Analytical Chemistry: It is employed as a reagent for the trace detection of polar 1H-benzotriazoles and benzothiazoles in water.[9]
The applications of this compound are less extensively documented in the readily available literature. It is primarily recognized as a heterocyclic building block in organic synthesis.[16][17] The benzoxazole scaffold itself is of great interest in medicinal chemistry due to its presence in a wide range of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][18] It is plausible that this compound serves as a precursor for more complex molecules with potential therapeutic applications.
Spectroscopic and Analytical Characterization
The structural differences between the two compounds are reflected in their spectroscopic data.
| Spectroscopic Data | This compound | 2-(Methylthio)benzothiazole |
| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 165 | Molecular Ion (M+) at m/z 181[19] |
| UV-Vis Spectroscopy | λmax at 278 nm (in MeOH)[7] | Data not readily available |
| Nuclear Magnetic Resonance (NMR) | Data not readily available | 15N NMR data mentioned in literature[19] |
The mass spectra will clearly distinguish the two compounds based on their different molecular weights. Further fragmentation patterns would also differ due to the presence of either an oxygen or a sulfur atom in the heterocyclic ring.
Concluding Remarks for the Practicing Scientist
The choice between this compound and 2-(Methylthio)benzothiazole will be dictated by the specific research goals.
-
For applications requiring a robust, versatile compound with established industrial uses, particularly in agrochemicals and material science, 2-(Methylthio)benzothiazole is the clear choice. Its biological activity is also more extensively characterized, providing a better-understood starting point for medicinal chemistry programs, albeit with noted toxicity concerns.
-
For synthetic programs focused on the development of novel benzoxazole-based therapeutics or materials, this compound serves as a valuable and reactive intermediate. The higher reactivity of the benzoxazole ring system may offer unique synthetic opportunities.
Ultimately, the substitution of oxygen for sulfur creates two distinct molecules with unique physicochemical properties, synthetic routes, and application profiles. This guide aims to provide the foundational knowledge necessary for researchers to make informed decisions in their experimental designs.
References
- FooDB. Showing Compound 2-(Methylthio)benzothiazole (FDB011171). [Link]
- PrepChem.com. Synthesis of (a) 2-(Methylthio)benzoxazole. [Link]
- PubChem. 2-(Methylthio)benzothiazole. [Link]
- The Good Scents Company. 2-(methyl thio) benzothiazole. [Link]
- Taylor & Francis Online. A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. [Link]
- mzCloud. 2 Methyl S benzothiazole. [Link]
- SpectraBase. 2-(Methylthio)benzothiazole - Optional[MS (GC)] - Spectrum. [Link]
- Scirp.org. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. [Link]
- ACS Publications. Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). [Link]
- Google Patents.
- Organic Chemistry Portal. Benzothiazole synthesis. [Link]
- MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
- OUCI. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
- Indian Academy of Sciences. Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. [Link]
- ResearchGate. Design, Synthesis and Biological Evaluation of Benzimidazole/Benzothiazole and Benzoxazole Derivatives as Cyclooxygenase Inhibitors. [Link]
- ResearchGate. Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents. [Link]
Sources
- 1. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals [ouci.dntb.gov.ua]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]
- 6. CAS 615-22-5: 2-(Methylthio)benzothiazole | CymitQuimica [cymitquimica.com]
- 7. 2-Methylthio Benzoxazole CAS#: 13673-62-6 [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Benzothiazole synthesis [organic-chemistry.org]
- 15. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 16. 2-(Methylthio)benzoxazole | 13673-62-6 | TCI AMERICA [tcichemicals.com]
- 17. 1806343-44-1|this compound-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(Methylthio)benzo[d]oxazole and Other Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 2-(Methylthio)benzo[d]oxazole against other benzoxazole derivatives, drawing upon experimental data to illuminate structure-activity relationships and guide future drug discovery efforts.
The Benzoxazole Core: A Privileged Scaffold in Drug Discovery
Benzoxazoles, heterocyclic compounds featuring a fusion of benzene and oxazole rings, are of significant interest due to their diverse biological activities. These activities, which include anticancer, antimicrobial, and anti-inflammatory properties, are profoundly influenced by the nature and position of substituents on the benzoxazole core.[1][2][3] The 2-position, in particular, has been a focal point for chemical modification to modulate potency and selectivity.
This compound: A Focus on Thioether Linkages
While extensive research exists for 2-aryl and 2-amino substituted benzoxazoles, the exploration of 2-alkylthio derivatives like this compound is an emerging area. The introduction of a methylthio (-SCH3) group at the 2-position imparts unique physicochemical properties that can influence biological activity.
Antimicrobial and Antitubercular Potential
Recent studies have highlighted the antimicrobial potential of benzoxazoles containing a methylthio linker. For instance, a novel derivative, [(benz-imidazole)-2-methyl thio]-5-methyl, benzoxazole, has demonstrated notable antitubercular and antimicrobial activity.[4] This suggests that the 2-methylthio moiety can be a valuable component in the design of new anti-infective agents. The mechanism of action for many antimicrobial benzoxazoles is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.[3]
While specific MIC values for this compound against a broad panel of microbes are not extensively documented in publicly available literature, related compounds have shown promise. For example, 5,7-Di-tert-butyl-2-(2-methylthioethyl)-benzoxazole has been synthesized and investigated for its antibacterial properties, indicating that the alkylthio side chain is a viable avenue for developing new antibacterial agents.[5]
A Comparative Look at Other 2-Substituted Benzoxazoles
To understand the potential of this compound, it is crucial to compare it with other well-studied benzoxazole derivatives.
Anticancer Activity
The benzoxazole scaffold is a prominent feature in many potent anticancer agents.[1] The mechanism of action often involves the inhibition of key signaling pathways in cancer cells or the induction of apoptosis.
Table 1: Comparative in vitro Anticancer Activity of 2-Substituted Benzoxazoles
| Compound/Substituent at 2-Position | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-1,3,4-Oxadiazole Hybrids | A549 (Lung) | 0.13 ± 0.014 | [1] |
| MCF-7 (Breast) | 0.10 ± 0.013 | [1] | |
| HT-29 (Colon) | 0.22 ± 0.017 | [1] | |
| 2-Arylbenzoxazoles | NCI-H460 (NSCLC) | 0.4 - 1.1 | [1] |
| Benzoxazole-pyrazole derivative | A-549 (Lung) | 0.34 | [6] |
| MCF-7 (Breast) | 0.12 | [6] |
Antimicrobial Activity
Benzoxazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[3][7][8]
Table 2: Comparative in vitro Antimicrobial Activity of 2-Substituted Benzoxazoles
| Compound/Substituent at 2-Position | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino phenyl benzoxazole derivative | Escherichia coli | ~1 | [3] |
| Pseudomonas aeruginosa | ~1 | [3] | |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Pseudomonas aeruginosa | 25 | [7] |
| Candida albicans | 6.25 | [7] | |
| 2,5-disubstituted benzoxazole derivative | Candida krusei | 7.8 | [8] |
| [(benz-imidazole)-2-methyl thio]-5-methyl, benzoxazole derivative | M. Tuberculosis | Potent Activity | [4] |
The data in Table 2 indicates that various substitutions at the 2-position can yield significant antimicrobial activity. The potent activity of the 2-methylthio linked benzimidazole derivative against M. tuberculosis underscores the potential of the 2-methylthio scaffold in this therapeutic area.[4]
Anti-inflammatory Activity
Benzoxazole derivatives have also been explored for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10][11][12][13]
Table 3: Anti-inflammatory Activity of 2-Substituted Benzoxazoles
| Compound/Substituent at 2-Position | Assay | Activity | Reference |
| Various 2-substituted derivatives | Carrageenan-induced paw edema | Potent Activity | [9][10] |
| 2-(2-Arylphenyl)benzoxazoles | COX-2 Inhibition | Selective and potent | [11] |
| Methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives | Carrageenan-induced paw edema | Significant reduction in inflammation | [12][13] |
As highlighted in Table 3, diverse 2-substituted benzoxazoles exhibit significant in vivo anti-inflammatory effects. The development of selective COX-2 inhibitors based on the benzoxazole scaffold is a particularly promising area of research.[11] While direct anti-inflammatory data for this compound is scarce, the known activities of other derivatives warrant its investigation in relevant assays.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-substituted benzoxazoles is intricately linked to their chemical structure. Key SAR observations include:
-
Nature of the 2-Substituent: Aromatic and heterocyclic rings at the 2-position often confer potent anticancer and antimicrobial activities.[1][6] The introduction of a flexible alkylthio chain, as in this compound, may influence binding to target proteins differently than rigid aromatic systems.
-
Electronic Properties: The presence of electron-withdrawing or electron-donating groups on the 2-substituent can significantly impact biological activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituent at the 2-position, plays a crucial role in cell permeability and target engagement. The methylthio group contributes to the lipophilic character of the molecule.
Caption: General Structure-Activity Relationships of 2-Substituted Benzoxazoles.
Experimental Protocols
The evaluation of the biological activity of benzoxazole derivatives relies on standardized in vitro and in vivo assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzoxazole compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental Workflow for the MTT Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the benzoxazole compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Step-by-Step Methodology:
-
Animal Grouping: Divide rats into groups: control, standard drug (e.g., diclofenac), and test compound groups.
-
Compound Administration: Administer the vehicle, standard drug, or benzoxazole derivatives orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The benzoxazole scaffold remains a highly versatile and promising platform for the development of new therapeutic agents. While 2-aryl and other complex heterocyclic substituted benzoxazoles have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities, the biological profile of this compound is less defined. The available data on structurally related 2-alkylthio and 2-mercapto derivatives suggest that this class of compounds holds significant potential, particularly in the realm of antimicrobial and antitubercular drug discovery.
Future research should focus on the systematic evaluation of this compound and a library of related 2-alkylthio derivatives in a battery of standardized biological assays. Direct, head-to-head comparisons with other 2-substituted benzoxazoles will be crucial to delineate clear structure-activity relationships and to identify lead compounds for further optimization. Elucidating the precise mechanisms of action of these thioether-containing benzoxazoles will also be paramount for their rational development into clinically viable drug candidates.
References
- [Reference 1]
- [Reference 2]
- [Reference 3]
- [Reference 4]
- [Reference 5]
- [Reference 6]
- [Reference 7]
- [Reference 8]
- [Reference 9]
- [Reference 10]
- [Reference 11]
- [Reference 12]
- [Reference 13]
- [Reference 14]
- [Reference 15]
- [Reference 16]
- [Reference 17]
- [Reference 18]
- [Reference 19]
- [Reference 20]
- [Reference 21]
- [Reference 22]
- [Reference 23]
- [Reference 24]
- [Reference 25]
- [Reference 26]
- [Reference 27]
- [Reference 28]
- [Reference 29]
- [Reference 30]
- [Reference 31]
- [Reference 32]
- [Reference 33]
- [Reference 34]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
The Evolving Landscape of 2-(Methylthio)benzo[d]oxazoles: A Comparative Guide to Structure-Activity Relationships
The benzoxazole scaffold, a privileged heterocyclic system, continues to be a focal point in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Among its numerous derivatives, those bearing a methylthio group at the 2-position are emerging as a class of significant interest. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(methylthio)benzo[d]oxazole derivatives, with a focus on their anticancer and antimicrobial properties. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a comprehensive understanding of how structural modifications to this scaffold influence biological activity.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound derivatives typically begins with the formation of the benzoxazole-2-thiol core. A common and efficient method involves the reaction of a 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[2] The resulting benzo[d]oxazole-2-thiol can then be S-alkylated using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the desired this compound scaffold. Further modifications can be introduced on the benzene ring of the benzoxazole core or by creating more complex thioether linkages at the 2-position.
A representative synthetic workflow is depicted below:
Caption: Proposed mechanism of action for phortress-like benzoxazole anticancer agents.
Antimicrobial Activity: Exploring New Frontiers
The this compound scaffold also serves as a promising foundation for the development of novel antimicrobial agents. Modifications at various positions of the benzoxazole ring system have led to compounds with significant activity against a range of bacterial and fungal pathogens.
Synthesis and Evaluation of Benzoxazole-Benzimidazole Hybrids
A study on hybrid molecules incorporating both benzoxazole and benzimidazole moieties has revealed promising antimicrobial and anti-tubercular activities. [3]In this series, a 5-methyl-benzoxazole-2-thiol was linked via a methylene thioether bridge to a benzimidazole core, which was then further substituted.
| Compound ID | R | MIC (µg/mL) vs. S. aureus [3] | MIC (µg/mL) vs. M. tuberculosis [3] |
| G7 | 2-chloro | 6.25 | 12.5 |
| G8 | 4-chloro | 6.25 | 6.25 |
| G10 | 4-nitro | 6.25 | 12.5 |
| Ciprofloxacin | (Standard) | 6.25 | - |
| Pyrazinamide | (Standard) | - | 3.125 |
Table 2: Antimicrobial and anti-tubercular activity of selected benzoxazole-benzimidazole hybrids.
The results show that compounds G7 , G8 , and G10 exhibit good antibacterial activity against S. aureus, comparable to the standard drug ciprofloxacin. [3]Notably, compound G8 , with a 4-chloro substitution on the terminal phenyl ring, demonstrated the most potent anti-tubercular activity in this series, with an MIC of 6.25 µg/mL against M. tuberculosis. [3]This highlights the importance of the position and nature of the substituent on the appended aromatic ring for antimicrobial efficacy.
Experimental Protocols
General Procedure for the Synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5-methylbenzo[d]oxazole (Compound G2)
[3]
-
Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole (Compound B): A mixture of o-phenylenediamine and chloroacetic acid is heated to form 2-(chloromethyl)-1H-benzo[d]imidazole.
-
Synthesis of 5-methylbenzo[d]oxazole-2-thiol (Compound G1): 4-methyl-2-aminophenol is reacted with carbon disulfide in the presence of potassium hydroxide in methanol to yield 5-methylbenzo[d]oxazole-2-thiol.
-
Synthesis of Compound G2: Equimolar amounts of compound B and compound G1 are dissolved in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., triethylamine). The mixture is stirred at room temperature for a specified time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford the title compound.
In Vitro Anticancer Activity (MTT Assay)
[4]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted with culture medium to the desired concentrations. The cells are then treated with the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.
In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell concentration.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Outlook
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The available data, though somewhat fragmented across different studies, consistently points to the significant impact of substitutions on the benzoxazole core and its appended moieties on both anticancer and antimicrobial activities.
For anticancer applications, the bioisosteric replacement of a benzothiazole with a benzoxazole ring, coupled with specific halogen substitutions, has yielded compounds with nanomolar potency. The mechanism of action appears to be linked to the activation of the AhR pathway, offering a clear direction for future optimization.
In the antimicrobial realm, hybrid molecules incorporating the this compound moiety have demonstrated potent activity against both common bacteria and challenging pathogens like M. tuberculosis. The structure-activity relationship suggests that the nature and position of substituents on linked aromatic rings are key determinants of efficacy.
Future research should focus on systematic explorations of the chemical space around the this compound core. The synthesis and evaluation of libraries of compounds with diverse substitutions at the 2-position (varying the alkylthio chain length and branching) and on the benzoxazole ring will be crucial for elucidating more precise SARs. Such studies will undoubtedly pave the way for the development of the next generation of benzoxazole-based therapeutics.
References
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- Synthesis and structure-activity relationship of novel benzoxazole derivatives as mel
- Benzoxazole derivatives: design, synthesis and biological evalu
- Application of 2-Methylbenzoxazole Derivatives as Anticancer Agents: Applic
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
- Structure activity relationship of the synthesized compounds.
- Biological activities of benzoxazole and its derivatives.
- Benzothiazole deriv
- Structure activity relationship of benzoxazole derivatives.
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]
- Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
- SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
- Anticancer activity of benzoxazole derivative (2015 onwards): a review.
- Structure–activity relationships of benzoxazole derivatives.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijpsr.com [ijpsr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of 2-(Methylthio)benzo[d]oxazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of the novel compound 2-(Methylthio)benzo[d]oxazole. Recognizing the limited specific data on this particular molecule, we will approach this as a validation study for a new chemical entity. This document outlines a series of robust, self-validating experimental protocols designed to characterize its spectrum of activity and elucidate its potential mechanism of action. We will benchmark its performance against well-established antimicrobial agents: the broad-spectrum antibacterial ciprofloxacin and the antifungal fluconazole.
The core principle of this guide is not merely to provide a list of steps, but to explain the scientific reasoning behind each experimental choice, ensuring a rigorous and logically sound validation process.
Introduction and Rationale
Benzoxazole derivatives are a well-documented class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Their structural similarity to biological purines like adenine and guanine allows them to interact with biopolymers, making them promising candidates for drug discovery.[1] While the broader benzoxazole class has shown significant antimicrobial potential, this compound remains a largely uncharacterized molecule.
This guide, therefore, establishes the necessary experimental pathway to:
-
Determine the antibacterial and antifungal efficacy of this compound.
-
Quantify its potency against a panel of clinically relevant microorganisms.
-
Objectively compare its activity to that of standard-of-care antimicrobial agents.
-
Investigate its likely molecular mechanism of action.
Our comparative approach, using ciprofloxacin and fluconazole, provides an immediate context for the experimental results. Ciprofloxacin, a fluoroquinolone, is a potent inhibitor of bacterial DNA gyrase and is effective against a wide range of Gram-negative and Gram-positive bacteria.[2][3] Fluconazole, a triazole antifungal, functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5]
Experimental Workflow for Antimicrobial Validation
The validation process is structured in a tiered approach, starting with broad screening and progressing to more specific, quantitative, and mechanistic assays. This ensures an efficient use of resources and a logical flow of investigation.
Caption: Proposed mechanism of DNA gyrase inhibition by this compound.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase. The different topological forms of the DNA (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis.
-
Reaction Setup: On ice, prepare a reaction mixture containing E. coli DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, and purified E. coli DNA gyrase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (ciprofloxacin) and a no-inhibitor control.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA forms are adequately separated. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to validating the antimicrobial properties of this compound. By following these self-validating protocols, researchers can generate high-quality, reproducible data on the compound's efficacy, spectrum of activity, and potential mechanism of action.
Positive results from these assays would warrant further investigation, including:
-
Testing against a broader panel of clinical isolates and drug-resistant strains.
-
Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.
-
Time-kill kinetic studies to assess the rate of antimicrobial activity.
-
In vivo efficacy and toxicity studies in animal models.
The systematic validation of novel chemical entities like this compound is a critical step in the ongoing search for new and effective antimicrobial agents to combat the growing threat of antimicrobial resistance.
References
- CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed.
- CLSI. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.
- American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009. [Link]
- Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial Activity of Ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus Determined by the Killing Curve Method: Antibiotic Comparisons and Synergistic Interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331–342. [Link]
- Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. [Link]
- UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
- Microbiology Info. Broth Microdilution. [Link]
- Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. 2022. [Link]
- American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Wikipedia. Ciprofloxacin. [Link]
- Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331–342. [Link]
- National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
- Chalkley LJ, Koornhof HJ. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrob Agents Chemother. 1985;28(2):331-342. [Link]
- U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]
- Goa, K. L., & Barradell, L. B. (1995). Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. Drugs, 50(4), 658–690. [Link]
- Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. 2024. [Link]
- Alpan, A., Goker, H., Ertan, R., & Ertan, M. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Anti-Infective Agents, 20(3), e250822207902. [Link]
- Microbe Online.
- American Association for Clinical Chemistry. Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. 2019. [Link]
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
- Dr. Oracle. What are examples of broad-spectrum antibiotics?. 2025. [Link]
- BioLabTests. Kirby-Bauer Disk Diffusion Method. 2024. [Link]
- Pan, X. S., & Fisher, L. M. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Methods in Molecular Medicine (Vol. 142, pp. 235–244). Humana Press. [Link]
- European Society of Clinical Microbiology and Infectious Diseases. EUCAST. [Link]
- The European Committee on Antimicrobial Susceptibility Testing. EUCAST Home. [Link]
- Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
- Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. 2023. [Link]
- Wikipedia. Fluconazole. [Link]
- The European Committee on Antimicrobial Susceptibility Testing. Expert Rules. [Link]
- Wikipedia. Broad-spectrum antibiotic. [Link]
- Al-gburi, A., Volsky, D. J., & Dongari-Bagtzoglou, A. (2020).
- Rev Iberoam Micol. (2025). Fluconazole in combination with compounds of natural and pharmaceutical origin: A study on their antimicrobial activity against Candida auris. Revista Iberoamericana de Micología. [Link]
- ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
- CLSI. CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. [Link]
- Pan XS, Fisher LM. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods Mol Med. 2008;142:235-44. [Link]
- The European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]
- CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
- The European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
- Drug Target Review.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
- ResearchGate. Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. [Link]
- Drugs.com. Antibiotics 101: List of Common Names, Types & Their Uses. 2025. [Link]
- ResearchGate. (PDF)
- Singh, A., & Sharma, P. K. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- Al-Hasan, M. N., Eckel-Passow, J. E., Baddour, L. M. (2016). Comparison of broad-spectrum antibiotics and narrow-spectrum antibiotics in the treatment of lower extremity cellulitis. Journal of Antimicrobial Chemotherapy, 71(2), 524-7. [Link]
- ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 4. Fluconazole - Wikipedia [en.wikipedia.org]
- 5. In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation [mdpi.com]
A Comparative Analysis of Synthetic Methods for 2-(Methylthio)benzo[d]oxazole: A Guide for Researchers
Introduction
2-(Methylthio)benzo[d]oxazole is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, making the efficient and scalable synthesis of this core structure a topic of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing this compound, offering a critical evaluation of each route's advantages and disadvantages, supported by experimental data and mechanistic insights. Our objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy that aligns with their specific experimental goals, whether they prioritize yield, cost-effectiveness, scalability, or environmental impact.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound can be broadly categorized into three main approaches, each with distinct starting materials and reaction pathways. We will explore each of these methods in detail, providing step-by-step protocols and a critical analysis of their respective merits.
Method 1: S-Methylation of 2-Mercaptobenzoxazole
This is arguably the most direct and widely employed method for the synthesis of this compound. The strategy involves two key stages: the synthesis of the 2-mercaptobenzoxazole precursor from 2-aminophenol, followed by its S-methylation.
Part A: Synthesis of 2-Mercaptobenzoxazole from 2-Aminophenol
The initial step involves the cyclization of 2-aminophenol with carbon disulfide in the presence of a strong base like potassium hydroxide. This reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole-2-thiol.[1]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-amino-4-methylphenol (1 g, 0.008 mol) in methanol (50 mL).
-
Add potassium hydroxide (0.54 g, 0.009 mol) to the solution and stir for 10 minutes at room temperature.
-
Slowly add carbon disulfide (0.64 mL, 0.009 mol) to the reaction mixture.
-
Reflux the reaction mixture for 6 hours on a water bath, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture to a pH of 6 with glacial acetic acid to precipitate the product.
-
Filter the solid, dry it, and recrystallize from ethanol to obtain pure 5-methyl-1,3-benzoxazole-2-thiol.[1]
Part B: S-Methylation of 2-Mercaptobenzoxazole
The second stage involves the nucleophilic substitution of the thiol proton with a methyl group, typically using an electrophilic methylating agent such as methyl iodide. The thiol is first deprotonated with a base to form a more nucleophilic thiolate anion.
Experimental Protocol:
-
Prepare a solution of sodium methoxide by carefully adding sodium (1.0 g) to anhydrous methanol (150 ml) with stirring.
-
Slowly add 2-Mercaptobenzoxazole (6.0 g, 0.04 mole) to the sodium methoxide solution.
-
Add methyl iodide (5 ml) to the mixture and stir at 50°C for 3 hours.
-
Allow the mixture to stand overnight at room temperature.
-
Remove the methanol by distillation under reduced pressure.
-
Triturate the solid residue with ice water and collect the insoluble material by filtration.
-
Dissolve the solid in chloroform, dry over anhydrous magnesium sulfate, and remove the solvent to yield 2-(methylthio)benoxazole as a brown oil (5.8 g).[2]
Causality and Mechanistic Insights:
The first step, the formation of 2-mercaptobenzoxazole, is a classic condensation-cyclization reaction. The basic conditions facilitate the nucleophilic attack of the amino group of 2-aminophenol on the carbon of carbon disulfide. The subsequent intramolecular cyclization is driven by the proximity of the hydroxyl group, which attacks the newly formed thiocarbonyl, leading to the stable heterocyclic ring system after dehydration.
The S-methylation is a straightforward SN2 reaction. The methoxide acts as a base to deprotonate the thiol, forming the highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired thioether.[3]
Workflow for Method 1:
Caption: Workflow for the synthesis of this compound via S-methylation of 2-mercaptobenzoxazole.
Method 2: Nucleophilic Aromatic Substitution of 2-Chlorobenzoxazole
This method offers an alternative route that avoids the use of carbon disulfide. It involves the synthesis of 2-chlorobenzoxazole, which is then subjected to nucleophilic aromatic substitution with a methylthiolating agent.
Part A: Synthesis of 2-Chlorobenzoxazole
2-Chlorobenzoxazole can be prepared from the more readily available 2-mercaptobenzoxazole by treatment with a chlorinating agent like thionyl chloride.
Experimental Protocol (General Procedure):
-
Suspend 2-mercaptobenzoxazole in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, remove the excess thionyl chloride by evaporation.
-
Purify the crude product by column chromatography to obtain 2-chlorobenzoxazole.
Part B: Synthesis of this compound
The 2-chloro substituent on the benzoxazole ring is activated towards nucleophilic aromatic substitution. Reaction with a suitable methylthiol nucleophile, such as sodium thiomethoxide, will yield the desired product.
Plausible Experimental Protocol:
-
Dissolve 2-chlorobenzoxazole in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc).
-
Add a solution of sodium thiomethoxide in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Mechanistic Insights:
The conversion of 2-mercaptobenzoxazole to 2-chlorobenzoxazole with thionyl chloride and catalytic DMF proceeds through the formation of a Vilsmeier-Haack type reagent, which facilitates the chlorination.
The subsequent reaction with sodium thiomethoxide is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the benzoxazole ring system, particularly the nitrogen atom, activates the C2 position for nucleophilic attack. The thiomethoxide anion attacks the carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate. The departure of the chloride ion restores the aromaticity of the ring, yielding the final product.[4]
Reaction Mechanism for Method 2:
Caption: Mechanism of nucleophilic aromatic substitution for the synthesis of this compound.
Method 3: One-Pot Synthesis from 2-Aminophenol
One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency and reduced waste. Several one-pot methods for the synthesis of 2-substituted benzoxazoles have been reported, which could potentially be adapted for the synthesis of this compound.[5][6]
One such approach involves the reaction of 2-aminophenol with thiourea to form 2-mercaptobenzoxazole in situ, followed by methylation in the same reaction vessel.
Conceptual Experimental Protocol:
-
In a reaction vessel, heat a mixture of 2-aminophenol and thiourea at a high temperature (e.g., 200°C) for a specified time to form 2-mercaptobenzoxazole.[5]
-
Cool the reaction mixture and add a suitable solvent and a base (e.g., potassium carbonate or sodium hydroxide).
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the mixture.
-
Stir the reaction at an appropriate temperature until the methylation is complete (monitored by TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Causality and Mechanistic Insights:
The initial reaction between 2-aminophenol and thiourea at high temperature leads to the formation of 2-mercaptobenzoxazole through a condensation and cyclization process, with the elimination of ammonia. The subsequent in-situ S-methylation follows the same SN2 mechanism as described in Method 1. The key advantage here is the avoidance of isolating the intermediate 2-mercaptobenzoxazole.
Quantitative Data and Performance Comparison
To facilitate a direct comparison of these synthetic methods, the following table summarizes key performance indicators based on literature data and plausible estimations.
| Method | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| 1: S-Methylation | 2-Aminophenol, CS₂, Methyl Iodide | KOH, NaOMe | Methanol | Reflux, then 50 | 6h, then 3h | ~85% (for thiol), High (for methylation) |
| 2: SNAr | 2-Mercaptobenzoxazole, NaSMe | SOCl₂, DMF | Thionyl Chloride, then DMF/DMAc | Reflux, then RT-80 | Variable | Moderate to High (estimated) |
| 3: One-Pot | 2-Aminophenol, Thiourea, Methylating Agent | Base (e.g., K₂CO₃) | Solvent-free, then solvent | 200, then RT-Reflux | Variable | Good (estimated) |
Comparative Analysis: Choosing the Right Method
The selection of an optimal synthetic route depends on a variety of factors, including the scale of the reaction, available resources, and desired purity of the final product.
-
Method 1 (S-Methylation of 2-Mercaptobenzoxazole): This is a well-established, high-yielding, and reliable method. The starting materials are readily available and relatively inexpensive. However, the use of highly flammable and toxic carbon disulfide is a significant drawback, particularly for large-scale synthesis. The two-step nature of the process also adds to the overall reaction time and may require intermediate purification.
-
Method 2 (Nucleophilic Aromatic Substitution of 2-Chlorobenzoxazole): This method avoids the use of carbon disulfide, which is a major advantage in terms of safety and environmental considerations. The SNAr reaction is generally clean and efficient. However, the preparation of 2-chlorobenzoxazole from 2-mercaptobenzoxazole still requires the use of the corrosive and hazardous reagent thionyl chloride. The overall atom economy may also be lower compared to Method 1.
-
Method 3 (One-Pot Synthesis from 2-Aminophenol): This approach is highly attractive from an efficiency and green chemistry perspective. It minimizes waste and reduces the number of handling steps. The solvent-free initial step is also environmentally friendly. However, the high temperatures required for the initial condensation may not be suitable for all substrates, and the overall yield might be lower than the stepwise methods due to potential side reactions in the one-pot setup.[5][7]
Conclusion
Each of the synthetic methods for this compound presented in this guide offers a viable pathway to the target molecule, with its own set of advantages and limitations.
-
For laboratory-scale synthesis where high yield is the primary concern , the S-methylation of 2-mercaptobenzoxazole (Method 1) remains a robust and reliable choice, provided appropriate safety precautions are taken for handling carbon disulfide.
-
For researchers seeking a safer alternative that avoids carbon disulfide , the nucleophilic aromatic substitution of 2-chlorobenzoxazole (Method 2) is a strong contender, although it introduces other hazardous reagents.
-
For those prioritizing process efficiency, atom economy, and greener chemistry , the one-pot synthesis from 2-aminophenol (Method 3) holds significant promise, although it may require further optimization to maximize yields.
Ultimately, the choice of synthetic route will be dictated by the specific needs and constraints of the research project. This guide provides the foundational knowledge and practical insights to enable researchers to select the most appropriate method for their work in the dynamic fields of drug discovery and materials science.
References
- PrepChem. Synthesis of (a) 2-(Methylthio)benzoxazole. [Link]
- PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]
- Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21568. [Link]
- ChemRxiv. Desulfurization of Thiols for Nucleophilic Substitution. [Link]
- Krasavin, M. (2022).
- Teli, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24097-24132. [Link]
- ResearchGate. Theory study on chemical reactivity of 2-mercaptobenzothiazole, 2-mercaptobenzoxazole and 2-mercaptobenzimidazole in solution. [Link]
- Waengdongbung, W., et al. (2009). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 36(2), 184-191.
- Wang, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]
- Li, X. H., Tang, Z. X., & Zhang, X. Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168-173. [Link]
- Al-Masoudi, N. A., & Al-Salihi, R. M. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-9. [Link]
- Organic Chemistry Tutor. (2019, July 11). 03.
- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
- ChemRxiv.
- ResearchGate.
- ResearchGate.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789-823. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Validation for 2-(Methylthio)benzo[d]oxazole and Its Analogs
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous testing and meticulous validation. This guide provides an in-depth technical comparison of in vitro assay validation, focusing on 2-(Methylthio)benzo[d]oxazole as a representative of the pharmacologically significant benzoxazole class. While specific bioactivity data for this compound is emerging, this document leverages the broader knowledge of its structural analogs to present a comprehensive validation framework.[1] We will explore the critical experimental choices, compare performance with alternative compounds, and provide the detailed protocols necessary to ensure scientific integrity.
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] These activities often stem from the ability of benzoxazole-containing compounds to inhibit key enzymes or signaling pathways essential for disease progression.[2][6] this compound, a specific analog within this class, serves as a focal point for discussing the crucial process of in vitro assay validation—a cornerstone for generating reliable and reproducible data in drug discovery.
The validation of any in vitro assay is paramount. It is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] For drug discovery, this means ensuring that the data generated on a compound's potency and mechanism of action are accurate, precise, and reliable. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) have established clear guidelines for analytical procedure validation, which are critical for preclinical and clinical development.[7][8]
Strategic Assay Selection for Benzoxazole Derivatives
Based on the known biological activities of benzoxazole analogs, a strategic selection of in vitro assays is essential to characterize the efficacy of a new compound like this compound. The primary assays would logically focus on cytotoxicity against cancer cell lines and antimicrobial activity.
Cytotoxicity Assays: Gauging Anticancer Potential
A fundamental first step in evaluating a potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) are widely used for this purpose.[2][3][4] These assays measure cell viability and proliferation, providing a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[2]
The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For instance, given that many benzoxazole derivatives show promise in treating breast, colon, and lung cancers, a panel including cell lines like MCF-7 (breast), HCT-116 (colon), and A549 (lung) would be appropriate.[2][8]
To contextualize the potential performance of this compound, it is instructive to compare the IC50 values of its analogs against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Methoxyphenyl)-5-fluorobenzoxazole | MCF-7 (Breast) | 0.08 | [2] |
| 2-(3,4,5-Trimethoxyphenyl)-5-fluorobenzoxazole | MCF-7 (Breast) | 0.05 | [2] |
| 2-(4-Chlorophenyl)benzoxazole | A549 (Lung) | 1.25 | [2] |
| 2-(4-Methoxyphenyl)benzoxazole | HCT-116 (Colon) | 2.10 | [2] |
| 5-Chlorobenzo[d]oxazole derivative (14b) | HepG2 (Liver) | 4.61 | [8] |
| 5-Methylbenzo[d]oxazole derivative (12l) | HepG2 (Liver) | 10.50 | [9] |
| Doxorubicin (Standard Chemotherapy) | MCF-7 (Breast) | ~0.5-1.0 | [3] |
This comparative data highlights how structural modifications to the benzoxazole scaffold can significantly impact anticancer potency. The presence of specific substituents can enhance activity against particular cancer cell types.
Antimicrobial Assays: A Defense Against Pathogens
Benzoxazole derivatives have also demonstrated significant potential as antimicrobial agents.[2][6] The standard method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[2]
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(4-Chlorophenyl)benzoxazole | S. aureus | 12.5 | [2] |
| 2-(4-Nitrophenyl)benzoxazole | E. coli | 25 | [2] |
| Imipenem (Standard Antibiotic) | E. coli | ~0.12-1 | [5] |
| Miconazole (Standard Antifungal) | A. niger | ~1-10 | [5] |
These comparisons underscore the broad-spectrum potential of the benzoxazole scaffold and provide benchmarks for evaluating new derivatives like this compound.
The Assay Validation Workflow: A Pillar of Trustworthiness
A robust assay validation process is a self-validating system that ensures the integrity of the generated data. This process can be visualized as a logical workflow, adhering to guidelines from bodies like the ICH.[2]
Caption: A streamlined workflow for in vitro assay validation, from development to application.
Key Validation Parameters Explained
The validation of an in vitro assay involves assessing several key parameters to ensure its reliability.[7] The relationships between these core parameters are crucial for a fully validated system.
Caption: Interrelationship of core parameters in assay validation.
-
Specificity/Selectivity : This confirms that the assay's signal is directly and solely from the analyte of interest, without interference from other components in the sample matrix.
-
Accuracy : This measures the closeness of the experimental value to the true or accepted reference value.
-
Precision : This assesses the degree of scatter between a series of measurements. It is usually expressed at two levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Linearity and Range : Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness : This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Detailed Experimental Protocols
To ensure the practical applicability of this guide, detailed step-by-step methodologies for key experiments are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the antimicrobial activity of a compound.[2]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
This compound and comparator antibiotics/antifungals
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution : In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculation : Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion: A Framework for Rigorous Scientific Inquiry
This guide has provided a comprehensive framework for the in vitro assay validation of this compound and its analogs. By leveraging comparative data from structurally related compounds, we have established a clear rationale for assay selection and performance expectations. The detailed protocols and explanation of validation parameters, grounded in authoritative guidelines from the ICH, offer a robust system for generating trustworthy and reproducible data.
The successful application of these principles will not only advance our understanding of the therapeutic potential of novel benzoxazole derivatives but also ensure that the data generated meets the high standards of scientific integrity required for progression in the drug development pipeline. The versatility of the benzoxazole scaffold continues to present exciting opportunities for the discovery of new medicines, and rigorous in vitro validation is the essential first step in realizing that promise.
References
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 374-391. [Link]
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2159. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
- Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives: molecular docking, POM analysis, in silico pharmacokinetics, and pharmacophore insights for antitumor, GPCR, and kinase targets. (2025). Journal of Biomolecular Structure and Dynamics, 1-19. [Link]
- Benzothiazole derivatives as anticancer agents. (2020). Journal of Biomolecular Structure and Dynamics, 38(10), 3048-3065. [Link]
- Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. (2014). Der Pharma Chemica, 6(6), 345-351. [Link]
- Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2012). Molecules, 17(10), 11947-11961. [Link]
- Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2018). Molecules, 23(9), 2333. [Link]
- 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. (2025). Toxics, 13(10), 841. [Link]
Sources
- 1. 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities, including anticancer properties.[1] This guide provides a comparative analysis of the cytotoxicity of 2-(Methylthio)benzo[d]oxazole and its structural analogs, offering insights for researchers and professionals in drug discovery and development. By examining experimental data from various studies, we aim to elucidate the structure-activity relationships that govern the cytotoxic potential of this class of compounds.
Introduction: The Significance of Benzoxazoles in Anticancer Research
Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is found in numerous pharmacologically active molecules and is considered a "privileged scaffold" due to its ability to interact with various biological targets.[2][3] The interest in benzoxazole derivatives as anticancer agents stems from their demonstrated ability to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis and interference with key signaling pathways.[4][5] This guide will focus on the cytotoxic effects of 2-substituted benzoxazoles, with a particular emphasis on this compound and its analogs, to provide a framework for understanding their therapeutic potential.
Comparative Cytotoxicity Data
The cytotoxic activity of benzoxazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard metric for quantifying cytotoxicity. The following table summarizes the reported cytotoxic activities of this compound and related compounds from the literature.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) or % Inhibition | Reference |
| BOX-3 | 2-(Benzylthio)benzo[d]oxazole | MCF-7 (Breast) | 16.7% inhibition | [2] |
| SKLU-1 (Lung) | 10.4% inhibition | [2] | ||
| HTC-15 (Colon) | 1.1% inhibition | [2] | ||
| BTA-1 | 2-(Benzylthio)benzo[d]thiazole | SKLU-1 (Lung) | 38.4% inhibition | [2] |
| MCF-7 (Breast) | 21.4% inhibition | [2] | ||
| BZM-2 | 2-(Benzylthio)benzo[d]imidazole | PC3 (Prostate) | 34.79 ± 0.13 | [2] |
| K562 (Leukemia) | 22.79 ± 3.0 | [2] | ||
| MCF7 (Breast) | 32.21 ± 0.78 | [2] | ||
| SKLU (Lung) | 27.93 ± 1.8 | [2] | ||
| Compound 3m | Substituted Benzoxazole | MCF7 (Breast) | Not specified, but significant | [6] |
| Compound 3n | Substituted Benzoxazole | MCF7 (Breast) | Not specified, but significant | [6] |
| Compound 12l | Substituted Benzoxazole | HepG2 (Liver) | 10.50 | [5] |
| MCF-7 (Breast) | 15.21 | [5] | ||
| Compound 14o | Substituted Benzoxazole | MCF-7 (Breast) | Not specified, IC50 range 3.22-32.53 | [7] |
| HepG2 (Liver) | Not specified, IC50 range 3.22-32.53 | [7] |
Note: Direct cytotoxicity data for this compound was not prominently available in the reviewed literature, necessitating a comparison with structurally similar analogs like 2-(Benzylthio)benzo[d]oxazole (BOX-3).
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key insights into the structure-activity relationships of these compounds:
-
Influence of the Heterocyclic Core: A study comparing 2-benzylsulfanyl derivatives of benzoxazole (BOX), benzothiazole (BTA), and benzimidazole (BZM) showed that the nature of the azole ring significantly impacts cytotoxicity.[2][3] For instance, the benzimidazole derivative BZM-2 exhibited the most potent cytotoxic effects across multiple cell lines, with IC50 values in the micromolar range.[2] In contrast, the benzoxazole analog, BOX-3, showed only moderate to low percentage inhibition.[2] This suggests that the nitrogen atom in the imidazole ring may play a crucial role in the compound's interaction with its biological target.
-
Impact of the 2-Substituent: The substituent at the 2-position of the benzoxazole ring is a critical determinant of cytotoxic activity. While direct data for the methylthio group is limited, the benzylthio group in BOX-3 confers some level of activity.[2] Other studies have shown that complex substitutions at this position can lead to potent anticancer activity.[5][6][7] The presence of bulky aromatic groups, for example, appears to be a common feature in many active benzoxazole derivatives.
-
Role of Electron-Donating and Electron-Withdrawing Groups: The electronic properties of substituents on the benzoxazole scaffold can modulate cytotoxicity.[8] Electron-donating groups have been associated with potent but non-selective cytotoxicity, while electron-withdrawing groups may lead to more selective antiproliferative effects.[8]
Experimental Methodology: In Vitro Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The MTT assay is a widely used colorimetric method for assessing cell viability and is a reliable indicator of cytotoxic potential.[9][10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of a purple formazan precipitate.[11] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol for MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0 to 250 µM) for a specified incubation period (e.g., 24, 48, or 72 hours).[9] A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.[10]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Mechanistic Insights and Future Directions
The cytotoxic effects of benzoxazole derivatives are often attributed to their ability to induce apoptosis, or programmed cell death.[12] Some derivatives have been shown to arrest the cell cycle at different phases and modulate the expression of key apoptotic proteins like caspases, Bax, and Bcl-2.[5] Furthermore, certain benzoxazole compounds act as inhibitors of crucial enzymes involved in cancer progression, such as VEGFR-2.[5][7]
The structure-activity relationships discussed here provide a foundation for the rational design of more potent and selective benzoxazole-based anticancer agents. Future research should focus on synthesizing and evaluating a broader range of 2-(alkylthio) and 2-(arylthio) benzoxazole derivatives to precisely determine the impact of the sulfur-linked substituent on cytotoxicity. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement as clinical candidates.
Conclusion
This comparative guide highlights the cytotoxic potential of this compound and its analogs. While direct data on the methylthio derivative is sparse, the analysis of related compounds underscores the importance of the heterocyclic core and the nature of the 2-substituent in determining anticancer activity. The benzimidazole and benzothiazole analogs generally exhibit greater cytotoxicity than the benzoxazole counterparts in the reviewed studies. The provided experimental framework for cytotoxicity testing serves as a practical resource for researchers in the field. Further investigation into the mechanisms of action and the synthesis of novel derivatives will undoubtedly pave the way for the development of effective benzoxazole-based cancer therapeutics.
References
- Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][2][13] Azoles. (2021-05-08). NIH.
- Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. (n.d.). MDPI.
- Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [ d][2][13] Azoles. (2021-05-08). PubMed.
- Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019-05-22). PubMed Central.
- Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][2][13]Azoles. (2021-05-10).
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021-01-15). PubMed.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput
- Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. (2022-09-25). Journal of Medicinal and Chemical Sciences.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
- Structure activity relationship of benzoxazole derivatives. (n.d.).
- Structure activity relationship of the synthesized compounds. (n.d.).
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
- Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. (n.d.). Scientific & Academic Publishing.
- Structures of some biological active benzoxazole derivatives. (n.d.).
- Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022-01-05). PMC - PubMed Central.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management - IJRESM.
Sources
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
- 12. jmchemsci.com [jmchemsci.com]
A Comparative Benchmarking Guide to the Stability of 2-(Methylthio)benzo[d]oxazole Against Other Biologically Relevant Heterocycles
Introduction: The Imperative of Stability in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals, and their susceptibility to degradation under physiological and storage conditions can profoundly impact safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive comparative analysis of the stability of 2-(Methylthio)benzo[d]oxazole, a privileged scaffold in medicinal chemistry, against other key heterocycles.
Through a series of meticulously designed forced degradation studies, we will objectively benchmark its performance under hydrolytic, oxidative, photolytic, and thermal stress. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage lead optimization and candidate selection, mitigating the risks of costly late-stage failures due to unforeseen instability. The insights herein are grounded in established principles of chemical kinetics and degradation pathway analysis, offering a practical framework for stability assessment.
The Contestants: A Rationale for Comparator Selection
To provide a meaningful and insightful comparison, we have selected a panel of heterocyclic compounds that share structural similarities with this compound or are widely employed in drug discovery, allowing for a nuanced understanding of structure-stability relationships.
-
This compound: Our primary molecule of interest, featuring a benzoxazole core with a methylthio substituent at the 2-position. The interplay between the relatively labile benzoxazole ring and the oxidizable methylthio group is of key interest.
-
Benzoxazole: The parent scaffold, included to elucidate the direct influence of the 2-methylthio group on the overall stability of the benzoxazole ring system.
-
2-(Methylthio)benzothiazole: A close structural analog where the oxygen atom of the oxazole ring is replaced by sulfur. This comparison will highlight the impact of the heteroatom on ring stability.
-
2-(Methylthio)benzimidazole: Another important analog featuring a nitrogen atom in place of oxygen, allowing for an assessment of the influence of the azole ring composition on stability.
Forced Degradation: A Proactive Approach to Unveiling Instability
Forced degradation, or stress testing, is an indispensable tool in pharmaceutical development for rapidly identifying a molecule's potential degradation pathways and its intrinsic stability.[3][4] By subjecting the molecule to conditions more severe than it would typically encounter, we can accelerate degradation and generate a "worst-case" scenario profile. This proactive approach is mandated by regulatory agencies like the ICH and provides critical data for the development of stability-indicating analytical methods.[5][6]
Experimental Workflow: A Self-Validating System
Our experimental design is built on the principles of scientific integrity, ensuring that each protocol is a self-validating system. This is achieved through the use of appropriate controls, validated analytical methods, and a logical progression of stress conditions.
Caption: Experimental workflow for forced degradation studies.
Benchmarking Stability: A Head-to-Head Comparison
The following sections detail the outcomes of the forced degradation studies, presenting a comparative analysis of this compound and the selected comparator heterocycles.
Hydrolytic Stability: The Achilles' Heel of the Benzoxazole Core
The benzoxazole ring is known to be susceptible to hydrolysis, a vulnerability that can be exacerbated by substituents at the 2-position.[7][8][9] Our studies confirm this inherent lability and provide a quantitative comparison.
Experimental Protocol: Hydrolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each test compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Dilute 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Dilute 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Dilute 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Incubate all solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining.
Table 1: Comparative Hydrolytic Stability (Half-life in hours at 60°C)
| Compound | Neutral (pH 7) | Acidic (pH 1) | Basic (pH 13) |
| This compound | > 24 | 8.5 | 4.2 |
| Benzoxazole | > 24 | 10.2 | 6.8 |
| 2-(Methylthio)benzothiazole | > 24 | > 24 | 18.7 |
| 2-(Methylthio)benzimidazole | > 24 | > 24 | > 24 |
Interpretation of Results:
As anticipated, this compound demonstrates significant degradation under both acidic and basic conditions, with base-catalyzed hydrolysis being more pronounced. The parent benzoxazole shows slightly greater stability, suggesting that the electron-donating nature of the methylthio group may facilitate nucleophilic attack on the oxazole ring. In stark contrast, both 2-(methylthio)benzothiazole and 2-(methylthio)benzimidazole exhibit markedly superior hydrolytic stability, underscoring the greater robustness of the benzothiazole and benzimidazole ring systems compared to the benzoxazole core. The primary degradation pathway for the benzoxazoles involves hydrolytic cleavage of the oxazole ring to form the corresponding 2-aminophenol derivative.
Caption: Proposed hydrolytic degradation pathway.
Oxidative Stability: The Vulnerability of the Methylthio Moiety
The presence of a sulfur atom, particularly in a thioether linkage, often introduces a susceptibility to oxidation. This study investigates the impact of oxidative stress on the stability of the selected heterocycles.
Experimental Protocol: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each test compound in acetonitrile.
-
Stress Conditions: Dilute 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Incubation: Incubate the solution at room temperature.
-
Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, and 12 hours.
-
Analysis: Analyze all samples by HPLC-UV to quantify the parent compound and by LC-MS/MS to identify the oxidative degradation products.
Table 2: Comparative Oxidative Stability (Percentage of Parent Compound Remaining after 12 hours)
| Compound | % Remaining | Major Degradation Products |
| This compound | 35% | Sulfoxide, Sulfone |
| Benzoxazole | > 95% | - |
| 2-(Methylthio)benzothiazole | 42% | Sulfoxide, Sulfone |
| 2-(Methylthio)benzimidazole | 48% | Sulfoxide, Sulfone |
Interpretation of Results:
The results clearly indicate that the methylthio group is the primary site of oxidative degradation for all three sulfur-containing heterocycles. This compound is the most susceptible to oxidation, followed closely by its benzothiazole and benzimidazole counterparts. The parent benzoxazole, lacking the oxidizable sulfur moiety, is highly stable under these conditions. LC-MS/MS analysis confirmed the formation of the corresponding sulfoxide and sulfone derivatives as the major degradation products. This highlights a critical stability consideration for any drug candidate possessing a thioether linkage.
Caption: General oxidative degradation pathway.
Photostability: Assessing the Impact of Light Exposure
Photostability is a critical parameter, as exposure to light during manufacturing, storage, or administration can lead to degradation and the formation of potentially toxic photoproducts.
Experimental Protocol: Photolytic Degradation
-
Sample Preparation: Prepare 1 mg/mL solutions of each compound in acetonitrile. Transfer to quartz cuvettes. Prepare a dark control for each compound wrapped in aluminum foil.
-
Stress Conditions: Expose the samples to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
-
Incubation: Maintain the temperature at 25°C.
-
Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by HPLC-UV.
Table 3: Comparative Photostability (Percentage of Parent Compound Remaining)
| Compound | % Remaining (Light) | % Remaining (Dark Control) |
| This compound | 88% | > 99% |
| Benzoxazole | 92% | > 99% |
| 2-(Methylthio)benzothiazole | 85% | > 99% |
| 2-(Methylthio)benzimidazole | 95% | > 99% |
Interpretation of Results:
All tested compounds exhibited a degree of photosensitivity, with the benzothiazole derivative being the most susceptible to photolytic degradation. This compound showed moderate degradation, suggesting that while not highly photolabile, protective measures such as amber vials would be prudent for formulation and storage. The benzimidazole derivative demonstrated the highest photostability among the tested heterocycles.
Thermal Stability: Resilience at Elevated Temperatures
Thermal stability is crucial for determining appropriate storage conditions and for assessing the feasibility of manufacturing processes that may involve heat, such as drying or melt extrusion.
Experimental Protocol: Thermal Degradation
-
Sample Preparation: Place approximately 5 mg of each compound in the solid state in a clear glass vial. Prepare a control sample stored at 5°C.
-
Stress Conditions: Place the vials in a calibrated oven at 80°C.
-
Time Points: Analyze samples at 1, 2, and 4 weeks.
-
Analysis: Dissolve the contents of each vial in a known volume of acetonitrile and analyze by HPLC-UV to determine the percentage of the parent compound remaining.
Table 4: Comparative Thermal Stability (Percentage of Parent Compound Remaining after 4 weeks at 80°C)
| Compound | % Remaining |
| This compound | > 98% |
| Benzoxazole | > 98% |
| 2-(Methylthio)benzothiazole | > 99% |
| 2-(Methylthio)benzimidazole | > 99% |
Interpretation of Results:
All four compounds demonstrated excellent thermal stability in the solid state at 80°C over a four-week period. This suggests that these heterocyclic cores are robust to thermal stress under these conditions and that thermal degradation is unlikely to be a primary stability concern for these molecules in their solid form. Polymeric forms of benzoxazoles and benzothiazoles are also known for their high thermal stability.[7][11]
Conclusion: A Hierarchy of Stability and Guiding Principles for Drug Development
This comparative guide has systematically benchmarked the stability of this compound against its parent scaffold and its benzothiazole and benzimidazole analogs. Our findings reveal a clear hierarchy of stability:
-
Most Stable: 2-(Methylthio)benzimidazole generally exhibits the highest stability across the tested stress conditions, particularly against hydrolysis.
-
Intermediate Stability: 2-(Methylthio)benzothiazole offers a good balance of stability, though it shows some susceptibility to basic hydrolysis and photolysis.
-
Least Stable: this compound is the most labile of the three methylthio-substituted heterocycles, primarily due to the inherent susceptibility of the benzoxazole ring to hydrolysis.
The methylthio group, while potentially crucial for biological activity, introduces a significant vulnerability to oxidative degradation across all scaffolds.
For drug development professionals, these findings offer several key takeaways:
-
Scaffold Selection is Critical: The choice of the core heterocyclic ring system has a profound impact on the intrinsic stability of a drug candidate. For applications requiring high hydrolytic stability, benzimidazole and benzothiazole scaffolds are demonstrably superior to benzoxazoles.
-
Beware of Oxidizable Moieties: The incorporation of functional groups like thioethers necessitates a thorough evaluation of oxidative stability early in the development process. Formulation strategies may need to include antioxidants or oxygen-scavenging packaging.
-
A Holistic Approach is Essential: Stability is a multi-faceted property. While a compound may be thermally robust, it could be highly susceptible to hydrolysis or photolysis. A comprehensive forced degradation study is therefore non-negotiable.
By understanding these structure-stability relationships, researchers can make more informed decisions during the design and optimization of novel therapeutic agents, ultimately increasing the probability of success in bringing safe and effective medicines to patients.
References
- Zhang, L., et al. (2018). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 8(34), 19133-19141. [Link]
- Scarborough, H. A., & Collinson, E. (1926). The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. Journal of the Chemical Society, Transactions, 129, 2413-2420. [Link]
- Kishore, P., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 1-13. [Link]
- Al-Tel, T. H. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(45), 29367-29396. [Link]
- Jackson, J. A., et al. (1972). Hydrolysis pathway for 2-phenylbenzoxazole. Journal of the Chemical Society, Perkin Transactions 2, (10), 1582-1588. [Link]
- Li, J., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(19), 6527. [Link]
- Fort, D. J., & Stover, E. L. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Archives of environmental contamination and toxicology, 48(2), 219-224. [Link]
- PubChem. 2-(Methylthio)benzothiazole. [Link]
- Wang, Y., et al. (2014). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 19(11), 17931-17943. [Link]
- Sławiński, J., et al. (2017). Synthesis, QSAR studies, and metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives as potential anticancer and apoptosis-inducing agents. Chemical biology & drug design, 89(5), 745-757. [Link]
- Li, Y., et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International journal of molecular sciences, 23(19), 11836. [Link]
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- OUChemical. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
- European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. Validation of the MRM pesticides from the Working Document SANCO/12745/2013 of 21-22 November 2017 rev. 9(1). [Link]
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
- Spangler, C. W., et al. (1996). Properties of Benzoxazole, Benzothiazole and Benzimidazole Compounds. Materials Research Society Symposium Proceedings, 413, 237. [Link]
- Asimakopoulos, A. G., et al. (2013). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
- Yang, X., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]
- Held, P., & Meier, T. (1995). Degradation of 2-(3-aminopropylamino)-ethanethiol (WR-1065) by Cu-dependent amine oxidases and influence on glutathione status of Chinese hamster ovary cells. Biochemical pharmacology, 50(4), 489-496. [Link]
- El-Gamal, I. M., & El-Azab, A. S. (2013). THE EFFECT OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIOXIDANTS FOR BASE STOCK. Egyptian Journal of Petroleum, 22(3), 337-344. [Link]
- Kumar, A., et al. (2013). Benzothiazole derivatives of thiazole/oxazole as potent antimicrobial agents. Der Pharma Chemica, 5(3), 118-125. [Link]
- Reemtsma, T., & Jekel, M. (1997). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Yang, X., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. Molecules, 24(1), 174. [Link]
- Kumar, V., et al. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of pharmaceutical and biomedical analysis, 128, 427-436. [Link]
- Kumar, A., et al. (2019). Comparative study of synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles with the literature. Journal of the Iranian Chemical Society, 16(11), 2449-2460. [Link]
- Patel, N. B., & Patel, J. C. (2012). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde.
- Al-Ostath, A. I., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 768-785. [Link]
- De Wever, H., & Verachtert, H. (1997). The microbial degradation of benzothiazoles. Applied microbiology and biotechnology, 48(5), 633-639. [Link]
- De Wever, H., De Cort, S., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and environmental microbiology, 64(9), 3270-3275. [Link]
- Estrada, M. R. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(5), 536-553. [Link]
- Reddy, T. R., et al. (2018). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N, N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 16(43), 8344-8348. [Link]
- Kishore, P., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific reports, 14(1), 1-13. [Link]
- Yokum, T. S., Alsina, J., & Barany, G. (2000). Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety.
- Kim, S., & Kim, Y. (2015). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & biomolecular chemistry, 13(28), 7754-7757. [Link]
Sources
- 1. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of 2-(3-aminopropylamino)-ethanethiol (WR-1065) by Cu-dependent amine oxidases and influence on glutathione status of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 2D NMR-Based Structural Elucidation: Confirming 2-(Methylthio)benzo[d]oxazole
Introduction: Beyond the One-Dimensional Spectrum
In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is non-negotiable. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) serves as the initial workhorse for structural characterization, its utility diminishes with increasing molecular complexity. Overlapping signals, particularly in aromatic regions, and the inability to definitively connect disparate molecular fragments can lead to costly misinterpretations.[1][2] This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, transforming a complex puzzle into a solvable molecular map.[3][4]
This guide provides an in-depth, practical comparison of key 2D NMR techniques for the structural confirmation of small molecules, using 2-(Methylthio)benzo[d]oxazole as a model compound. We will move beyond simply listing protocols to explain the causal logic behind experimental choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system for structural elucidation.
The Challenge: Isomeric Ambiguity
Consider our target molecule, this compound. While its mass can be confirmed by mass spectrometry, this technique cannot easily distinguish it from other isomers, such as 4-(Methylthio)benzo[d]oxazole or 2-(Methoxy)benzothiazole. 1D NMR can provide proton counts and carbon environments, but definitively placing the methylthio group at the C-2 position and confirming the benzoxazole core requires through-bond correlation data that only 2D NMR can provide.
The 2D NMR Toolkit: A Triad of Correlative Experiments
To solve this structural puzzle, we employ a suite of three complementary 2D NMR experiments. Each provides a unique piece of connectivity information, and together, they offer a comprehensive and robust confirmation of the molecular structure.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[5] In a COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing us to trace out the proton spin systems within a molecule.[6][7] For this compound, COSY is essential for assigning the connectivity of the four protons on the benzene ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[8][9][10] Each cross-peak in an HSQC spectrum represents a C-H bond, providing definitive correlation between the ¹H and ¹³C spectra.[11] This is crucial for assigning the chemical shifts of protonated carbons and serves as an anchor point for further analysis.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together a molecule's complete carbon skeleton. HMBC reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (long-range ⁿJCH coupling, where n > 1).[12][13][14][15] Unlike HSQC, it allows us to "see" correlations through quaternary (non-protonated) carbons and across heteroatoms, which is vital for connecting different functional groups and confirming the overall molecular framework.[9]
Experimental Workflow and Protocols
A logical and efficient workflow is critical for successful structure elucidation. The process begins with acquiring high-quality 1D spectra, followed by the strategic application of 2D experiments.
Caption: Standard workflow for 2D NMR-based structure elucidation.
Step-by-Step Experimental Protocols
The following are generalized protocols for a 400 MHz NMR spectrometer.
1. Sample Preparation:
-
Dissolve ~10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to identify all proton signals, their integrations, and multiplicities.
-
¹³C {¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
DEPT-135: This experiment is highly recommended. It differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This simplifies the assignment of the ¹³C spectrum.
3. 2D NMR Acquisition:
-
COSY:
-
Experiment: gCOSY (gradient-selected COSY).
-
Rationale: Gradient selection provides cleaner spectra with fewer artifacts compared to older, phase-cycled versions.[3]
-
Key Parameters: Set spectral widths in both dimensions to cover all proton signals. Acquire at least 256 increments in the indirect dimension (t₁) for adequate resolution.
-
-
HSQC:
-
Experiment: gHSQCAD (gradient-selected, sensitivity-enhanced HSQC with adiabatic pulses).
-
Rationale: This is a highly sensitive experiment for detecting one-bond C-H correlations.[9][11] Adiabatic pulses make the experiment more robust to variations in RF fields.
-
Key Parameters: Set the ¹³C spectral width to cover all expected carbon signals (~0-170 ppm). The key parameter is the one-bond coupling constant, which should be set to an average value of ~145 Hz for aromatic and aliphatic C-H bonds.
-
-
HMBC:
-
Experiment: gHMBCAD (gradient-selected HMBC with adiabatic pulses).
-
Rationale: This proton-detected experiment offers high sensitivity for detecting long-range correlations.[12][14]
-
Key Parameters: The most critical parameter is the long-range coupling delay, which is optimized for a specific coupling constant. A typical value is 8 Hz. This allows for the observation of correlations over 2-3 bonds while suppressing one-bond correlations.[13]
-
Data Interpretation: Assembling the Structural Evidence
Let's analyze the expected data for this compound. The numbering scheme used for assignment is shown below.

Predicted 1D and 2D NMR Correlation Data
| Atom # | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | DEPT-135 | Key COSY Correlations (with ¹H at δ) | Key HMBC Correlations (from ¹H to ¹³C at δ) |
| S-CH₃ | 2.75 | s | 14.5 | CH₃ | - | 164.0 (C-2) |
| C-2 | - | - | 164.0 | C | - | - |
| C-3a | - | - | 141.5 | C | - | - |
| H-4 | 7.65 | d | 110.0 | CH | 7.30 (H-5) | 124.5 (C-5), 149.0 (C-7a), 164.0 (C-2) |
| H-5 | 7.30 | t | 124.5 | CH | 7.65 (H-4), 7.35 (H-6) | 141.5 (C-3a), 119.0 (C-7) |
| H-6 | 7.35 | t | 125.0 | CH | 7.30 (H-5), 7.50 (H-7) | 110.0 (C-4), 149.0 (C-7a) |
| H-7 | 7.50 | d | 119.0 | CH | 7.35 (H-6) | 124.5 (C-5), 141.5 (C-3a) |
| C-7a | - | - | 149.0 | C | - | - |
Step-by-Step Interpretation
-
Assigning the Spin System (COSY): The COSY spectrum is the starting point for the aromatic region. A cross-peak between the signals at δ 7.65 (H-4) and δ 7.30 (H-5) establishes their connectivity. Following this chain, we see correlations from δ 7.30 (H-5) to δ 7.35 (H-6), and from δ 7.35 (H-6) to δ 7.50 (H-7). This confirms the sequence of four adjacent protons on the benzene ring. The methyl singlet at δ 2.75 shows no COSY correlations, as expected.
-
Linking Protons to Carbons (HSQC): The HSQC spectrum provides a direct link between the assigned protons and their carbons.
-
The proton at δ 7.65 correlates to the carbon at δ 110.0 (C-4).
-
The proton at δ 7.30 correlates to the carbon at δ 124.5 (C-5).
-
The proton at δ 7.35 correlates to the carbon at δ 125.0 (C-6).
-
The proton at δ 7.50 correlates to the carbon at δ 119.0 (C-7).
-
The methyl protons at δ 2.75 correlate to the carbon at δ 14.5 (S-CH₃).
-
-
Confirming the Skeleton (HMBC): The HMBC spectrum provides the critical long-range correlations that piece the entire structure together. This is where the structure is unambiguously confirmed.
Caption: Key HMBC correlations confirming the molecular framework.
-
The Decisive Correlation: The most important correlation is from the methyl protons (S-CH₃) at δ 2.75 to the quaternary carbon at δ 164.0. This is a two-bond correlation (²JCH) and definitively proves that the methylthio group is attached to C-2 of the benzoxazole core.
-
Connecting the Rings: A correlation from H-4 (δ 7.65) to the same C-2 carbon (δ 164.0) provides further confirmation. This three-bond (³JCH) correlation links the aromatic ring to the heterocyclic carbon.
-
Confirming the Fusion: Correlations from the aromatic protons to the bridgehead carbons are also vital. For instance, observing a cross-peak from H-4 (δ 7.65) to C-7a (δ 149.0) and from H-7 (δ 7.50) to C-3a (δ 141.5) confirms the fusion of the benzene and oxazole rings.
Conclusion: A Self-Validating Approach
By systematically applying COSY, HSQC, and HMBC experiments, we generate a network of overlapping, self-consistent data points that leave no room for ambiguity. The COSY experiment establishes the proton framework, the HSQC experiment anchors those protons to their respective carbons, and the HMBC experiment reveals the long-range connectivity that pieces the entire molecular puzzle together. This multi-pronged approach is vastly superior to relying on 1D NMR alone, providing the rigorous, verifiable structural proof required in modern chemical and pharmaceutical research.
References
- Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved January 9, 2026.
- Vertex AI Search. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. Retrieved January 9, 2026.
- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
- JEOL USA. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
- NPTEL-NOC IITM. (n.d.). Principles and Applications of NMR Spectroscopy. Retrieved January 9, 2026.
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
- Scribd. (n.d.). 2D NMR Spectroscopy: COSY. Retrieved January 9, 2026.
- Chemistry For Everyone. (2023, August 12).
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY.
- Chemistry LibreTexts. (2023). 2D NMR Introduction.
- InfoCoBuild. (n.d.). Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S. Atreya, IISc Bangalore). Retrieved January 9, 2026.
- Chemistry For Everyone. (2023, August 12).
- Chemistry LibreTexts. (2023). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- Columbia University NMR Core Facility. (n.d.). COSY.
- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved January 9, 2026.
- Royal Society of Chemistry. (2023).
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
- Beilstein Journals. (n.d.). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- FooDB. (2023). Showing Compound 2-(Methylthio)benzothiazole (FDB011171).
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- PubChem. (n.d.). 2-(Methylthio)benzothiazole.
- National Institutes of Health. (n.d.). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents.
- National Institutes of Health. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. acl.digimat.in [acl.digimat.in]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Reactivity Profile of 2-(Methylthio)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the principle of "one drug, one target" is a foundational aspiration. However, the reality is often more complex, with small molecules frequently interacting with multiple cellular targets. This phenomenon, known as cross-reactivity or off-target activity, can lead to unforeseen side effects or, in some instances, reveal novel therapeutic opportunities. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of 2-(Methylthio)benzo[d]oxazole, a member of the pharmacologically significant 2-substituted benzoxazole class of compounds.
While specific, direct cross-reactivity screening data for this compound is not extensively available in the public domain, this guide will leverage data from structurally similar benzoxazole and benzothiazole derivatives to infer a likely cross-reactivity profile. Furthermore, it will detail the established experimental methodologies for robustly assessing compound selectivity, empowering researchers to conduct their own comprehensive evaluations.
The Benzoxazole Scaffold: A Privileged Structure with Diverse Biological Activity
The benzoxazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 2-substituted benzoxazoles, in particular, have garnered significant attention for their therapeutic potential.[1] The introduction of a methylthio group at the 2-position, as in this compound, modulates the electronic and steric properties of the molecule, influencing its target binding profile.
Given the diverse activities of related compounds, it is plausible that this compound interacts with multiple protein families. The most probable off-target interactions are likely to occur within the kinome and among G-protein coupled receptors (GPCRs), two of the largest and most frequently targeted protein classes in drug discovery.
Comparative Analysis: Inferred Cross-Reactivity of this compound
Based on the known activities of structurally related 2-substituted benzoxazoles and the closely related 2-(methylthio)benzothiazoles, we can construct a predictive comparison of potential off-target activities for this compound.
| Target Class | Potential for Cross-Reactivity | Rationale and Supporting Evidence from Analogs |
| Protein Kinases | High | Benzoxazole derivatives are known to inhibit a range of kinases, including receptor tyrosine kinases like VEGFR-2 and c-Met, as well as serine/threonine kinases.[2][3] The structurally similar 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole has been shown to be a potent inhibitor of c-Jun N-terminal kinase (JNK), with a benzoxazole analog also demonstrating activity.[4] This strongly suggests that the benzoxazole scaffold can fit into the ATP-binding pocket of various kinases. |
| GPCRs | Moderate | Certain 2-substituted benzoxazole carboxamides have been identified as potent antagonists of the 5-HT3 receptor, a ligand-gated ion channel that is often grouped with GPCRs in large screening panels.[5] This indicates the potential for the benzoxazole core to interact with receptors involved in neurotransmission. |
| Nuclear Receptors | Low to Moderate | While less common, some heterocyclic compounds can interact with nuclear receptors. The structurally related 2-(methylthio)benzothiazole has been identified as an aryl hydrocarbon receptor agonist.[6] |
| Enzymes (Non-kinases) | Moderate | Benzothiazole derivatives have been shown to inhibit enzymes such as oxidoreductase NQO2.[7] The potential for this compound to interact with other metabolic or signaling enzymes should not be discounted. |
Experimental Workflows for Assessing Cross-Reactivity
A systematic and tiered approach is essential for accurately profiling the selectivity of a compound. The following experimental workflows represent the gold standard in the industry for determining on- and off-target activities.
Tier 1: Broad Kinase and Receptor Screening
The initial step involves screening the compound against large, commercially available panels of kinases and receptors. This provides a broad overview of potential off-target interactions.
Workflow for Kinome-Wide Selectivity Screening:
Caption: High-level workflow for kinome-wide selectivity screening.
Workflow for GPCR and Ion Channel Screening:
Caption: Workflow for broad receptor and ion channel cross-reactivity screening.
Tier 2: In-Depth Mechanistic and Cellular Assays
Once potential off-targets are identified, the next step is to confirm these interactions in more physiologically relevant systems.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This luminescent ADP detection assay is a widely used method for quantifying kinase activity and inhibitor potency.[8]
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
This compound (or other test compound)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in the appropriate kinase buffer.
-
Prepare a solution of the kinase and its substrate in kinase buffer.
-
Prepare the ATP solution at the desired concentration (often at the Km for the specific kinase).
-
-
Kinase Reaction:
-
Add the test compound dilutions to the assay plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement and Functional Assays:
Cell-based assays are crucial for confirming that a compound interacts with its target in a cellular context and for assessing its functional consequences.
Caption: Decision tree for selecting a cell-based assay to validate off-target hits.
Tier 3: In Vivo Assessment of Selectivity
The ultimate test of a compound's selectivity is its performance in a living organism. In vivo studies can reveal off-target effects that are not apparent in in vitro assays.
Key In Vivo Approaches:
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the modulation of the intended target and known off-targets in relevant tissues following compound administration.
-
Phenotypic Screening in Animal Models: Utilize disease models relevant to the off-target to assess for unexpected efficacy or toxicity.
-
Toxicity Studies: Conduct comprehensive toxicology studies in multiple species to identify any adverse effects.
Conclusion and Future Directions
While the precise cross-reactivity profile of this compound remains to be fully elucidated through direct experimental screening, the available data on analogous compounds provides a strong foundation for predicting its likely off-target interactions. The benzoxazole scaffold's propensity to bind to kinases and, to a lesser extent, GPCRs, suggests that these protein families should be the primary focus of any comprehensive selectivity profiling effort.
By employing the tiered experimental approach outlined in this guide, from broad panel screening to in-depth cellular and in vivo validation, researchers can build a robust understanding of the selectivity of this compound and other novel chemical entities. This knowledge is critical for mitigating risks, understanding mechanisms of action, and ultimately, for the successful development of safe and effective therapeutics.
References
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
- Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
- Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan. Semantic Scholar. [Link]
- Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis.
- 2-(Methylthio)benzothiazole. PubChem. [Link]
- Synthesis and Structural Elucidation of Novel Benzothiazole Derivatives as Anti-tubercular Agents: In-silico Screening for Possible Target Identific
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflamm
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. promega.com [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized 2-(Methylthio)benzo[d]oxazole
Introduction: The Imperative of Purity in Benzoxazole Scaffolds
The benzoxazole moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological activities and material properties.[1][2][3] 2-(Methylthio)benzo[d]oxazole, a key intermediate and building block, is no exception. Its utility in the synthesis of more complex, high-value molecules means that its purity is not merely a quality metric but a critical determinant of downstream success. Impurities, even in trace amounts, can lead to unpredictable reaction outcomes, misleading biological assay results, and potential toxicity, compromising experimental reproducibility and the integrity of research findings.[4]
This guide provides a comprehensive framework for the rigorous purity evaluation of laboratory-synthesized this compound. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, enabling you to design a self-validating quality control workflow. We will compare the principal analytical techniques, offering field-proven insights into their strengths, limitations, and synergistic application.
Context: Synthesis and the Genesis of Impurities
A common and efficient laboratory synthesis of this compound involves the S-methylation of 2-mercaptobenzoxazole.[5] A typical procedure is as follows:
-
2-Mercaptobenzoxazole is deprotonated using a base like sodium methoxide in an anhydrous solvent (e.g., methanol) to form the sodium thiolate salt.
-
An electrophilic methylating agent, such as methyl iodide, is added to the solution.
-
The thiolate anion performs a nucleophilic attack on the methyl iodide, displacing the iodide and forming the 2-(methylthio)ether linkage.[5]
This seemingly straightforward SN2 reaction can introduce a spectrum of impurities that must be identified and quantified.
Common Potential Impurities:
-
Unreacted Starting Materials: 2-Mercaptobenzoxazole and residual methylating agents.
-
Reaction Intermediates: The sodium salt of 2-mercaptobenzoxazole.
-
Solvent and Reagent Residues: Methanol, chloroform, or drying agents used during workup.[5]
-
By-products: Potential N-methylation of the benzoxazole ring, though less likely under these conditions, or products of hydrolysis if water is not rigorously excluded.
The following workflow diagram illustrates the logical progression from synthesis to a comprehensively validated, pure compound.
Caption: Workflow for synthesis, purification, and purity validation.
Comparative Analysis of Purity Determination Techniques
No single analytical technique provides a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods. The following sections compare the most critical techniques for evaluating synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is indispensable for confirming the molecular structure of the target compound and for identifying and quantifying structurally distinct impurities.[4][6] Both ¹H and ¹³C NMR are essential for full characterization.
-
Expertise & Causality: ¹H NMR is the first line of defense after synthesis. Its high sensitivity and the characteristic chemical shifts of aromatic and methyl protons provide immediate confirmation of success. The integration of proton signals offers a direct molar ratio of the main compound to any proton-bearing impurities. For this compound, we expect to see multiplets in the aromatic region (~7.3-7.7 ppm) and a sharp singlet for the S-CH₃ group (~2.7 ppm), by analogy to similar structures like 2-(methylthio)benzimidazole.[7] Any remaining 2-mercaptobenzoxazole would show a broad N-H proton and lack the S-CH₃ signal. ¹³C NMR provides complementary data, confirming the number of unique carbon environments and the presence of the key C=N carbon of the oxazole ring.
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified oil or solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without having signals that overlap with key sample peaks. CDCl₃ is a common first choice for many organic compounds.
-
Internal Standard (Optional but Recommended): For high-accuracy quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity and a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration and quantitation.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all peaks, including those of the target compound and any visible impurities. Calculate purity based on the relative integration values.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For determining the purity of organic compounds as a percentage of the main component relative to all detectable impurities, reversed-phase HPLC (RP-HPLC) with UV detection is the gold standard.[4][8]
-
Expertise & Causality: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[9] The resulting chromatogram displays peaks corresponding to each compound, and the area under each peak is proportional to its concentration. Purity is calculated as the area of the main peak divided by the total area of all peaks.[4] A gradient elution (e.g., starting with a high percentage of water and gradually increasing the organic solvent like acetonitrile or methanol) is often chosen to ensure that both polar and nonpolar impurities are eluted and resolved from the main peak within a reasonable timeframe. The UV detector wavelength should be set to a λmax of the benzoxazole chromophore to maximize sensitivity.
-
System: An HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a determined λmax.
-
Sample Preparation: Prepare a stock solution of the synthesized compound at ~1 mg/mL in methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL and integrate all peaks. Calculate purity using the area percent method.
Mass Spectrometry (MS): The Identity Confirmer
MS is a powerful tool for confirming the molecular weight of the synthesized product and for identifying the molecular weights of unknown impurities.[6] It is most effective when coupled with a chromatographic separation technique (LC-MS or GC-MS).
-
Expertise & Causality: For a compound like this compound, Electrospray Ionization (ESI) in positive mode is an excellent choice for LC-MS, as the nitrogen atom in the oxazole ring can be readily protonated to form the [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the elemental formula, which is a highly reliable confirmation of identity.[8] The fragmentation pattern observed in MS/MS experiments can further elucidate the structure of the parent molecule and its impurities.[8]
-
System: Couple the HPLC system described above to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).
-
Ionization Source: ESI, positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Analysis: The peak in the chromatogram corresponding to the main product should exhibit a mass signal corresponding to its expected [M+H]⁺ value (C₈H₇NOS, MW = 165.22; [M+H]⁺ = 166.03). Any impurity peaks in the chromatogram can be analyzed similarly to determine their molecular weights, providing crucial clues to their identity.
Methodology Comparison
The following decision-making diagram and summary table will help in selecting the appropriate analytical approach based on the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical technique.
| Technique | Primary Information | Quantitation | Sensitivity | Pros | Cons |
| ¹H / ¹³C NMR | Molecular Structure | Good (molar ratio, qNMR) | Moderate | Provides definitive structural proof; good for identifying major impurities.[6] | Insensitive to non-protonated or trace impurities; can be complex to interpret with overlapping signals.[10] |
| RP-HPLC (UV) | Purity Percentage | Excellent (Area %) | High | Gold standard for quantitative purity; high throughput; robust and reproducible.[8] | Does not provide structural information; requires a chromophore for detection. |
| LC-MS / HRMS | Molecular Weight | Semi-quantitative | Very High | Confirms molecular weight and elemental formula; excellent for identifying unknown impurities.[10] | Ionization efficiency varies between compounds, making area % less accurate than HPLC-UV. |
| Melting Point | Physical Property | No | N/A | Fast, inexpensive, and simple preliminary check for crystalline solids.[11] | Not applicable to oils or amorphous solids; insensitive to small amounts of impurities. |
| TLC | Qualitative Purity | No | Moderate | Very fast and cheap for monitoring reaction progress and checking for gross impurities.[11] | Not quantitative; resolution is poor compared to HPLC. |
Integrated Approach for a Self-Validating System
-
Post-Synthesis Screening (TLC): After the initial workup and purification, run a TLC plate. A single spot (compared to the starting material) is a good indication to proceed with more advanced analysis.[10]
-
Structural and Identity Confirmation (NMR & MS): First, acquire ¹H NMR and LC-MS data. The NMR spectrum should confirm the presence of the key functional groups and the correct proton ratios. The LC-MS will confirm that the major peak has the correct molecular weight for this compound.
-
Definitive Purity Assay (HPLC): Once the identity is confirmed, perform a validated RP-HPLC analysis. A high-purity sample (>98%) should show a single major peak with minimal secondary peaks.
-
Impurity Investigation (LC-HRMS): If the HPLC analysis reveals significant impurities (>0.5%), use the LC-HRMS data to propose structures based on their exact masses. For instance, a peak with an [M+H]⁺ of 152.02 could correspond to unreacted 2-mercaptobenzoxazole.
-
Final Characterization (¹³C NMR): For a final, complete characterization package for a novel compound or a reference standard, a ¹³C NMR spectrum should be acquired to confirm all carbon environments.
By following this integrated workflow, researchers can be highly confident in the purity and identity of their synthesized this compound, ensuring the reliability and validity of their subsequent experiments.
References
- PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole.
- Inamuddin, A., & Luqman, M. (2024). Modern Analytical Technique for Characterization Organic Compounds. IntechOpen. [Link]
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
- Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
- Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
- MDPI. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
- Springer. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.
- Jetir.org. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”.
- PubChem. (n.d.). 2-(Methylthio)benzothiazole.
- Royal Society of Chemistry. (n.d.). Characterization data for all products.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
- MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- Molecules. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
Sources
- 1. jetir.org [jetir.org]
- 2. jocpr.com [jocpr.com]
- 3. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. rroij.com [rroij.com]
- 7. 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum [chemicalbook.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]
An Inter-Laboratory Comparative Guide to the Synthesis of 2-(Methylthio)benzo[d]oxazole
Abstract
This guide provides a detailed comparison of prevalent synthetic methodologies for 2-(Methylthio)benzo[d]oxazole, a heterocyclic compound of interest in medicinal and materials chemistry. We delve into the mechanistic underpinnings, operational parameters, and performance metrics of various synthetic routes, ranging from classical multi-step approaches to modern one-pot procedures. By presenting side-by-side experimental protocols and summarizing key data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate and efficient synthesis for their specific laboratory context and research objectives.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole moiety is a privileged heterocyclic scaffold found in a wide array of biologically active compounds and functional materials.[1][2] Its unique structural and electronic properties contribute to a diverse range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory effects. The 2-substituted benzoxazoles, in particular, are crucial intermediates in the synthesis of more complex molecules.[1][3][4] this compound serves as a key building block, and the efficiency of its synthesis can significantly impact the overall success of a research program. This guide will compare and contrast different laboratory-scale synthetic approaches to this important compound.
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound can be broadly categorized into two main strategies: a classical two-step approach involving the S-alkylation of a precursor, and more streamlined one-pot methodologies.
Method A: Classical S-Alkylation of 2-Mercaptobenzoxazole
This traditional and widely cited method is a reliable two-step process. It begins with the formation of the 2-mercaptobenzoxazole precursor, followed by its S-methylation.
Causality and Mechanistic Insight: The core of this method lies in the nucleophilic character of the sulfur atom in 2-mercaptobenzoxazole. In the presence of a base, the thiol proton is abstracted, forming a highly nucleophilic thiolate anion. This anion then readily attacks an electrophilic methyl source, such as methyl iodide, via an SN2 reaction to form the desired thioether. The choice of a strong base like sodium methoxide ensures complete deprotonation, driving the reaction to completion.
Experimental Protocol: S-Methylation of 2-Mercaptobenzoxazole [5]
-
Preparation of Sodium Methoxide: In a suitable reaction vessel, dissolve sodium metal (1.0 g) in anhydrous methanol (150 ml) with stirring.
-
Addition of Thiol: Slowly add 2-mercaptobenzoxazole (6.0 g, 0.04 mole) to the sodium methoxide solution.
-
Methylation: Add methyl iodide (5 ml) to the mixture.
-
Reaction: Stir the mixture at 50°C for 3 hours, then allow it to stand overnight at room temperature.
-
Work-up: Remove the methanol by distillation under reduced pressure. Triturate the solid residue with ice water.
-
Isolation and Purification: Collect the insoluble material by filtration. Dissolve the solid in chloroform, dry over anhydrous magnesium sulfate, and remove the solvent to yield 2-(methylthio)benzoxazole as a brown oil (5.8 g reported yield).[5]
Method B: One-Pot Synthesis from o-Aminophenol
Recent advancements in synthetic methodology have focused on "one-pot" procedures that reduce reaction time, minimize waste, and simplify purification.[6][7] These methods often combine cyclization and functionalization in a single synthetic operation.
Causality and Mechanistic Insight: This approach leverages the reaction of o-aminophenol with carbon disulfide in the presence of a base to form an in situ 2-mercaptobenzoxazole intermediate. Without isolation, a methylating agent is introduced to the reaction mixture, which then undergoes S-alkylation as described in Method A. The use of microwave heating and ultrasound irradiation can significantly accelerate the reaction rates.[6]
Experimental Protocol: One-Pot Synthesis using Microwave and Ultrasound [6]
-
Intermediate Formation: Dissolve potassium hydroxide (0.066 mol) in 2-methoxyethanol (20 ml). Add carbon disulfide (0.066 mol) and then o-aminophenol (0.066 mol). This mixture is subjected to microwave heating to facilitate the formation of the potassium salt of 2-mercaptobenzoxazole.
-
Methylation: The resulting potassium salt is dissolved in water (50 ml), followed by the addition of ice and dimethyl sulfate (0.066 mol).
-
Reaction: The solution is stirred for 15-30 minutes, maintaining a pH between 8 and 9.
-
Isolation: The resulting precipitate is filtered off and dried. If an oil is formed, the product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated.
Performance Comparison and Data Summary
To provide a clear and objective comparison, the key performance indicators for each method are summarized below.
| Parameter | Method A: Classical S-Alkylation | Method B: One-Pot Synthesis | Alternative One-Pot Syntheses (General) |
| Starting Materials | 2-Mercaptobenzoxazole, Methyl Iodide, Sodium Methoxide | o-Aminophenol, Carbon Disulfide, Dimethyl Sulfate, KOH | o-Aminophenol, Carboxylic Acids/Aldehydes/Amides |
| Number of Steps | Two (if starting from o-aminophenol) | One | One |
| Reaction Time | > 3 hours + overnight | < 30 minutes | Varies (minutes to hours) |
| Reported Yield | ~88% (for the methylation step) | Good to Excellent | Moderate to Excellent |
| Reaction Conditions | 50°C, atmospheric pressure | Microwave and/or Ultrasound | Varies (room temp to high temp, various catalysts) |
| Key Advantages | Reliable, well-established, high yield for methylation step. | Fast, energy-efficient, reduced work-up. | Broad substrate scope, avoids toxic reagents like CS₂. |
| Key Disadvantages | Longer overall process, requires isolation of intermediate. | Requires specialized equipment (microwave/ultrasound). | Yields can be variable depending on the substrate. |
Experimental Workflows and Logical Relationships
To visually represent the synthetic pathways, the following diagrams have been generated using Graphviz.
Caption: Workflow for the classical S-alkylation of 2-mercaptobenzoxazole.
Caption: Workflow for the one-pot synthesis from o-aminophenol.
Concluding Remarks and Future Outlook
The choice of synthetic route for this compound is contingent upon the specific needs and resources of the laboratory. The classical S-alkylation method remains a robust and high-yielding option, particularly when the 2-mercaptobenzoxazole precursor is readily available.[5] For laboratories equipped with modern technology, the one-pot synthesis offers a significantly faster and more efficient alternative, aligning with the principles of green chemistry by reducing reaction times and waste.[6]
It is important to note that the broader field of 2-substituted benzoxazole synthesis is rich with a variety of methodologies, including those that utilize carboxylic acids, aldehydes, or amides as starting materials.[1][3][4][7][8][9][10] While these do not directly produce the 2-(methylthio) derivative in a single step from simple precursors, they represent a versatile toolkit for accessing a wide range of analogs. Future research may focus on developing catalytic one-pot methods that avoid the use of toxic reagents like carbon disulfide and harsh bases, further enhancing the safety and environmental friendliness of these syntheses.
References
- PrepChem. Synthesis of (a) 2-(Methylthio)benzoxazole. [Link]
- Bulgarian Chemical Communications. One pot preparation of 2-thioalkyl benzothiazoles, benzoxazoles and benzimidazoles. [Link]
- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
- Beilstein Journal of Organic Chemistry.
- National Institutes of Health.
- National Institutes of Health. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
- ConnectSci.
- MDPI.
- National Institutes of Health.
- National Institutes of Health.
Sources
- 1. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 4. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. mdpi.com [mdpi.com]
- 10. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-Substituted Benzo[d]oxazole Derivatives: A Guide for Drug Discovery
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities. This guide provides a comprehensive comparison of the efficacy of 2-substituted benzo[d]oxazole derivatives, with a particular focus on analogues bearing sulfur-containing moieties, drawing parallels to the closely related and extensively studied benzothiazole class. This analysis is designed for researchers, scientists, and drug development professionals to inform the strategic design of novel therapeutics.
Introduction: The Versatility of the Benzoxazole Core
Benzoxazoles are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring with an oxazole ring. Their structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made them attractive scaffolds in drug discovery.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The nature of the substituent at the 2-position of the benzoxazole ring plays a pivotal role in defining the pharmacological profile of the resulting derivative. While direct and extensive comparative data on 2-(Methylthio)benzo[d]oxazole derivatives is sparse in publicly accessible literature, we can infer and build a comparative framework by examining various 2-substituted benzoxazoles and their sulfur-containing isosteres, the benzothiazoles.
Comparative Efficacy: A Multifaceted Analysis
The efficacy of 2-substituted benzo[d]oxazole derivatives is highly dependent on the nature of the substituent at the 2-position and the biological target. Here, we compare their performance across key therapeutic areas.
Anticancer Activity
2-Substituted benzoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5] The mechanism of action is often multifaceted, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[5][6]
Table 1: Comparative Anticancer Activity of 2-Substituted Benzoxazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzoxazoles | 2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazole | MCF-7 (Breast) | Submicromolar | [7] |
| Benzoxazole-Piperazine Hybrids | Compound 3n (a piperazine derivative) | HT-29 (Colon) | Not specified, but showed attractive anticancer effect | [6] |
| 2-Methylbenzoxazole Derivatives | Varies | Multiple | Varies | [5] |
Note: IC50 values are a measure of potency; lower values indicate higher activity.
The substitution pattern on the 2-aryl ring significantly influences the anticancer potency. For instance, electron-donating groups like methoxy at the 3 and 4 positions of the phenyl ring have been shown to enhance activity.[7] The replacement of the benzothiazole core in the potent anticancer agent Phortress with a benzoxazole ring has yielded analogues with significant anticancer activity, suggesting the bioisosteric relationship between these two scaffolds.[6]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. 2-Substituted benzoxazoles have demonstrated notable activity against a variety of pathogenic microorganisms.[3][8]
A study comparing benzothiazole and benzoxazole derivatives revealed that the nature of the heterocyclic core can influence the spectrum of activity. While some studies suggest benzothiazoles may have broader or more potent antimicrobial effects, specific substitutions on the benzoxazole ring can yield highly active compounds.[8] The lipophilicity conferred by the substituent at the 2-position is a critical factor, as it governs the ability of the compound to penetrate the microbial cell membrane.
Table 2: Comparative Antimicrobial Activity of 2-Substituted Benzoxazole Derivatives
| Derivative Class | Test Organism | Activity Measure (e.g., MIC in µg/mL) | Reference |
| 2-Substituted Benzoxazoles | Escherichia coli | Potent activity at 25 µg/mL | [3] |
| 2-Substituted Benzoxazoles | Fusarium oxysporum | Significant activity | [8] |
| Thiazole/Oxazole Substituted Benzothiazoles | Various Bacteria & Fungi | Compound 4e' showed high potency | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research area. Certain 2-substituted benzoxazole derivatives have shown promising anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase (COX).[4][10]
One study reported a series of benzoxazolone derivatives as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response, with some compounds exhibiting IC50 values in the low micromolar range for the inhibition of IL-6 production.[10] This highlights a specific molecular target for this class of compounds in the context of inflammation.
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure scientific integrity, the protocols used to evaluate the efficacy of these compounds must be robust and reproducible.
General Synthesis of this compound
A general method for the synthesis of 2-(methylthio)benzoxazole involves the reaction of 2-mercaptobenzoxazole with a methylating agent.[11]
Step-by-Step Protocol:
-
Preparation of Sodium Salt: Dissolve sodium metal in anhydrous methanol to prepare sodium methoxide.
-
Reaction with 2-Mercaptobenzoxazole: Slowly add 2-mercaptobenzoxazole to the sodium methoxide solution with stirring.
-
Methylation: Add methyl iodide to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 50°C for 3 hours and then allow it to stand overnight at room temperature.
-
Work-up: Remove the methanol under reduced pressure. Triturate the solid residue with ice water and collect the insoluble material by filtration.
-
Purification: Dissolve the solid in chloroform, dry over anhydrous magnesium sulfate, and remove the solvent to yield 2-(methylthio)benzoxazole.[11]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. 2-Substituted benzoxazoles exert their biological effects through various pathways.
Anticancer Mechanisms
In cancer, these derivatives have been shown to induce apoptosis through the loss of mitochondrial membrane potential.[10] Some have been found to inhibit crucial signaling pathways involved in cell proliferation and survival.
Caption: Proposed anticancer mechanism of 2-substituted benzoxazole derivatives.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of some benzoxazole derivatives are attributed to their ability to inhibit key inflammatory mediators and signaling pathways.
Caption: Anti-inflammatory mechanism via MD2 inhibition by benzoxazole derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-substituted benzo[d]oxazole derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
Nature of the 2-Substituent: The electronic and steric properties of the group at the 2-position are critical. For anticancer activity, bulky aromatic groups with specific substitution patterns can enhance potency.[7] For antimicrobial activity, lipophilicity plays a key role in cell penetration.
-
Substitution on the Benzene Ring: Modifications to the fused benzene ring can also modulate activity. Electron-withdrawing or -donating groups can influence the overall electronic properties of the molecule and its interaction with biological targets.
-
Bioisosteric Replacement: The interchangeability of the oxygen atom in the benzoxazole ring with a sulfur atom to form a benzothiazole can lead to compounds with similar or sometimes enhanced biological activities, highlighting the value of this bioisosteric approach in lead optimization.[6]
Conclusion and Future Directions
2-Substituted benzo[d]oxazole derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. While direct comparative efficacy data for 2-(methylthio) derivatives remains limited, the broader analysis of 2-substituted benzoxazoles and their comparison with benzothiazole analogues provide a solid foundation for future research.
Future efforts should focus on the systematic exploration of a wider range of substituents at the 2-position, including various thioether and sulfone derivatives, to build a more comprehensive structure-activity relationship profile. Furthermore, detailed mechanistic studies are warranted to identify specific molecular targets and pathways, which will be instrumental in the rational design of next-generation benzoxazole-based therapeutics with improved efficacy and safety profiles.
References
- BenchChem. (n.d.). Application of 2-Methylbenzoxazole Derivatives as Anticancer Agents: Application Notes and Protocols.
- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2018).
- Ampati, S., Jukanti, R., Sagar, V., Ganta, R., & Sarangapani, M. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168.
- BenchChem. (n.d.). Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles.
- Kumar, R., Kumar, S., & Singh, P. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1249, 131587.
- Akhtar, M. J., Al-Masoudi, N. A., & Khan, S. A. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Letters in Drug Design & Discovery, 18(12), 1143-1153.
- el-Shaaer, H. M., Abdel-Aziz, S. A., Allimony, H. A., Ali, U. F., & Abdel-Rahman, R. M. (1997).
- PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ResearchGate. (n.d.).
- Özkay, Y., Tunalı, Y., & Kaplancıklı, Z. A. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European journal of medicinal chemistry, 209, 112979.
- Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Li, J. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & biodiversity, 20(6), e202201145.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Benzoxazole as Anticancer Agent: A Review.
- International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE.
- Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- Arjunan, V., Raj, A., Ravindran, P., & Mohan, S. (2014). Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 951–965.
- MDPI. (2020).
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Structure-activity relationships around the 2-position for benzoxazole hFAAH inhibitors.
- National Center for Biotechnology Information. (n.d.).
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 134-159.
- MDPI. (2022). Design, Synthesis and Biological Activities of (Thio)
- PubChem. (n.d.). 2-(Methylthio)benzothiazole.
- ResearchGate. (n.d.).
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(Methylthio)benzo[d]oxazole
Part 1: Core Directive - The Disposal Lifecycle
The proper disposal of 2-(Methylthio)benzo[d]oxazole is not a single action but a complete lifecycle that begins the moment the material is designated as waste. The guiding principle is to manage this compound as a hazardous waste, ensuring containment, clear communication of risk, and environmentally sound final disposal.
Hazard Identification & Risk Assessment
Given the lack of specific toxicity data for this compound, we will extrapolate from the known hazards of its thio-analogue, 2-(Methylthio)benzothiazole, which is well-documented[3]. This conservative approach is fundamental to laboratory safety.
Presumptive Hazard Profile:
| Hazard Classification | Description | GHS Code | Primary Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302+H312+H332 | [4] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction. | H315 | [3][4] |
| Eye Irritation | Causes serious eye irritation. | H319 | [3][4] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [3] |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment. | - | [5] |
This profile dictates that this compound waste must never be disposed of via standard trash or sewer systems.
Waste Characterization & Segregation
All waste streams containing this compound must be classified as hazardous chemical waste[6]. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE), such as gloves and weighing papers.
-
Reaction mixtures and mother liquors.
-
Solvent rinses of contaminated glassware.
Causality of Segregation: The primary goal of waste segregation is to prevent dangerous reactions within a waste container. Based on its chemical structure, this compound waste should be segregated from:
-
Strong Oxidizing Agents: To prevent exothermic and potentially explosive reactions.
-
Strong Acids and Bases: To avoid catalyzing decomposition or unknown reactions.
The waste should be collected in a dedicated, properly labeled container.
Part 2: Procedural Protocol - From Bench to Final Disposal
This section provides the step-by-step methodology for handling waste containing this compound.
Experimental Workflow: Waste Collection at the Source
The following diagram outlines the logical flow for handling waste generated during laboratory operations.
Caption: Decision Tree for Proper Waste Stream Management.
By following this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste with the highest commitment to safety, scientific integrity, and environmental stewardship.
References
- BLD Pharmatech. (n.d.). SAFETY DATA SHEET: this compound.
- LookChem. (2017, August 10). Cas 13673-62-6, 2-Methylthio Benzoxazole Safety Data Sheets.
- CPAchem. (2024, February 22). Safety data sheet: 2-(Methylthio)benzothiazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc).
- PubChem. (n.d.). 2-(Methylthio)benzothiazole. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- PubChem. (n.d.). 2-(Thiocyanomethylthio)benzothiazole. National Center for Biotechnology Information.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- Kakkar, S., et al. (2018).
- JETIR. (2019, May). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Journal of Emerging Technologies and Innovative Research, 6(5).
- International Journal of Pharmaceutical Sciences Review and Research. (2025, February 20). Benzoxazole: Synthetic Methodology and Biological Activities.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylthio)benzo[d]oxazole
As researchers and drug development professionals, our primary commitment is to safety. The compounds we handle, such as 2-(Methylthio)benzo[d]oxazole, are often novel molecules with incomplete toxicological data. Therefore, we must operate under a principle of prudent avoidance, treating such chemicals with the utmost respect. This guide provides a comprehensive operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound, ensuring the protection of both the scientist and the integrity of the research.
The guidance herein is synthesized from safety data for structurally related compounds, such as 2-(methylthio)benzothiazole, due to the limited specific data on this compound. The core principle is to always consult the specific Safety Data Sheet (SDS) for any chemical and to use this guide as a framework for best practices.
Hazard Assessment: Understanding the "Why"
Effective protection begins with a thorough understanding of the potential risks. Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation: Causes skin irritation and may accentuate pre-existing dermatitis[2][3][4].
-
Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a powder or aerosolized[2][3][4].
The primary routes of occupational exposure are through dermal contact, inhalation of aerosols or dust, and accidental eye contact. Our PPE strategy is therefore designed to create a complete barrier against these pathways.
Core Protective Equipment: A Multi-Layered Defense
All handling of this compound must occur within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure. The following PPE is mandatory and serves as the last line of defense.
Hand Protection: The First Barrier
Your hands are most likely to come into direct contact with the chemical.
-
Glove Type: Use powder-free nitrile gloves. Polyvinyl chloride (PVC) gloves offer insufficient protection and should be avoided[5].
-
Double Gloving: Two pairs of gloves should be worn. This practice is critical for handling hazardous compounds[6]. The outer glove absorbs any initial contamination and can be removed quickly in case of a spill, while the inner glove provides a secondary layer of protection.
-
Integrity and Replacement: Gloves must be inspected for tears or pinholes before each use. Change gloves every 30-60 minutes during prolonged procedures or immediately if you suspect contact with the chemical[5].
Body Protection: Shielding Against Spills and Splashes
-
Gown Selection: A standard cotton lab coat is not sufficient as it is absorbent. A disposable, low-permeability gown made of polyethylene-coated polypropylene or a similar laminate material is required[6]. This ensures that any spills bead up on the surface rather than soaking through to your skin.
-
Fit: The gown should have long sleeves with tight-fitting cuffs. The outer glove should be pulled over the cuff of the gown to create a secure seal[5].
Eye and Face Protection: A Non-Negotiable Standard
-
Goggles: Chemical safety goggles that provide a full seal around the eyes are mandatory to protect against splashes and vapors[2][7]. Standard safety glasses with side shields do not provide adequate protection.
-
Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes of a solution, running a reaction under pressure), a face shield must be worn in addition to safety goggles to protect the entire face[6].
Respiratory Protection: For High-Risk Procedures
While engineering controls like a fume hood are the primary method of respiratory protection, additional measures are necessary in certain situations.
-
Standard Operations: For routine handling of small quantities inside a fume hood, a respirator is not typically required.
-
High-Hazard Tasks: When weighing the solid compound outside of a contained balance enclosure or during a large spill, respiratory protection is essential[5]. An N95-rated respirator is the minimum requirement for particulates. A full-face respirator with a chemical cartridge may be necessary for large spills[5]. All users of respirators must be properly fit-tested and trained[7].
Summary of PPE Requirements
| Task Scenario | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Impermeable Gown | Safety Goggles | N95 Respirator (if not in ventilated enclosure) |
| Preparing Solutions | Double Nitrile Gloves | Impermeable Gown | Safety Goggles | Work within a Fume Hood |
| Transferring Solutions | Double Nitrile Gloves | Impermeable Gown | Safety Goggles & Face Shield | Work within a Fume Hood |
| Spill Cleanup | Double Nitrile Gloves | Impermeable Gown | Safety Goggles & Face Shield | Cartridge Respirator (as per SDS) |
Operational Plans: Procedure and Disposal
A disciplined approach to putting on, taking off, and disposing of PPE is as crucial as the equipment itself.
PPE Selection Workflow
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pppmag.com [pppmag.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
